Product packaging for Enpp-1-IN-12(Cat. No.:)

Enpp-1-IN-12

Número de catálogo: B10830453
Peso molecular: 374.4 g/mol
Clave InChI: ZDCMJGUVFRHQEH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Enpp-1-IN-12 is a useful research compound. Its molecular formula is C16H18N6O3S and its molecular weight is 374.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N6O3S B10830453 Enpp-1-IN-12

Propiedades

Fórmula molecular

C16H18N6O3S

Peso molecular

374.4 g/mol

Nombre IUPAC

2-[(2-amino-7H-purin-6-yl)sulfanyl]-N-(4-hydroxy-3-methoxyphenyl)butanamide

InChI

InChI=1S/C16H18N6O3S/c1-3-11(14(24)20-8-4-5-9(23)10(6-8)25-2)26-15-12-13(19-7-18-12)21-16(17)22-15/h4-7,11,23H,3H2,1-2H3,(H,20,24)(H3,17,18,19,21,22)

Clave InChI

ZDCMJGUVFRHQEH-UHFFFAOYSA-N

SMILES canónico

CCC(C(=O)NC1=CC(=C(C=C1)O)OC)SC2=NC(=NC3=C2NC=N3)N

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of ENPP-1-IN-12 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator in cancer progression and immune evasion. Its enzymatic activity modulates key signaling pathways, including the cGAS-STING and adenosine pathways, thereby influencing the tumor microenvironment. This technical guide provides an in-depth analysis of the mechanism of action of ENPP-1-IN-12, a potent and orally active inhibitor of ENPP1. We will explore the preclinical data supporting its anti-tumor activity, detail the experimental methodologies for its evaluation, and visualize the intricate signaling cascades it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction to ENPP1 in Cancer

ENPP1 is a type II transmembrane glycoprotein with phosphodiesterase and pyrophosphatase activity.[1] It is overexpressed in various cancers, including breast, lung, and ovarian cancers, and its elevated expression often correlates with poor prognosis.[1][2] ENPP1 exerts its pro-tumoral effects through two primary mechanisms: the hydrolysis of 2'3'-cyclic GMP-AMP (cGAMP) and the production of adenosine.[1][3][4]

  • Inhibition of the cGAS-STING Pathway: Cytosolic double-stranded DNA (dsDNA) in cancer cells, a hallmark of genomic instability, is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes cGAMP.[5][6] cGAMP acts as a second messenger, binding to and activating the stimulator of interferon genes (STING), leading to the production of type I interferons and other pro-inflammatory cytokines.[5][6] This signaling cascade is crucial for initiating an anti-tumor immune response. ENPP1, located on the cell surface, hydrolyzes extracellular cGAMP, thereby dampening STING-mediated anti-tumor immunity and allowing cancer cells to evade immune surveillance.[1][3]

  • Generation of Immunosuppressive Adenosine: ENPP1 hydrolyzes extracellular ATP to produce AMP.[5] AMP is then converted to adenosine by CD73.[5] Adenosine in the tumor microenvironment is a potent immunosuppressive molecule that can inhibit the function of various immune cells, including T cells and natural killer (NK) cells, further contributing to tumor immune evasion.[4][7]

Given its pivotal role in suppressing anti-tumor immunity, ENPP1 has emerged as a promising therapeutic target in oncology.

This compound: A Potent ENPP1 Inhibitor

This compound is a potent and orally bioavailable small molecule inhibitor of ENPP1. Preclinical studies have demonstrated its potential as an anti-cancer agent.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant ENPP1 inhibitors.

Inhibitor Parameter Value Cell Line/Model Reference
This compoundKi41 nMN/A
Compound [I]IC501.2 nMN/A[8]
Compound 4fIC500.28 ± 0.08 µMN/A[6]
Compound 4qIC500.37 ± 0.03 µMN/A[6]

Table 1: In Vitro Potency of ENPP1 Inhibitors

Inhibitor Cancer Type Dosage Effect Model Reference
This compoundLung Cancer100 mg/kg (p.o.)Tumor growth inhibitionLLC1 syngeneic murine model
Compound [II] (prodrug of [I])Pancreatic Ductal CarcinomaNot specified11% Tumor Growth Inhibition (TGI) alone; 51% TGI with radiationPan02 syngeneic mouse model[8]
Insilico Medicine ENPP1 InhibitorColorectal CancerSingle dose67% Tumor Growth InhibitionMC38 syngeneic mouse model[9]

Table 2: In Vivo Efficacy of ENPP1 Inhibitors

Parameter Value Species Dose Reference
Oral Bioavailability (F)45.1%Healthy female BALB/c mice10 mg/kg (p.o.)
Half-life (t1/2)1.04 hHealthy female BALB/c mice10 mg/kg (p.o.)
Cmax303.10 ng/mLHealthy female BALB/c mice10 mg/kg (p.o.)
Half-life (t1/2)0.76 hHealthy female BALB/c mice1 mg/kg (i.v.)
Cmax308.64 ng/mLHealthy female BALB/c mice1 mg/kg (i.v.)
Clearance (CL)73.22 mL/min/kgHealthy female BALB/c mice1 mg/kg (i.v.)

Table 3: Pharmacokinetic Properties of this compound

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound in cancer is the inhibition of ENPP1's enzymatic activity, which leads to the restoration of STING signaling and a reduction in immunosuppressive adenosine.

ENPP1_Inhibition_Workflow Experimental Workflow for Evaluating this compound cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation enzymatic_assay ENPP1 Enzymatic Assay (Determine Ki and IC50) cell_viability Cell Viability Assay (e.g., MTT/MTS) (Assess cytotoxicity) enzymatic_assay->cell_viability Potency Confirmed sting_activation STING Activation Assay (Measure IFN-β levels) cell_viability->sting_activation Mechanism of Action Studied tumor_model Syngeneic Mouse Tumor Model (e.g., LLC in C57BL/6) sting_activation->tumor_model Promising In Vitro Results Lead to In Vivo Studies treatment This compound Treatment (Oral Gavage) tumor_model->treatment tumor_measurement Tumor Growth Measurement (Calipers/Imaging) treatment->tumor_measurement Efficacy Assessment immune_profiling Immune Cell Profiling (Flow Cytometry) tumor_measurement->immune_profiling Immunomodulatory Effects Analyzed

Caption: Workflow for preclinical evaluation of this compound.

The cGAS-STING Pathway

By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP. This allows cGAMP to bind to and activate STING in immune cells within the tumor microenvironment, leading to the production of type I interferons and subsequent activation of an anti-tumor immune response.

cGAS_STING_Pathway This compound Mechanism: cGAS-STING Pathway cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes cGAMP_ext Extracellular cGAMP cGAMP->cGAMP_ext exported ENPP1 ENPP1 ENPP1->cGAMP_ext hydrolyzes ENPP1_IN_12 This compound ENPP1_IN_12->ENPP1 inhibits AMP_GMP AMP + GMP cGAMP_ext->AMP_GMP STING STING cGAMP_ext->STING activates IFN Type I Interferons STING->IFN induces Immune_Response Anti-Tumor Immune Response IFN->Immune_Response promotes

Caption: this compound restores STING signaling by inhibiting ENPP1.

The Adenosine Pathway

Inhibition of ENPP1 by this compound also reduces the production of AMP from ATP, thereby limiting the substrate for CD73 and decreasing the generation of immunosuppressive adenosine in the tumor microenvironment.

Adenosine_Pathway This compound Mechanism: Adenosine Pathway cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell ATP ATP ENPP1 ENPP1 ATP->ENPP1 AMP AMP ENPP1->AMP hydrolyzes ENPP1_IN_12 This compound ENPP1_IN_12->ENPP1 inhibits CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine converts Immune_Suppression Immune Suppression Adenosine->Immune_Suppression causes

Caption: this compound reduces adenosine-mediated immune suppression.

Detailed Experimental Protocols

ENPP1 Enzyme Activity Assay (Inhibitor Screening)

This protocol is adapted from commercially available ENPP1 inhibitor screening kits and is suitable for determining the IC50 of inhibitors like this compound.

Materials:

  • Recombinant human ENPP1 enzyme

  • ENPP1 Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.5)

  • ENPP1 substrate (e.g., p-nitrophenyl thymidine 5′-monophosphate or a fluorogenic substrate like TG-mAMP)

  • This compound or other test inhibitors dissolved in DMSO

  • 96-well microplate (black with a clear bottom for fluorescent assays)

  • Plate reader capable of measuring absorbance or fluorescence

Procedure:

  • Reagent Preparation:

    • Prepare a 1X ENPP1 Assay Buffer.

    • Dilute the ENPP1 enzyme to the desired concentration in 1X Assay Buffer. Keep on ice.

    • Prepare a working solution of the ENPP1 substrate in 1X Assay Buffer.

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in 1X Assay Buffer to the final desired concentrations.

  • Assay Setup:

    • Add 50 µL of 1X ENPP1 Assay Buffer to each well of the 96-well plate.

    • Add 10 µL of the diluted this compound solutions to the respective wells. For control wells, add 10 µL of 1X Assay Buffer with the same final DMSO concentration.

    • Add 20 µL of the diluted ENPP1 enzyme to all wells except for the "no enzyme" control wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the ENPP1 substrate working solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light if using a fluorescent substrate.

  • Data Acquisition:

    • For colorimetric assays, stop the reaction by adding a stop solution (e.g., 100 mM NaOH).[10] Read the absorbance at the appropriate wavelength (e.g., 405 nm).[10]

    • For fluorescent assays, read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission).

  • Data Analysis:

    • Subtract the background reading (from "no enzyme" control wells) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "enzyme only" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT/MTS Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., LLC1, 4T1)

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plate

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • MTT/MTS Assay:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed. Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[11]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value.

In Vivo Syngeneic Mouse Model of Lung Cancer

This protocol describes the establishment of a syngeneic lung cancer model to evaluate the in vivo efficacy of this compound.

Materials and Animals:

  • C57BL/6 mice (6-8 weeks old)

  • Lewis Lung Carcinoma (LLC1) cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Matrigel

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

Procedure:

  • Cell Preparation and Implantation:

    • Culture LLC1 cells to ~80% confluency.

    • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[10]

    • Anesthetize the C57BL/6 mice.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[12]

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 100 mg/kg) or vehicle control orally once daily.

    • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a humane endpoint.[10]

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis, such as immunohistochemistry or flow cytometry to assess immune cell infiltration.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed differences.

Conclusion

This compound represents a promising therapeutic agent in oncology due to its potent and specific inhibition of ENPP1. Its dual mechanism of action, involving the reactivation of the cGAS-STING pathway and the reduction of immunosuppressive adenosine, addresses key mechanisms of tumor immune evasion. The preclinical data and experimental protocols outlined in this guide provide a solid foundation for further investigation and development of this compound and other ENPP1 inhibitors as novel cancer immunotherapies. Future studies should focus on exploring combination therapies, identifying predictive biomarkers, and ultimately translating these promising preclinical findings into clinical benefits for cancer patients.

References

The Role of Ectonucleotide Pyrophosphatatase/Phosphodiesterase 1 (ENPP1) in Tumor Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment (TME), acting as a key innate immune checkpoint. As a type II transmembrane glycoprotein, ENPP1 orchestrates a dual immunosuppressive strategy by inhibiting the cGAS-STING pathway and promoting the production of immunosuppressive adenosine. Upregulated in a wide range of solid tumors, its expression is frequently correlated with poor prognosis, metastasis, and resistance to immunotherapy.[1][2][3][4] Consequently, targeting ENPP1 represents a novel and promising therapeutic strategy to reinvigorate anti-tumor immunity, particularly for converting immunologically "cold" tumors into "hot" tumors responsive to immune checkpoint blockade. This guide provides an in-depth overview of ENPP1's mechanisms, its impact on tumor immunity, preclinical and clinical data for ENPP1 inhibitors, and key experimental methodologies.

Core Mechanisms of ENPP1 in Tumor Immunity

ENPP1 exerts its immunosuppressive functions primarily through two interconnected enzymatic activities: the hydrolysis of the immune-transmitter 2'3'-cyclic GMP-AMP (cGAMP) and the degradation of extracellular ATP, which ultimately fuels the adenosine pathway.[5][6]

Inhibition of the cGAS-STING Pathway

The cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a common feature of genomically unstable cancer cells.[2][7] Upon dsDNA detection, cGAS synthesizes the second messenger cGAMP.[1] cGAMP can act intracellularly or be transported extracellularly to activate the STING pathway in adjacent immune cells, such as dendritic cells (DCs), leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines that orchestrate a robust anti-tumor adaptive immune response.[6][7][8]

ENPP1 is the dominant hydrolase of extracellular cGAMP.[2][3] By degrading cGAMP into AMP and GMP, ENPP1 effectively severs this paracrine signaling loop, preventing STING activation in immune cells and thereby dampening the innate immune response against the tumor.[1][9][10] This function positions ENPP1 as a key innate immune checkpoint that tumors exploit to evade immune surveillance.[2][3][11]

Caption: ENPP1-mediated hydrolysis of extracellular cGAMP to inhibit STING signaling.

Promotion of the Immunosuppressive Adenosine Pathway

The TME is often characterized by high levels of extracellular ATP, released from dying tumor cells. While high concentrations of ATP can be pro-inflammatory, its rapid degradation creates a profoundly immunosuppressive environment dominated by adenosine.[9] ENPP1 contributes significantly to this process by hydrolyzing extracellular ATP to AMP.[1][5] The resulting AMP is then converted by another ectoenzyme, CD73 (Ecto-5'-nucleotidase), into adenosine.[5][9]

Adenosine signals through A2A and A2B receptors on various immune cells, including T cells and NK cells, leading to the suppression of their cytotoxic functions and promoting an immune-evasive TME.[5][12][13] By initiating the ATP degradation cascade, ENPP1 works in concert with CD73 to increase the concentration of immunosuppressive adenosine.[4][14]

ENPP1_Adenosine_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell T Cell / NK Cell ATP Extracellular ATP (from dying cells) AMP AMP ATP->AMP hydrolyzes ENPP1 Ado Adenosine AMP->Ado hydrolyzes CD73 A2AR A2A Receptor Ado->A2AR binds ENPP1 ENPP1 CD73 CD73 cAMP ↑ cAMP A2AR->cAMP Suppression Immune Suppression (↓ Cytotoxicity, ↓ Proliferation) cAMP->Suppression Block ENPP1 Inhibitor Block->ATP blocks hydrolysis ENPP1_TME_Impact cluster_ENPP1 High ENPP1 Expression cluster_Outcomes Immunosuppressive TME cluster_Innate Innate Immunity cluster_Cells Immune Cell Modulation cluster_Result Functional Consequence ENPP1 ENPP1 STING ↓ STING Activation ENPP1->STING degrades cGAMP Ado ↑ Adenosine ENPP1->Ado produces AMP MDSC ↑ MDSCs ENPP1->MDSC via Haptoglobin M2 ↑ M2 Macrophages ENPP1->M2 CD8 ↓ CD8+ T Cells STING->CD8 NK ↓ NK Cells STING->NK Ado->CD8 suppresses Ado->NK suppresses Result Tumor Growth, Metastasis & Therapy Resistance CD8->Result NK->Result MDSC->Result M2->Result

References

Technical Guide: Inhibition of cGAMP Hydrolysis by ENPP1 Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical enzyme in cellular signaling, primarily recognized for its role in hydrolyzing extracellular cyclic GMP-AMP (cGAMP), a key activator of the STING (Stimulator of Interferon Genes) pathway. The cGAS-STING pathway is a fundamental component of the innate immune system, detecting cytosolic DNA and initiating an immune response. By degrading cGAMP, ENPP1 acts as a negative regulator of this pathway, making it a compelling therapeutic target for enhancing anti-tumor immunity. This technical guide provides an in-depth overview of the inhibition of cGAMP hydrolysis by ENPP1 modulators, with a focus on the available quantitative data, detailed experimental protocols, and visualization of the core biological processes. While specific quantitative data for Enpp-1-IN-12 is not publicly available at this time, this guide leverages data from other known ENPP1 inhibitors to illustrate the principles of ENPP1 inhibition.

The Role of ENPP1 in the cGAMP-STING Signaling Pathway

The cGAS-STING pathway is integral to the innate immune response to infection and cellular damage.

  • cGAS Activation: Cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular stress, binds to and activates cyclic GMP-AMP synthase (cGAS).

  • cGAMP Synthesis: Activated cGAS catalyzes the synthesis of 2’3’-cGAMP from ATP and GTP.

  • STING Activation: cGAMP binds to the STING protein located on the endoplasmic reticulum, leading to a conformational change and its translocation to the Golgi apparatus.

  • Downstream Signaling: At the Golgi, STING recruits and activates TBK1 (TANK-binding kinase 1), which in turn phosphorylates IRF3 (interferon regulatory factor 3).

  • Immune Response: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines, leading to an anti-viral and anti-tumor immune response.

ENPP1 is a transmembrane glycoprotein that is also found in a soluble, secreted form.[1] Its catalytic domain is located extracellularly, where it hydrolyzes extracellular cGAMP into AMP and GMP, thereby dampening the STING-mediated immune response.[2][3] This function positions ENPP1 as an immune checkpoint, and its inhibition is a promising strategy in cancer immunotherapy to enhance the body's natural anti-tumor defenses.[4]

G cGAMP-STING Signaling Pathway and ENPP1 Inhibition cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus Extracellular cGAMP Extracellular cGAMP ENPP1 ENPP1 Extracellular cGAMP->ENPP1 Hydrolysis AMP + GMP AMP + GMP ENPP1->AMP + GMP This compound This compound This compound->ENPP1 Inhibition dsDNA dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes from ATP + GTP ATP + GTP ATP + GTP->cGAS cGAMP->Extracellular cGAMP Export STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 p-IRF3->p-IRF3 Type I IFN Genes Type I IFN Genes p-IRF3->Type I IFN Genes Induces Transcription

cGAMP-STING signaling and ENPP1 inhibition.

Quantitative Data on ENPP1 Inhibitors

InhibitorIC50 / KiAssay TypeReference
STF-1084Ki = 33 nM[32P]-cGAMP TLC Assay[3]
STF-1084IC50 = 149 ± 20 nMcGAMP-Luciferase Assay[3]
QS1IC50 = 1.59 ± 0.07 µMcGAMP-Luciferase Assay[3]
Compound 4eIC50 = 0.188 µMEnzymatic Assay[3]
Enpp-1-IN-20IC50 = 0.09 nMEnzymatic Assay[5]

Kinetic Parameters of ENPP1

SubstrateKmkcatReference
2’3’-cGAMP15 µM4 s-1[2]
ATP20 µM12 s-1[2]

Experimental Protocols for Measuring cGAMP Hydrolysis

Two primary methods are commonly cited for quantifying ENPP1-mediated cGAMP hydrolysis and its inhibition: a thin-layer chromatography (TLC)-based assay using radiolabeled cGAMP and a luciferase-based luminescence assay.

[32P]-cGAMP Thin-Layer Chromatography (TLC) Assay

This method directly visualizes the conversion of radiolabeled cGAMP to its hydrolyzed products.

Materials:

  • Recombinant human or mouse ENPP1

  • [α-32P]ATP

  • Recombinant cGAS

  • Herring Testes DNA (HT-DNA)

  • Unlabeled ATP and GTP

  • ENPP1 reaction buffer (e.g., 50 mM Tris-HCl pH 9.0, 250 mM NaCl, 0.5 mM CaCl2, 1 µM ZnCl2)

  • HP-TLC silica gel plates

  • Mobile phase (e.g., 85% ethanol, 5 mM NH4HCO3)

  • Phosphor screen and imager

Protocol:

  • Synthesis of [32P]-cGAMP:

    • Incubate recombinant cGAS with unlabeled ATP, GTP, HT-DNA, and a tracer amount of [α-32P]ATP.

    • Purify the resulting [32P]-cGAMP using methods such as reverse-phase HPLC.

  • ENPP1 Hydrolysis Reaction:

    • In a microcentrifuge tube, combine the ENPP1 reaction buffer, a known concentration of recombinant ENPP1 (e.g., 1-10 nM), and the ENPP1 inhibitor (e.g., this compound) at various concentrations.

    • Initiate the reaction by adding [32P]-cGAMP (e.g., 1-5 µM).

    • Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • TLC Separation:

    • At each time point, quench a small aliquot of the reaction by spotting it onto a TLC plate.

    • Develop the TLC plate using the mobile phase until the solvent front nears the top.

    • Air dry the TLC plate.

  • Data Acquisition and Analysis:

    • Expose the dried TLC plate to a phosphor screen.

    • Image the screen using a phosphor imager.

    • Quantify the signal intensity of the spots corresponding to intact cGAMP and the hydrolyzed products.

    • Calculate the percentage of cGAMP hydrolysis at each time point and inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

G TLC-Based cGAMP Hydrolysis Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Synthesize [32P]-cGAMP Synthesize [32P]-cGAMP Reaction Mix (ENPP1, Buffer, Inhibitor) Reaction Mix (ENPP1, Buffer, Inhibitor) Synthesize [32P]-cGAMP->Reaction Mix (ENPP1, Buffer, Inhibitor) Add [32P]-cGAMP Add [32P]-cGAMP Reaction Mix (ENPP1, Buffer, Inhibitor)->Add [32P]-cGAMP Incubate at 37°C Incubate at 37°C Add [32P]-cGAMP->Incubate at 37°C Spot on TLC Plate Spot on TLC Plate Incubate at 37°C->Spot on TLC Plate At time points Develop TLC Develop TLC Spot on TLC Plate->Develop TLC Expose to Phosphor Screen Expose to Phosphor Screen Develop TLC->Expose to Phosphor Screen Image and Quantify Image and Quantify Expose to Phosphor Screen->Image and Quantify Calculate IC50 Calculate IC50 Image and Quantify->Calculate IC50

Workflow for TLC-based cGAMP hydrolysis assay.
Luciferase-Based Luminescence Assay

This high-throughput method relies on the detection of AMP, one of the products of cGAMP hydrolysis, using a coupled enzyme system that generates a luminescent signal.

Materials:

  • Recombinant human or mouse ENPP1

  • Unlabeled 2’3’-cGAMP

  • ENPP1 reaction buffer (optimized to minimize interference with the luciferase reaction, e.g., with reduced ZnCl2 concentration)[3]

  • AMP-Glo™ Assay kit (or similar, containing AMP-dependent kinase and luciferase)

  • Luminometer-compatible microplates

Protocol:

  • ENPP1 Hydrolysis Reaction:

    • In a white, opaque microplate, add the ENPP1 reaction buffer, a known concentration of recombinant ENPP1, and the ENPP1 inhibitor at various concentrations.

    • Initiate the reaction by adding unlabeled cGAMP (e.g., 5 µM).

    • Incubate at 37°C for a set period (e.g., 60 minutes).

    • Terminate the reaction, for example, by heat inactivation.

  • AMP Detection:

    • Follow the manufacturer's protocol for the AMP detection kit. This typically involves:

      • Adding a reagent containing an AMP-dependent kinase to convert AMP to ADP.

      • Adding a second reagent containing luciferase and its substrate, which produces light in the presence of ATP (generated from ADP).

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • The luminescence signal is proportional to the amount of AMP produced.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

G Luciferase-Based cGAMP Hydrolysis Assay Workflow cluster_reaction ENPP1 Reaction cluster_detection AMP Detection cluster_readout Readout & Analysis Reaction Mix (ENPP1, Buffer, Inhibitor) Reaction Mix (ENPP1, Buffer, Inhibitor) Add cGAMP Add cGAMP Reaction Mix (ENPP1, Buffer, Inhibitor)->Add cGAMP Incubate at 37°C Incubate at 37°C Add cGAMP->Incubate at 37°C Terminate Reaction Terminate Reaction Incubate at 37°C->Terminate Reaction Add AMP Detection Reagent 1 Add AMP Detection Reagent 1 Terminate Reaction->Add AMP Detection Reagent 1 Incubate Incubate Add AMP Detection Reagent 1->Incubate Add Luciferase Reagent 2 Add Luciferase Reagent 2 Incubate->Add Luciferase Reagent 2 Measure Luminescence Measure Luminescence Add Luciferase Reagent 2->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

Workflow for luciferase-based cGAMP hydrolysis assay.

Mechanism of ENPP1 Inhibition

ENPP1 inhibitors can act through different mechanisms, with competitive inhibition being a common mode of action for small molecules that target the enzyme's active site.[6]

  • Competitive Inhibition: In this scenario, the inhibitor, such as this compound, structurally resembles the substrate, cGAMP, and binds to the active site of ENPP1. This binding is reversible and prevents the natural substrate from accessing the active site, thereby inhibiting the hydrolysis of cGAMP. The degree of inhibition is dependent on the concentrations of both the inhibitor and the substrate.

Competitive inhibition of ENPP1 by a cGAMP analog.

Conclusion

The inhibition of ENPP1-mediated cGAMP hydrolysis presents a promising therapeutic avenue for enhancing the innate immune response against cancer. This guide has outlined the critical role of ENPP1 in the cGAMP-STING pathway, presented available quantitative data for representative ENPP1 inhibitors, and provided detailed experimental protocols for measuring cGAMP hydrolysis. The visualization of the signaling pathway, experimental workflows, and mechanism of inhibition serves to further clarify these complex processes. As research in this field progresses, the development of potent and specific ENPP1 inhibitors, such as those in the "Enpp-1-IN" series, will be crucial for translating our understanding of this pathway into effective clinical therapies.

References

Enpp-1-IN-12 as a Modulator of the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint, playing a pivotal role in suppressing anti-tumor immunity.[1][2] By hydrolyzing the crucial immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 effectively dampens the stimulator of interferon genes (STING) signaling pathway, a key driver of innate immune responses against cancer.[1][3][4][5] Furthermore, ENPP1 contributes to an immunosuppressive tumor microenvironment (TME) by generating adenosine.[5][6][7] Consequently, inhibiting ENPP1 represents a promising therapeutic strategy to reactivate anti-tumor immunity. This document provides a detailed technical overview of ENPP1 inhibition, using compounds analogous to "Enpp-1-IN-12" as a framework to explore the mechanism of action, impact on the TME, and relevant experimental methodologies.

Core Mechanism of Action: Reinstating STING Signaling

The anti-tumor activity of ENPP1 inhibitors is primarily rooted in their ability to restore paracrine activation of the cGAS-STING pathway.

  • The cGAS-STING Pathway: Cytosolic double-stranded DNA (dsDNA), often present in chromosomally unstable cancer cells, is detected by the enzyme cyclic GMP-AMP synthase (cGAS).[5] cGAS then synthesizes the second messenger 2'3'-cGAMP.[2][8] While intracellular cGAMP can trigger a limited response, cancer cells can also export cGAMP into the extracellular space.[5] This extracellular cGAMP acts as a potent immunotransmitter, being taken up by neighboring host cells, particularly antigen-presenting cells (APCs) like dendritic cells and macrophages, to activate the STING protein located on the endoplasmic reticulum.[1][5][9] STING activation initiates a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for recruiting and activating cytotoxic T cells and natural killer (NK) cells to attack the tumor.[2][5]

  • ENPP1 as an Immune Checkpoint: ENPP1 is a transmembrane protein with an external-facing catalytic domain that functions as the dominant hydrolase of extracellular cGAMP.[1][3][5] By degrading cGAMP into AMP and GMP, ENPP1 effectively severs the communication line between cancer cells and immune cells, thereby suppressing the anti-tumor immune response.[1][10] High ENPP1 expression in tumors is correlated with poor prognosis, metastasis, and resistance to immunotherapy.[1][3][7]

ENPP1_STING_Pathway cluster_CancerCell Cancer Cell cluster_APC Antigen-Presenting Cell (APC) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra 2'3'-cGAMP (intracellular) cGAS->cGAMP_intra cGAMP_extra 2'3'-cGAMP (extracellular) cGAMP_intra->cGAMP_extra ENPP1 ENPP1 cGAMP_extra->ENPP1 Hydrolysis STING STING cGAMP_extra->STING Paracrine Signaling AMP_GMP AMP + GMP ENPP1->AMP_GMP IFN Type I Interferons (IFN-α/β) STING->IFN ImmuneActivation Anti-Tumor Immunity IFN->ImmuneActivation Inhibitor This compound Inhibitor->ENPP1 Inhibition

Figure 1: ENPP1-STING Signaling Pathway and Point of Inhibition.

Remodeling the Tumor Microenvironment

The primary consequence of ENPP1 inhibition is a profound shift in the TME from an immunosuppressive to an immunostimulatory state.

  • Enhanced Immune Infiltration: By restoring type I IFN signaling, ENPP1 inhibition promotes the recruitment and activation of key anti-tumor effector cells. Studies in preclinical models show that treatment with ENPP1 inhibitors leads to increased infiltration of cytotoxic CD8+ T cells and NK cells into the tumor.[5][6]

  • Reprogramming Myeloid Cells: ENPP1 is highly expressed on immunosuppressive M2-like macrophages.[4][10] Its inhibition can help repolarize these macrophages towards a pro-inflammatory M1 phenotype and reduce the accumulation of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs).[6][13]

  • Abrogation of Metastasis: High ENPP1 expression is strongly associated with tumor progression and metastasis.[1][4][7] By activating an immune response and potentially reversing the epithelial-mesenchymal transition (EMT), ENPP1 inhibitors have been shown to significantly reduce tumor growth and abolish metastasis in animal models.[1][3][4][5]

Quantitative Data on ENPP1 Inhibitors

While "this compound" is a placeholder, published data on other novel, potent ENPP1 inhibitors provide a quantitative understanding of their activity.

Table 1: In Vitro Potency of Representative ENPP1 Inhibitors

Compound Name Assay Type Target Potency (IC50 / EC50) Reference
Compound 31 Enzymatic Assay ENPP1 IC50: 14.68 nM [14]
ZXP-8202 Enzymatic Assay rhENPP1 pico-molar IC50 [15]
ZXP-8202 Cell-based Enzymatic ENPP1 EC50: 20 nM [15]

| ZXP-8202 | STING Activation | IFN-β Production | EC50: 10 nM |[15] |

Table 2: In Vivo Anti-Tumor Efficacy of Representative ENPP1 Inhibitors

Compound Name Mouse Model Tumor Type Efficacy Reference
Compound 31 Syngeneic 4T1 Breast Cancer Significant antitumor efficacy [14]
Compound 31 Syngeneic CT26 Colon Cancer Significant antitumor efficacy [14]

| ZXP-8202 | Syngeneic | CT26 Colon Cancer | ~70% Tumor Growth Inhibition (TGI) |[15] |

Key Experimental Protocols

The evaluation of ENPP1 inhibitors involves a series of standardized in vitro and in vivo assays.

A. In Vitro ENPP1 Enzymatic Assay

  • Objective: To determine the direct inhibitory activity of a compound on ENPP1's enzymatic function (IC50).

  • Methodology:

    • Recombinant human ENPP1 (rhENPP1) is incubated in an assay buffer.

    • A serial dilution of the test inhibitor (e.g., this compound) is added.

    • A fluorescent or colorimetric substrate for ENPP1 (e.g., p-nitrophenyl 5’-thymidine monophosphate or a cGAMP analog) is added to initiate the reaction.

    • The reaction is allowed to proceed for a set time at 37°C.

    • The product formation is measured using a plate reader (absorbance or fluorescence).

    • Data are normalized to controls (no inhibitor) and the IC50 value is calculated using a non-linear regression curve fit.

B. Cell-Based STING Activation Assay

  • Objective: To confirm that ENPP1 inhibition by the compound leads to functional activation of the STING pathway in a cellular context (EC50).

  • Methodology:

    • Co-culture System: "Donor" cells with high endogenous ENPP1 expression (e.g., MDA-MB-231 breast cancer cells) are cultured.[15] "Reporter" cells that signal upon STING activation (e.g., THP-1 monocytes, which produce IFN-β) are cultured separately.[15]

    • Treatment: The ENPP1-expressing donor cells are treated with a serial dilution of the test inhibitor and a fixed concentration of exogenous 2'3'-cGAMP.

    • Conditioned Media Transfer: After incubation, the cell culture supernatant (conditioned media), which now contains cGAMP protected from degradation, is transferred to the THP-1 reporter cells.

    • Endpoint Measurement: The THP-1 cells are incubated with the conditioned media. The level of IFN-β secreted into the supernatant is then quantified using ELISA or a reporter gene assay (e.g., Lucia luciferase).

    • EC50 Calculation: The concentration of the inhibitor that results in 50% of the maximal IFN-β production is determined.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy enzymatic 1. Enzymatic Assay (rhENPP1 + Substrate) Determine IC50 cell_based 2. Cell-Based Assay (Co-culture) Determine EC50 enzymatic->cell_based Potent Inhibitors syngeneic 3. Syngeneic Mouse Model (e.g., CT26, 4T1) cell_based->syngeneic Lead Candidate tgi 4. Measure Tumor Growth Inhibition (TGI) syngeneic->tgi tme 5. Analyze TME (Flow Cytometry, scRNA-seq) syngeneic->tme

Figure 2: Standard Experimental Workflow for ENPP1 Inhibitor Evaluation.

C. Syngeneic Mouse Models for In Vivo Efficacy

  • Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of the ENPP1 inhibitor in an immunocompetent animal model.

  • Methodology:

    • Tumor Implantation: Tumor cells (e.g., murine CT26 colon carcinoma or 4T1 breast cancer) are subcutaneously implanted into syngeneic mice (e.g., BALB/c).[14][15]

    • Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The ENPP1 inhibitor is administered (e.g., orally or via intraperitoneal injection) according to a predetermined dosing schedule.

    • Efficacy Readout: Tumor volume is measured regularly with calipers. The primary efficacy endpoint is tumor growth inhibition (TGI). Animal survival may be a secondary endpoint.

    • Pharmacodynamic/TME Analysis: At the end of the study, tumors are harvested. A portion is used for flow cytometry to quantify the infiltration of various immune cell subsets (CD8+ T cells, NK cells, MDSCs, etc.). Another portion may be used for single-cell RNA sequencing (scRNA-seq) to deeply characterize the changes in the TME.[1][7]

Conclusion and Future Directions

ENPP1 is a validated and highly promising target for cancer immunotherapy. The mechanism of action—preventing extracellular cGAMP degradation to unleash a STING-dependent anti-tumor immune response—is direct and potent. Inhibitors like this compound can remodel the tumor microenvironment, increase immune cell infiltration, and synergize with existing immunotherapies like checkpoint blockade.

Future work in this field will focus on:

  • Clinical Translation: Advancing potent, selective, and orally bioavailable ENPP1 inhibitors into clinical trials to validate the preclinical findings in human patients.[9]

The development of ENPP1 inhibitors marks a significant advance, offering a novel strategy to harness the body's own innate immune system to fight cancer by targeting a key gatekeeper of the cGAS-STING pathway.

Logical_Relationship start Administer This compound inhibit_enpp1 Inhibit ENPP1 Activity start->inhibit_enpp1 increase_cgamp Increase Extracellular 2'3'-cGAMP inhibit_enpp1->increase_cgamp activate_sting Activate STING in APCs increase_cgamp->activate_sting increase_ifn Increase Type I IFN Production activate_sting->increase_ifn recruit_tcells Recruit/Activate CD8+ T Cells & NK Cells increase_ifn->recruit_tcells tme_hot Convert TME 'Cold' to 'Hot' recruit_tcells->tme_hot end_point Tumor Regression & Reduced Metastasis tme_hot->end_point

Figure 3: Logical Cascade from ENPP1 Inhibition to Anti-Tumor Effect.

References

The Dichotomous Role of ENPP1 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein with a pivotal role in various physiological processes, including purinergic signaling and bone mineralization.[1] Emerging evidence has illuminated its multifaceted and often contradictory functions within the tumor microenvironment across a spectrum of cancer types.[2] Upregulated in numerous malignancies, ENPP1 has been implicated in promoting tumor progression, metastasis, and therapeutic resistance.[3] Conversely, in some cancer contexts, its expression has been associated with a favorable prognosis. This guide provides an in-depth technical overview of the function of ENPP1 in different cancers, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways to support ongoing research and drug development efforts.

The Function of ENPP1 Across Various Cancer Types

The role of ENPP1 in cancer is highly context-dependent, varying significantly between different tumor histologies. Its enzymatic activity, primarily the hydrolysis of extracellular ATP to AMP and pyrophosphate (PPi), and the degradation of the immune signaling molecule cGAMP, lies at the heart of its influence on cancer biology.[1][4]

Breast Cancer

In breast cancer, high ENPP1 expression is frequently correlated with a poor prognosis.[5] It has been shown to promote bone metastasis and is associated with an aggressive phenotype.[6] Mechanistically, ENPP1 contributes to an immunosuppressive tumor microenvironment by dampening the cGAS-STING pathway through the hydrolysis of extracellular cGAMP.[5][7] This inhibition of innate immune signaling allows tumor cells to evade immune surveillance.[5] Furthermore, by hydrolyzing ATP, ENPP1 initiates a cascade that leads to the production of adenosine, another immunosuppressive molecule.[2]

Lung Cancer

Elevated ENPP1 expression is a common feature in lung cancer, where it is linked to increased malignancy.[6] Studies have demonstrated that dysregulated ENPP1 can induce cancer stem cell (CSC) characteristics and promote an epithelial-mesenchymal transition (EMT)-like phenotype, contributing to tumor invasion and metastasis.[6]

Glioblastoma

In glioblastoma, ENPP1 is considered a proto-oncogene and is highly expressed.[6] Its expression has been suggested as a potential marker for grading this aggressive brain tumor.[6] Knockdown of ENPP1 in glioblastoma stem-like cells (GSCs) has been shown to impair proliferation, induce differentiation, and increase sensitivity to chemotherapy.[8] This effect is partly attributed to ENPP1's role in maintaining a balanced nucleotide pool, which is essential for the undifferentiated and proliferative state of GSCs.[9]

Ovarian Cancer

High expression of ENPP1 in high-grade serous ovarian carcinoma is a predictor of poor prognosis.[10] Increased ENPP1 levels are associated with a more advanced clinical stage and poorer tumor cell differentiation.[10] In ovarian cancer cells, ENPP1 has been shown to play a role in proliferation, migration, and invasion.[10]

Hepatocellular Carcinoma

Interestingly, in hepatocellular carcinoma (LIHC), downregulated ENPP1 expression has been associated with a poor prognosis.[4] This suggests a tumor-suppressive role for ENPP1 in this context, highlighting the tissue-specific nature of its function.

Ewing Sarcoma

ENPP1 is abundantly expressed on the surface of Ewing sarcoma cells, with limited expression in normal tissues, making it a potential immunotherapeutic target.[11] Its expression is thought to contribute to an immunosuppressive tumor milieu, thereby promoting disease progression.[11]

Quantitative Data on ENPP1 Expression and Prognostic Significance

To facilitate a comparative analysis of ENPP1's role across different cancer types, the following tables summarize key quantitative findings from various studies.

Cancer TypeENPP1 Expression Change (Tumor vs. Normal)Method of DetectionPrognostic Significance of High ENPP1 ExpressionReference
Breast Cancer UpregulatedTCGA RNA-seq, IHCWorse disease-free survival[5]
Highest in metastatic disease (Stage IV vs. Stage III)METABRIC database[5]
Lung Cancer Upregulated in most tumor tissuesIHCIncreased malignancy[6]
Glioblastoma Highly expressedRNA-seq, IHCAssociated with higher grade[6]
Ovarian Cancer Significantly higher in high-grade serous carcinomaIHCPoorer prognosis, advanced FIGO stage[10]
85.4% strong expression in HGSOC vs. 1.03% in serous cystadenomaIHC[9]
Hepatocellular Carcinoma Markedly downregulatedBioinformatics analysis of multiple databasesPoor prognosis for downregulated ENPP1[4]
Ewing Sarcoma Highly expressed on cell surfaceProteomics, IHCPotential role in immunosuppression[12]
Pancreatic Cancer High expression in a murine pancreatic cell lineNot specifiedRemoval slowed tumor growth[9]
Bladder Cancer Higher levels in muscle-invasive vs. non-muscle-invasiveIHCCorrelates with tumor progression and poor prognosis[13]
Cancer TypeKey Quantitative FindingImpact on Cellular ProcessesReference
Breast Cancer ENPP1 loss-of-function slowed primary tumor growth and abolished metastasis in a mouse model.Inhibits anti-tumoral immunity[5]
Glioblastoma Knockdown of ENPP1 resulted in accumulation of cells in the G1/G0 phase.Impairs cell proliferation[6]
Ovarian Cancer siRNA-mediated knockdown significantly reduced cell proliferation, migration, and invasion.Inhibits malignant phenotypes[10]
Lung Cancer Downregulation of ENPP1 decreased levels of CSC markers.Reverses cancer stem cell features[6]

Signaling Pathways Involving ENPP1

ENPP1 exerts its influence on cancer progression primarily through its enzymatic activity, which modulates key signaling pathways.

The cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response.[14] ENPP1 is the primary hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), the second messenger that activates STING.[1] By degrading cGAMP, ENPP1 effectively dampens STING signaling, thereby creating an immunosuppressive tumor microenvironment that allows cancer cells to evade immune destruction.[5]

cGAS_STING_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra ATP_GTP ATP + GTP ATP_GTP->cGAS ENPP1_intra ENPP1 cGAMP_intra->ENPP1_intra Hydrolysis cGAMP_extra 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export ENPP1_extra ENPP1 cGAMP_extra->ENPP1_extra STING STING cGAMP_extra->STING Activation AMP_GMP AMP + GMP ENPP1_extra->AMP_GMP Hydrolysis TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I IFNs IRF3->IFNs Anti-tumor\nImmunity Anti-tumor Immunity IFNs->Anti-tumor\nImmunity

Caption: ENPP1-mediated hydrolysis of cGAMP inhibits STING signaling.
Purinergic Signaling and Adenosine Production

ENPP1 plays a crucial role in the purinergic signaling cascade by hydrolyzing extracellular ATP to AMP.[15] This AMP is then converted to adenosine by ecto-5'-nucleotidase (CD73).[15] Adenosine is a potent immunosuppressive molecule that can inhibit the function of various immune cells, including T cells and natural killer (NK) cells, through activation of adenosine receptors.[2] This pathway represents another mechanism by which ENPP1 contributes to an immune-cold tumor microenvironment.

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell ATP ATP ENPP1 ENPP1 ATP->ENPP1 AMP AMP ENPP1->AMP Hydrolysis CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine Hydrolysis Adeno_Receptor Adenosine Receptor Adenosine->Adeno_Receptor Immunosuppression Immunosuppression Adeno_Receptor->Immunosuppression

Caption: ENPP1 initiates the production of immunosuppressive adenosine.

Key Experimental Protocols

Reproducible and robust experimental methodologies are crucial for advancing our understanding of ENPP1's function in cancer. This section provides detailed protocols for key assays used to investigate ENPP1.

ENPP1 Enzyme Activity Assay

This assay measures the phosphodiesterase activity of ENPP1 using a colorimetric substrate.

Materials:

  • Cell lysate containing ENPP1

  • Assay buffer: 1 M Tris-HCl (pH 8.0), 50 mM NaCl, 20 µM CaCl₂, 20 µM ZnCl₂

  • Substrate: 1 mM thymidine 5'-monophosphate p-nitrophenyl ester (p-NPP)

  • Stop solution: 100 mM NaOH

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare cell lysates in a suitable lysis buffer (e.g., 1% Triton X-100 in 200 mM Tris, pH 8.0).

  • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • In a 96-well plate, add a standardized amount of protein from each cell lysate.

  • Add the assay buffer to each well.

  • Initiate the reaction by adding the p-NPP substrate to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, which reflects ENPP1 activity.

In Vitro Cell Migration and Invasion Assays

These assays are used to assess the effect of ENPP1 on the migratory and invasive potential of cancer cells.

Materials:

  • Cancer cell lines with varying ENPP1 expression levels

  • Transwell inserts (8.0 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol

  • Crystal violet staining solution

  • Microscope

Protocol:

Migration Assay:

  • Seed cancer cells in the upper chamber of the Transwell inserts in serum-free medium.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for a period determined by the cell type's migratory capacity (e.g., 24 hours).

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the migrated cells with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

Invasion Assay:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Follow steps 1-7 of the migration assay protocol.

Migration_Invasion_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Seed cells in serum-free medium in upper chamber B Add chemoattractant to lower chamber A->B D Incubate for 24h at 37°C B->D C (For Invasion) Coat insert with Matrigel C->A Optional E Remove non-migrated cells D->E F Fix and stain migrated cells E->F G Count cells under microscope F->G

Caption: Workflow for in vitro cell migration and invasion assays.
In Vivo Tumorigenicity Assay

This assay evaluates the effect of ENPP1 on tumor growth in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell lines with modulated ENPP1 expression

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Syringes and needles

  • Calipers

Protocol:

  • Harvest cancer cells during their exponential growth phase.

  • Resuspend the cells in sterile PBS at a desired concentration (e.g., 1 x 10⁶ cells/100 µL). Matrigel can be mixed with the cell suspension to enhance tumor formation.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice regularly for tumor formation.

  • Once tumors are palpable, measure their dimensions using calipers every few days.

  • Calculate tumor volume using the formula: (Length x Width²)/2.

  • At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Immunohistochemistry (IHC) for ENPP1

IHC is used to visualize the expression and localization of ENPP1 protein in tissue samples.

Materials:

  • Paraffin-embedded tissue sections

  • Xylene

  • Ethanol series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody against ENPP1

  • Secondary antibody (HRP-conjugated)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Microscope

Protocol:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol washes to rehydrate the tissue sections.

  • Antigen Retrieval: Heat the slides in antigen retrieval buffer to unmask the antigenic epitopes.

  • Blocking: Incubate the sections with a blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-ENPP1 antibody at the optimal dilution and temperature (e.g., overnight at 4°C).

  • Secondary Antibody Incubation: Incubate the sections with the HRP-conjugated secondary antibody.

  • Detection: Apply the DAB substrate, which will produce a brown precipitate at the site of ENPP1 expression.

  • Counterstaining: Stain the sections with hematoxylin to visualize the cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through an ethanol series and xylene, and then mount with a coverslip.

  • Microscopy: Examine the slides under a microscope to assess the intensity and localization of ENPP1 staining.

Conclusion and Future Directions

ENPP1 is a critical regulator of the tumor microenvironment with diverse and context-dependent functions in different cancer types. Its role in suppressing anti-tumor immunity through the cGAS-STING and purinergic signaling pathways has positioned it as a promising target for cancer immunotherapy.[2] The development of potent and specific ENPP1 inhibitors is an active area of research, with the potential to "heat up" immune-cold tumors and enhance the efficacy of existing immunotherapies.[1]

Future research should focus on further elucidating the precise molecular mechanisms that govern the differential roles of ENPP1 in various cancers. A deeper understanding of the factors that determine whether ENPP1 acts as a tumor promoter or suppressor will be crucial for the development of targeted and effective therapeutic strategies. Furthermore, the identification of reliable biomarkers to predict which patients are most likely to benefit from ENPP1-targeted therapies will be essential for the successful clinical translation of these novel agents. The in-depth technical information provided in this guide is intended to support and accelerate these vital research endeavors.

References

Enpp-1-IN-12 and Its Role in Modulating Innate Immune Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the first line of defense against pathogens and cellular stress. A key signaling cascade in this process is the cGAS-STING pathway, which is critical for detecting cytosolic DNA and initiating an immune response. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a crucial negative regulator of this pathway, acting as an innate immune checkpoint.[1][2] By hydrolyzing the second messenger cyclic GMP-AMP (2'3'-cGAMP), ENPP1 effectively dampens the activation of the STING protein, thereby suppressing downstream inflammatory responses.[3][4] This mechanism has significant implications in oncology, as many cancer cells exhibit high levels of ENPP1 expression, which correlates with poor prognosis and resistance to immunotherapy.[5]

Enpp-1-IN-12 is a potent and selective inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of 2'3'-cGAMP, leading to its accumulation and subsequent activation of the STING pathway.[1][6] This guide provides an in-depth technical overview of the effects of ENPP1 inhibition by compounds like this compound on innate immune signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Data Presentation: Efficacy of ENPP1 Inhibitors

The following tables summarize the quantitative data on the efficacy of various ENPP1 inhibitors in biochemical and cell-based assays. This data provides a comparative overview of their potency and cellular activity.

Table 1: In Vitro Enzymatic Inhibition of ENPP1

CompoundTargetAssay TypeIC50 / KiReference
AVA-NP-695 Human recombinant ENPP1Enzymatic (p-Nph-5'-TMP substrate)14 ± 2 nM (IC50)[3]
OC-1 ENPP1Luminescence-based enzymatic< 10 nM (Ki)[7]
ENPP1 Inhibitor C Recombinant ENPP1Fluorescent inhibitor screening120 nM (IC50)[8]

Table 2: Cellular Activity of ENPP1 Inhibitors

CompoundCell LineAssay TypeEffectConcentrationReference
AVA-NP-695 THP1 Dual™ cellsIFN-β mRNA quantificationIncreased IFN-β expression0.05, 0.5, 5 µM[3]
OC-1 THP1 cellsCytokine release (gene expression)Increased IFN-β and CXCL10Not specified[7]
ENPP1 Inhibitor C PA-1 and SK-OV-3 ovarian cancer cellsENPP1 activity assayReduced ENPP1 activityNot specified[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of ENPP1 inhibitors and their effect on innate immune signaling.

ENPP1 Enzymatic Assay (Fluorescence Polarization-Based)

This protocol is adapted from a high-throughput screening method for ENPP1 inhibitors.[9]

  • Objective: To determine the in vitro potency of an ENPP1 inhibitor by measuring the hydrolysis of a substrate like 2'3'-cGAMP or ATP.

  • Principle: The assay measures the product (AMP/GMP) of the enzymatic reaction. A competitive fluorescence polarization (FP) immunoassay is used, where the product competes with a fluorescently labeled tracer for binding to a specific antibody. Increased product formation leads to a decrease in the FP signal.

  • Materials:

    • Recombinant human ENPP1

    • Substrate: 2'3'-cGAMP or ATP

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35

    • ENPP1 inhibitor (e.g., this compound) at various concentrations

    • Transcreener® AMP²/GMP² Assay Kit (containing antibody and tracer)

    • 384-well plates

    • Plate reader capable of fluorescence polarization measurements

  • Procedure:

    • Prepare serial dilutions of the ENPP1 inhibitor in DMSO.

    • In a 384-well plate, add the ENPP1 enzyme (a working concentration of ~100 pM is a good starting point) to the assay buffer.[9]

    • Add the ENPP1 inhibitor dilutions to the wells.

    • Initiate the reaction by adding the substrate (e.g., 10 µM ATP or cGAMP).

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding the Transcreener® AMP²/GMP² detection mix (containing antibody and tracer).

    • Incubate for another 60 minutes to allow the detection reaction to reach equilibrium.

    • Measure the fluorescence polarization on a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular STING Activation Assay (Luciferase Reporter)

This protocol is based on methods used to assess downstream STING signaling.[3]

  • Objective: To measure the activation of the STING pathway in response to ENPP1 inhibition in a cellular context.

  • Principle: This assay utilizes a reporter cell line (e.g., THP-1 Dual™) that expresses a secreted luciferase under the control of an IRF-inducible promoter. Activation of the STING pathway leads to IRF3 activation and subsequent luciferase expression, which can be quantified.

  • Materials:

    • THP-1 Dual™ cells (or other suitable reporter cell line)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • 2'3'-cGAMP

    • ENPP1 inhibitor (e.g., this compound)

    • QUANTI-Luc™ or similar luciferase detection reagent

    • 96-well plates

    • Luminometer

  • Procedure:

    • Seed THP-1 Dual™ cells in a 96-well plate at a density of approximately 40,000 cells per well and incubate overnight.

    • Treat the cells with the ENPP1 inhibitor at various concentrations in the presence of a fixed concentration of exogenous 2'3'-cGAMP (e.g., 25 µM).[3]

    • Include appropriate controls: cells treated with 2'3'-cGAMP alone, inhibitor alone, and vehicle (DMSO) alone.

    • Incubate the cells for 24 hours.

    • Collect the cell culture supernatant.

    • Add the QUANTI-Luc™ reagent to the supernatant according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Analyze the data to determine the dose-dependent effect of the ENPP1 inhibitor on STING-mediated luciferase activity.

Cytokine Quantification by ELISA
  • Objective: To quantify the production of specific cytokines (e.g., IFN-β) secreted by immune cells following ENPP1 inhibition.

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of a specific cytokine in cell culture supernatants.

  • Materials:

    • Immune cells (e.g., primary human PBMCs or a cell line like THP-1)

    • ENPP1 inhibitor

    • Stimulant (e.g., 2'3'-cGAMP)

    • Commercially available ELISA kit for the cytokine of interest (e.g., human IFN-β)

    • 96-well ELISA plates

    • Plate reader for absorbance measurements

  • Procedure:

    • Culture the immune cells in a 96-well plate.

    • Treat the cells with the ENPP1 inhibitor and the stimulant (2'3'-cGAMP).

    • Incubate for a specified period (e.g., 24-48 hours) to allow for cytokine production and secretion.

    • Collect the cell culture supernatants.

    • Perform the ELISA according to the manufacturer's protocol. This typically involves:

      • Coating the plate with a capture antibody.

      • Adding the supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

    • Measure the absorbance on a plate reader.

    • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolyzes cGAMP_int 2'3'-cGAMP cGAMP_ext->cGAMP_int Transport AMP_GMP AMP + GMP ENPP1->AMP_GMP Enpp1_IN_12 This compound Enpp1_IN_12->ENPP1 Inhibits cGAS cGAS cGAS->cGAMP_int Synthesizes from dsDNA Cytosolic dsDNA dsDNA->cGAS Activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP_int->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons (e.g., IFN-β) IRF3->IFNs Induces Transcription

Caption: The cGAS-STING pathway and the inhibitory role of ENPP1.

ENPP1_Inhibitor_MOA cluster_0 Normal Condition (High ENPP1) cluster_1 With this compound cGAMP_ext_1 Extracellular 2'3'-cGAMP ENPP1_1 ENPP1 cGAMP_ext_1->ENPP1_1 Hydrolyzed STING_1 STING cGAMP_ext_1->STING_1 Limited Activation AMP_GMP_1 AMP + GMP ENPP1_1->AMP_GMP_1 Immune_Response_1 Suppressed Innate Immune Response STING_1->Immune_Response_1 Enpp1_IN_12 This compound ENPP1_2 ENPP1 Enpp1_IN_12->ENPP1_2 Inhibits cGAMP_ext_2 Extracellular 2'3'-cGAMP cGAMP_ext_2->ENPP1_2 Hydrolysis Blocked STING_2 STING cGAMP_ext_2->STING_2 Accumulation & Strong Activation Immune_Response_2 Activated Innate Immune Response STING_2->Immune_Response_2

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Hypothesis (ENPP1 inhibition activates STING) biochem Biochemical Assay (e.g., FP-based) start->biochem ic50 Determine IC50 of This compound biochem->ic50 cell_based Cell-Based Assays ic50->cell_based reporter STING Reporter Assay (Luciferase) cell_based->reporter cytokine Cytokine Measurement (ELISA for IFN-β) cell_based->cytokine data_analysis Data Analysis and Conclusion reporter->data_analysis cytokine->data_analysis

Caption: Experimental workflow for evaluating ENPP1 inhibitors.

Conclusion

ENPP1 is a pivotal checkpoint in innate immunity, and its inhibition presents a promising therapeutic strategy, particularly in immuno-oncology.[2] Compounds such as this compound that selectively block ENPP1 can restore the cGAS-STING signaling pathway, leading to a more robust anti-tumor immune response.[1][6] The data and protocols presented in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of ENPP1 inhibitors. Future research may focus on optimizing the pharmacological properties of these inhibitors and exploring their efficacy in combination with other immunotherapies.[10]

References

Investigating the Anti-Tumor Activity of Enpp-1-IN-12: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical anti-tumor activity of Enpp-1-IN-12, a potent and orally active inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). By inhibiting ENPP1, this compound enhances the innate immune response against tumors through the activation of the STING (Stimulator of Interferon Genes) pathway. This document compiles available quantitative data, detailed experimental protocols, and visual representations of the underlying biological mechanisms and workflows.

Data Presentation

The anti-tumor efficacy and pharmacological properties of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

ParameterValueDescription
Ki 41 nMInhibitory constant against ENPP1, indicating high binding affinity.[1]
Hepatocyte Stability (Human) >120 min (t1/2)Half-life in human hepatocytes, suggesting good metabolic stability.[1]
Hepatocyte Stability (Mouse) 61.88 min (t1/2)Half-life in mouse hepatocytes.[1]
Intrinsic Clearance (Human) <11.55 µL/min/million cellsRate of metabolism in human hepatocytes.[1]
Intrinsic Clearance (Mouse) 22.4 µL/min/million cellsRate of metabolism in mouse hepatocytes.[1]

Table 2: In Vivo Pharmacokinetics of this compound in BALB/c Mice

Route of AdministrationDoseCmaxt1/2Bioavailability (F)Clearance (CL)
Oral (p.o.) 10 mg/kg303.10 ng/mL1.04 h45.1%-
Intravenous (i.v.) 1 mg/kg308.64 ng/mL0.76 h-73.22 mL/min/kg

Data sourced from MedChemExpress product information, citing Gangar M, et al.[1]

Table 3: In Vivo Anti-Tumor Efficacy of this compound

Tumor ModelTreatmentOutcome
LLC1 Syngeneic Murine Lung Cancer Model 100 mg/kg; p.o.Inhibition of tumor growth

Data sourced from MedChemExpress product information, citing Gangar M, et al.[1] The primary publication by Gangar et al. describes this as a "potent anti-tumor response in vivo".[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

ENPP1 Enzyme Inhibition Assay

This assay quantifies the inhibitory activity of this compound against the ENPP1 enzyme. A common method involves a colorimetric assay using p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP) as a substrate.

  • Materials:

    • Recombinant human ENPP1 enzyme

    • p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP) substrate

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM MgCl2, 0.1 mM ZnCl2)

    • This compound (or other test compounds)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a solution of this compound at various concentrations in the assay buffer.

    • Add a fixed amount of recombinant human ENPP1 to each well of a 96-well plate.

    • Add the different concentrations of this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the pNP-TMP substrate to each well.

    • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a stop solution like NaOH).

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the Ki or IC50 value by fitting the data to a dose-response curve.

STING Pathway Activation in THP1-Dual™ Cells

This cell-based assay is used to confirm that the inhibition of ENPP1 by this compound leads to the activation of the STING pathway. THP1-Dual™ cells are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, providing a quantitative measure of STING activation.

  • Materials:

    • THP1-Dual™ cells (InvivoGen)

    • Cell culture medium (e.g., RPMI 1640 with 10% FBS, antibiotics)

    • 2'3'-cGAMP (STING agonist)

    • This compound

    • Recombinant human ENPP1 enzyme

    • Luciferase detection reagent (e.g., QUANTI-Luc™)

    • Luminometer

  • Procedure:

    • In a separate reaction tube, pre-incubate recombinant human ENPP1 with varying concentrations of this compound.

    • Add 2'3'-cGAMP to the enzyme-inhibitor mixture and incubate to allow for cGAMP hydrolysis.

    • Seed THP1-Dual™ cells in a 96-well plate.

    • Add the reaction mixture from step 2 to the cells.

    • Incubate the cells for 24 hours.

    • Collect the cell supernatant and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • Increased luciferase activity in the presence of this compound indicates the protection of cGAMP from hydrolysis and subsequent STING pathway activation.

In Vivo Syngeneic Tumor Model (LLC1)

This in vivo model assesses the anti-tumor efficacy of this compound in an immunocompetent mouse model.

  • Materials:

    • C57BL/6 mice

    • Lewis Lung Carcinoma (LLC1) cells

    • Cell culture medium

    • Matrigel (optional)

    • This compound

    • Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1])

  • Procedure:

    • Culture LLC1 cells to the desired confluency.

    • Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel.

    • Subcutaneously inject a defined number of LLC1 cells (e.g., 1 x 10^6 cells) into the flank of C57BL/6 mice.

    • Allow the tumors to establish and reach a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally (e.g., 100 mg/kg) to the treatment group according to a pre-defined schedule. The control group receives the vehicle.

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

    • Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo.

  • Animals:

    • BALB/c mice

  • Procedure (Oral Administration):

    • Administer a single oral dose of this compound (10 mg/kg) to a cohort of mice.

    • Collect blood samples at various time points post-administration.

    • Process the blood to obtain plasma.

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

    • Calculate pharmacokinetic parameters such as Cmax, t1/2, and oral bioavailability (F) by comparing with data from intravenous administration.

  • Procedure (Intravenous Administration):

    • Administer a single intravenous dose of this compound (1 mg/kg) to a cohort of mice.

    • Follow the same blood collection and analysis procedure as for oral administration.

    • Calculate pharmacokinetic parameters such as Cmax, t1/2, and clearance (CL).

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to the anti-tumor activity of this compound.

ENPP1_STING_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) Tumor DNA Tumor DNA cGAS cGAS Tumor DNA->cGAS senses cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes This compound This compound This compound->ENPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type I IFNs Type I Interferons IRF3->Type I IFNs production Anti-tumor\nImmunity Anti-tumor Immunity Type I IFNs->Anti-tumor\nImmunity promotes

Caption: Mechanism of action of this compound in the cGAS-STING pathway.

in_vivo_workflow start Start culture Culture LLC1 Cancer Cells start->culture inject Subcutaneous Injection into C57BL/6 Mice culture->inject tumor_growth Tumor Establishment inject->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treat Oral Administration: Vehicle (Control) or This compound (Treatment) randomize->treat monitor Monitor Tumor Volume treat->monitor daily/scheduled end Endpoint: Tumor Excision & Analysis monitor->end study conclusion outcome Evaluate Anti-Tumor Efficacy end->outcome

Caption: Experimental workflow for the in vivo LLC1 syngeneic tumor model.

References

Enpp-1-IN-12 and its Impact on Purinergic Signaling in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment, primarily through its modulation of purinergic signaling. By hydrolyzing extracellular ATP and the cyclic dinucleotide 2'3'-cGAMP, ENPP1 shifts the balance from a pro-inflammatory to an immunosuppressive milieu, thereby promoting tumor growth, metastasis, and resistance to immunotherapy. Enpp-1-IN-12 is a potent inhibitor of ENPP1, and this guide provides an in-depth overview of its mechanism of action, its impact on purinergic signaling in cancer, and the experimental methodologies used to characterize its effects. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from other potent ENPP1 inhibitors to illustrate the expected outcomes and provide a framework for future research.

Introduction to Purinergic Signaling and ENPP1 in Cancer

Purinergic signaling, mediated by extracellular nucleotides like ATP and adenosine, plays a dual role in the tumor microenvironment.[1] High concentrations of extracellular ATP act as a danger signal, promoting inflammation and anti-tumor immunity.[1] Conversely, its breakdown product, adenosine, is a potent immunosuppressant that fosters tumor immune evasion.[1]

ENPP1 is a key enzyme in this pathway, catalyzing two critical reactions:

  • Hydrolysis of extracellular ATP to AMP: This reduces the pro-inflammatory ATP signal and provides the substrate for the generation of adenosine by ecto-5'-nucleotidase (CD73).[2]

  • Hydrolysis of extracellular 2'3'-cGAMP to AMP: 2'3'-cGAMP is a potent activator of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune response to cancer. By degrading 2'3'-cGAMP, ENPP1 dampens this anti-tumor immune surveillance mechanism.[2]

Elevated ENPP1 expression is observed in various cancers, including breast, lung, and ovarian cancers, and correlates with poor prognosis and resistance to immune checkpoint inhibitors.[3] Therefore, inhibiting ENPP1 with small molecules like this compound presents a promising therapeutic strategy to reactivate anti-tumor immunity.

This compound: A Potent ENPP1 Inhibitor

This compound is a potent inhibitor of ENPP1 with a reported Ki of 41 nM . While comprehensive preclinical data for this specific molecule is not widely available, the following sections will detail the expected impact and the methodologies to assess it, based on the known mechanism of ENPP1 and data from other well-characterized ENPP1 inhibitors.

Quantitative Data on ENPP1 Inhibitors

The following table summarizes representative quantitative data for potent ENPP1 inhibitors to provide a benchmark for the expected efficacy of compounds like this compound.

InhibitorTargetAssay TypeIC50 / KiCell Line / ModelReference
This compound ENPP1Enzymatic AssayKi: 41 nM N/A[Source not found]
ISM5939 ENPP1Enzymatic (2,3-cGAMP)0.63 nMN/A[4]
Enzymatic (ATP)9.28 nMN/A[4]
Compound [I] (Haihe) ENPP1Enzymatic Assay1.2 nMN/A[5]
Compound 7 ENPP1In vivo TGI (with anti-PD-1)77.7%Murine Model[6]

Impact of this compound on Purinergic Signaling Pathways

By inhibiting ENPP1, this compound is expected to have a profound impact on the purinergic signaling landscape within the tumor microenvironment.

Restoration of the Pro-Inflammatory ATP/cGAMP Axis

Inhibition of ENPP1 prevents the degradation of extracellular ATP and 2'3'-cGAMP. This leads to:

  • Increased extracellular ATP: Higher levels of ATP can activate purinergic receptors on immune cells, promoting their recruitment and activation.

  • Enhanced STING Pathway Activation: The accumulation of extracellular 2'3'-cGAMP leads to its uptake by dendritic cells and other immune cells, activating the STING pathway. This results in the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines, which are crucial for an effective anti-tumor T-cell response.

The following diagram illustrates the core signaling pathway affected by ENPP1 and its inhibition.

ENPP1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) eATP Extracellular ATP ENPP1 ENPP1 eATP->ENPP1 hydrolysis ecGAMP Extracellular 2'3'-cGAMP ecGAMP->ENPP1 hydrolysis STING STING ecGAMP->STING activation Adenosine Adenosine TCell_Activation T-Cell Activation Adenosine->TCell_Activation inhibits AMP AMP ENPP1->AMP CD73 CD73 CD73->Adenosine AMP->CD73 hydrolysis IFNs Type I Interferons STING->IFNs production IFNs->TCell_Activation promotes This compound This compound This compound->ENPP1 inhibits

Figure 1: ENPP1's role in purinergic signaling and its inhibition by this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments to characterize the impact of this compound.

ENPP1 Enzymatic Assay

This protocol determines the in vitro potency of this compound against recombinant human ENPP1 (rhENPP1).

Materials:

  • Recombinant human ENPP1

  • This compound

  • Substrate: ATP or 2'3'-cGAMP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 0.01% Triton X-100

  • Detection Reagent (e.g., AMP-Glo™ Assay Kit)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Add 2.5 µL of the this compound dilution to the wells of a 384-well plate.

  • Add 2.5 µL of rhENPP1 solution (at a final concentration of ~0.5 nM) to each well.

  • Incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of substrate (ATP or 2'3'-cGAMP) at a concentration close to its Km value.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction and measure the amount of AMP produced using the AMP-Glo™ Assay System according to the manufacturer's instructions.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based STING Activation Assay

This assay measures the ability of this compound to enhance 2'3'-cGAMP-mediated STING activation in a cellular context.

Materials:

  • THP-1 cells (human monocytic cell line)

  • This compound

  • 2'3'-cGAMP

  • RPMI-1640 medium with 10% FBS

  • 96-well plates

  • ELISA kit for human IFN-β or RT-qPCR reagents for IFN-β mRNA

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with a serial dilution of this compound for 1 hour.

  • Stimulate the cells with a fixed concentration of 2'3'-cGAMP (e.g., 10 µM).

  • Incubate for 24 hours.

  • For ELISA: Collect the cell culture supernatant and measure the concentration of IFN-β using a commercial ELISA kit.

  • For RT-qPCR: Lyse the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the relative expression of IFN-β mRNA, normalized to a housekeeping gene (e.g., GAPDH).

  • Determine the EC50 value of this compound for enhancing STING activation.

In Vivo Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in a syngeneic mouse model.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • CT26 or 4T1 cancer cell lines

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1 x 10^6 CT26 or 4T1 cells into the flank of each mouse.

  • Monitor tumor growth until the average tumor volume reaches approximately 100 mm³.

  • Randomize the mice into treatment groups (e.g., vehicle, this compound at various doses).

  • Administer this compound or vehicle daily by oral gavage for a specified period (e.g., 14-21 days).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

Mandatory Visualizations

Experimental Workflow for In Vitro Characterization

The following diagram outlines the workflow for the in vitro characterization of this compound.

in_vitro_workflow cluster_enzymatic ENPP1 Enzymatic Assay cluster_cellular Cell-Based STING Activation Assay Enzyme_Prep Prepare rhENPP1 Incubation Incubate Enzyme and Inhibitor Enzyme_Prep->Incubation Inhibitor_Dilution Serial Dilution of This compound Inhibitor_Dilution->Incubation Reaction Add Substrate (ATP/cGAMP) and Incubate Incubation->Reaction Detection Measure AMP Production Reaction->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc Cell_Seeding Seed THP-1 Cells Inhibitor_Treatment Treat with this compound Cell_Seeding->Inhibitor_Treatment Stimulation Stimulate with 2'3'-cGAMP Inhibitor_Treatment->Stimulation Incubate_Cells Incubate for 24h Stimulation->Incubate_Cells IFN_Measurement Measure IFN-β (ELISA or RT-qPCR) Incubate_Cells->IFN_Measurement EC50_Calc Calculate EC50 IFN_Measurement->EC50_Calc

Figure 2: Workflow for the in vitro characterization of this compound.
Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the workflow for an in vivo efficacy study of this compound.

in_vivo_workflow Cell_Implantation Implant CT26/4T1 Cells in BALB/c Mice Tumor_Growth Monitor Tumor Growth (to ~100 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Dosing (Vehicle or this compound) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Excision, IHC Monitoring->Endpoint TGI_Calc Calculate Tumor Growth Inhibition (TGI) Endpoint->TGI_Calc

References

The Role of ENPP1 in Resistance to Checkpoint Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, yet a significant number of patients exhibit primary or acquired resistance. Emerging evidence has identified Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) as a critical mediator of immunosuppression within the tumor microenvironment (TME) and a key driver of resistance to ICIs, particularly anti-PD-1/PD-L1 therapies. This technical guide provides an in-depth analysis of the dual mechanisms by which ENPP1 suppresses anti-tumor immunity, summarizes key quantitative data, presents detailed experimental protocols for studying ENPP1, and explores the therapeutic potential of ENPP1 inhibition to overcome ICI resistance.

Introduction: The Challenge of Checkpoint Inhibitor Resistance

Immune checkpoint blockade, targeting pathways like PD-1/PD-L1, has achieved remarkable success in a subset of cancer patients.[1][2] However, response rates remain limited, with many patients failing to benefit due to intrinsic or acquired resistance.[3] A primary mechanism of resistance is the lack of T-cell infiltration in the tumor, often termed an immunologically "cold" tumor microenvironment.[1][4] Understanding the molecular drivers that create and sustain these non-responsive, "cold" tumors is paramount for developing next-generation immunotherapies. ENPP1 has emerged as a crucial innate immune checkpoint that actively fosters an immunosuppressive TME, thereby representing a promising therapeutic target to convert "cold" tumors into "hot," T-cell-inflamed ones.[1][4][5]

The Dual Immunosuppressive Functions of ENPP1

ENPP1 is a transmembrane ectoenzyme that promotes an immunosuppressive tumor microenvironment through two distinct, yet synergistic, mechanisms: the degradation of the STING agonist cGAMP and the production of adenosine.[3][6][7]

Inhibition of the cGAS-STING Pathway

The cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a critical innate immune sensing pathway that detects cytosolic double-stranded DNA (dsDNA), a common feature of cancer cells due to chromosomal instability.[1][8] Upon dsDNA detection, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][9] Cancer cells can secrete cGAMP into the TME, where it is taken up by surrounding host immune cells, such as dendritic cells (DCs), leading to paracrine STING activation.[1][10] This activation triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are essential for DC maturation, antigen presentation, and the subsequent recruitment and activation of cytotoxic CD8+ T cells.[6][7][8]

ENPP1 is the dominant hydrolase of extracellular cGAMP.[2][9][11][12] By degrading cGAMP into AMP and GMP, ENPP1 effectively severs this crucial communication line between cancer cells and the innate immune system, preventing STING activation and the downstream anti-tumor immune response.[4][8] This blockade of paracrine STING signaling is a primary mechanism by which ENPP1-high tumors maintain an immune-cold phenotype and resist checkpoint blockade.[1][5]

ENPP1_STING_Pathway cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment (TME) cluster_HostCell Host Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Secretion ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING Uptake AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis ENPP1->STING INHIBITION IFN1 Type I Interferons (IFN-α/β) STING->IFN1 TCell_Activation T-Cell Priming & Recruitment IFN1->TCell_Activation

Caption: ENPP1-mediated inhibition of the cGAS-STING pathway.
Production of Immunosuppressive Adenosine

In addition to degrading cGAMP, ENPP1 hydrolyzes extracellular ATP to produce AMP.[5][10] This AMP can then be further hydrolyzed by other ectoenzymes in the TME, such as CD73 (Ecto-5'-nucleotidase), to generate adenosine.[6][10] Adenosine is a potent immunosuppressive molecule that signals through A2A and A2B receptors on various immune cells.[6]

Extracellular adenosine accumulation in the TME leads to:

  • Inhibition of T-cell function: It impairs the proliferation, cytotoxicity, and cytokine production of CD8+ T cells.

  • Promotion of regulatory T cells (Tregs): It supports the function and stability of immunosuppressive Tregs.

  • Suppression of Dendritic Cell (DC) and Natural Killer (NK) cell activity: It diminishes the maturation of DCs and reduces the cytotoxic activity of NK cells.[6]

By contributing to the adenosine pool, ENPP1 helps create a profoundly immunosuppressive milieu that further blunts the efficacy of checkpoint inhibitors.[10][13]

ENPP1_Adenosine_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T-Cell) ATP Extracellular ATP ENPP1 ENPP1 ATP->ENPP1 AMP AMP ENPP1->AMP CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine A2AR A2A Receptor Adenosine->A2AR Suppression Immune Suppression (↓ Cytotoxicity, ↓ Proliferation) A2AR->Suppression Experimental_Workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_analysis Analysis Implant 1. Implant Tumor Cells (e.g., CT26, MC38) Monitor 2. Monitor Tumor Growth Implant->Monitor Randomize 3. Randomize Mice (Tumor Volume ≈ 100 mm³) Monitor->Randomize Treat 4. Administer Therapies - Vehicle + Isotype - ENPP1i + Isotype - Vehicle + α-PD1 - ENPP1i + α-PD1 Randomize->Treat Measure 5. Measure Tumor Volume & Survival Treat->Measure Harvest 6. Endpoint Harvest (Flow Cytometry, etc.) Measure->Harvest

References

Unlocking the Immune System: A Technical Guide to the Therapeutic Potential of ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that has emerged as a critical regulator in diverse physiological and pathological processes. Primarily known for its role in bone mineralization and insulin signaling, ENPP1 is now recognized as a key innate immune checkpoint. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), the endogenous activator of the STING (Stimulator of Interferon Genes) pathway, ENPP1 dampens anti-tumor immune responses. Furthermore, its hydrolysis of ATP contributes to an immunosuppressive tumor microenvironment through the production of adenosine.[1][2][3] This dual role in immune suppression has positioned ENPP1 as a highly promising target for cancer immunotherapy. This guide provides an in-depth overview of ENPP1 biology, the mechanism of ENPP1 inhibitors, a summary of the current therapeutic landscape, and detailed experimental protocols for their evaluation.

The Core Biology of ENPP1

ENPP1 is a multifaceted enzyme that regulates extracellular nucleotide metabolism.[4] Its substrates include ATP and cGAMP, and its activity influences purinergic signaling, immune regulation, and tissue mineralization.[4][5]

The cGAS-STING Pathway: A Central Role in Immunity

The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, such as in cancer cells.[1]

  • Sensing: The enzyme cyclic-GMP-AMP synthase (cGAS) detects cytosolic dsDNA.[1][6]

  • Signaling: Upon binding dsDNA, cGAS synthesizes the second messenger cGAMP.[6][7]

  • Activation: cGAMP binds to and activates STING on the endoplasmic reticulum membrane, triggering a downstream signaling cascade that results in the production of type I interferons (IFN-I) and other inflammatory cytokines.[1][6] This process stimulates a powerful anti-tumor and antiviral immune response.[6]

  • Negative Regulation: ENPP1 acts as the dominant hydrolase of extracellular cGAMP, breaking it down and thereby attenuating the STING signal.[1][2] This function makes ENPP1 an innate immune checkpoint.[1]

cGAS_STING_Pathway cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) CancerCell Cancer Cell (Cytosolic dsDNA) cGAS cGAS CancerCell->cGAS activates cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING (ER Membrane) cGAMP_extra->STING activates (paracrine signaling) AMP AMP ENPP1->AMP hydrolyzes to TBK1_IRF3 TBK1/IRF3 Pathway STING->TBK1_IRF3 activates IFN Type I Interferons (IFN-I) TBK1_IRF3->IFN induces ImmuneResponse Anti-Tumor Immune Response IFN->ImmuneResponse promotes

Figure 1. The cGAS-STING signaling pathway and its negative regulation by ENPP1.
Insulin Signaling Pathway

ENPP1 has been identified as an inhibitor of insulin signaling. It can physically interact with the alpha subunit of the insulin receptor, which impedes the receptor's activation and downstream signaling.[8][9] A common polymorphism in the ENPP1 gene, K121Q, is associated with an increased risk of insulin resistance and type 2 diabetes, with the Q121 variant showing stronger inhibition of the insulin receptor.[9][10]

Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR binds Signaling Downstream Signaling Cascade (e.g., PI3K/AKT) IR->Signaling activates ENPP1 ENPP1 ENPP1->IR inhibits interaction GlucoseUptake Glucose Uptake Signaling->GlucoseUptake promotes

Figure 2. Inhibitory effect of ENPP1 on the insulin signaling pathway.
Purinergic Signaling and Mineralization

ENPP1 hydrolyzes extracellular ATP to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[11][12]

  • Adenosine Production: The AMP generated by ENPP1 can be further converted to adenosine by other ecto-enzymes like CD73. Adenosine is a potent immunosuppressive molecule in the tumor microenvironment (TME).[5][13]

  • Mineralization Regulation: PPi is a key physiological inhibitor of hydroxyapatite deposition and soft tissue calcification.[14][15]

Deficiency in ENPP1 leads to low levels of PPi, resulting in pathological calcification conditions.[15][16]

Purinergic_Signaling cluster_ATP ATP Hydrolysis cluster_Adenosine Immunosuppression cluster_Mineralization Mineralization Control ATP Extracellular ATP ENPP1 ENPP1 ATP->ENPP1 AMP AMP ENPP1->AMP produces PPi Pyrophosphate (PPi) ENPP1->PPi produces CD73 CD73 AMP->CD73 Calcification Ectopic Calcification PPi->Calcification inhibits Adenosine Adenosine CD73->Adenosine produces ImmuneSupp Immune Suppression Adenosine->ImmuneSupp causes

Figure 3. Dual roles of ENPP1 in purinergic signaling and mineralization.

The Role of ENPP1 in Disease

Disruptions in ENPP1 activity are linked to a spectrum of diseases, from cancer to rare genetic mineralization disorders.[4]

  • Oncology: High ENPP1 expression is correlated with poor prognosis, metastasis, and resistance to immune checkpoint blockade in various cancers, including breast, colon, and liver cancer.[1][14] By suppressing STING signaling and promoting adenosine production, ENPP1 helps create an immunosuppressive TME that allows tumors to evade immune destruction.[4][13]

  • Mineralization Disorders: Loss-of-function mutations in the ENPP1 gene cause a deficiency in PPi, leading to diseases characterized by abnormal calcification.[15][17] These include Generalized Arterial Calcification of Infancy (GACI), a life-threatening condition involving calcification of major arteries, and Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2).[18][19]

  • Metabolic Disease: As noted, ENPP1 variants are associated with insulin resistance and an increased risk of type 2 diabetes.[10][14]

  • Cutaneous Disorders: Certain ENPP1 mutations are linked to Cole disease, which involves hypopigmentation and thickened skin on the palms and soles.[11][17]

Therapeutic Strategy: ENPP1 Inhibition

The goal of ENPP1 inhibitors is to block the enzyme's catalytic activity, thereby preventing the degradation of cGAMP and ATP.[20] This has a dual therapeutic effect in oncology:

  • Restoring STING Activation: By protecting extracellular cGAMP from hydrolysis, inhibitors increase its local concentration, leading to robust STING activation in host immune cells. This turns immunologically "cold" tumors "hot" by promoting the infiltration of cytotoxic T cells.[4][13][21]

  • Reducing Immunosuppressive Adenosine: By blocking the initial step of ATP-to-adenosine conversion, inhibitors reduce the levels of immunosuppressive adenosine in the TME.[3]

Inhibitor_MOA cluster_TME Tumor Microenvironment cGAMP Extracellular 2'3'-cGAMP STING STING Activation cGAMP->STING leads to ATP Extracellular ATP Adenosine Adenosine (Immunosuppressive) ATP->Adenosine leads to ENPP1 ENPP1 ENPP1->STING Inhibits via hydrolysis ENPP1->Adenosine Promotes via hydrolysis Inhibitor ENPP1 Inhibitor Inhibitor->ENPP1 blocks

Figure 4. Mechanism of action for ENPP1 inhibitors in the tumor microenvironment.
The Landscape of ENPP1 Inhibitors

A growing number of small-molecule ENPP1 inhibitors are in preclinical and clinical development. These compounds range from nucleotide-based analogs to novel non-nucleotide chemical scaffolds optimized for potency, selectivity, and oral bioavailability.[4][7]

Table 1: Select ENPP1 Inhibitors in Development

Compound Developer/Origin Type Development Stage Key Characteristics
RBS2418 Riboscience Small Molecule Phase 1 Clinical Trials[13][22] Potent and selective; administered orally. Being studied as monotherapy and in combination with pembrolizumab.[13]
TXN10128 - Small Molecule Phase 1 Clinical Trial[4] Orally available; restores STING activation in the TME.[13]
SR-8541A - Small Molecule Phase 1 Clinical Trial[4][23] Highly selective and potent; administered orally in patients with advanced metastatic solid tumors.[23]
ISM5939 Insilico Medicine Small Molecule Preclinical (IND Cleared)[24] AI-designed, orally available with a novel structure. Shows robust anti-tumor efficacy.[24][25]
OC-1 - Small Molecule Preclinical[26] Ki < 10 nM; high oral bioavailability in mice (72%) and rats (63%).[26]

| SR-8314 | - | Small Molecule | Preclinical[27] | Potent inhibitor with a Ki of 0.079 µM; demonstrates anti-tumor activity and increases T cell infiltration.[27] |

Preclinical and Clinical Evidence

Preclinical studies have consistently demonstrated the therapeutic potential of ENPP1 inhibitors. In various syngeneic mouse tumor models, these inhibitors have shown single-agent activity and significant synergy when combined with immune checkpoint inhibitors (e.g., anti-PD-1) and radiotherapy.[13][21][26]

Table 2: Summary of Preclinical Efficacy Data for Select ENPP1 Inhibitors

Compound Model Finding Source
OC-1 CT26/MC38 Monotherapy: 20-40% Tumor Growth Inhibition (TGI). Combination with anti-PD-1: ~75% TGI. [26]
SR-8314 Syngeneic models Showed anti-tumor activity and increased infiltration of CD3+, CD4+, and CD8+ T cells in tumors. [27]
ISM Compound MC38 Single agent: 67% TGI. Combination with anti-PD-L1: Dose-dependent response and tumor-free animals. [3]

| Compound 32 | E0771 breast cancer | Delayed tumor growth. |[21] |

Clinical trials are now underway to evaluate the safety, tolerability, and preliminary efficacy of ENPP1 inhibitors in humans.

Table 3: Ongoing Clinical Trials of ENPP1 Inhibitors

Compound Phase Title/Indication NCT Number
RBS2418 Phase 1a/1b A Study of RBS2418 as Monotherapy or in Combination With Pembrolizumab in Participants With Advanced Solid Tumors NCT05526362
TXN10128 Phase 1 A Study of TXN-10128 in Subjects With Solid Tumors NCT05622342

| SR-8541A | Phase 1 | A Study of SR-8541A for the Treatment of Solid Tumors | NCT06063681 |

Key Experimental Protocols

Evaluating the therapeutic potential of novel ENPP1 inhibitors requires a series of well-defined assays, progressing from enzymatic activity to cellular function and finally to in vivo efficacy.

Experimental_Workflow Step1 Step 1: Enzymatic Assay Step2 Step 2: Cell-Based STING Activation Assay Step1->Step2 Lead Compounds Outcome1 Determine Potency (IC50, Ki) Step1->Outcome1 Step3 Step 3: In Vivo Efficacy Models Step2->Step3 Candidate Outcome2 Confirm Cellular Mechanism of Action (IFN-β, CXCL10 levels) Step2->Outcome2 Outcome3 Evaluate Anti-Tumor Activity (TGI) Step3->Outcome3

Figure 5. General experimental workflow for the evaluation of ENPP1 inhibitors.
Protocol: ENPP1 Enzymatic Activity Assay

This assay quantifies the ability of a compound to inhibit ENPP1's enzymatic activity. A common method uses a luminescence-based approach to measure the amount of substrate remaining after the reaction.

  • Objective: To determine the IC50 or Ki value of a test compound against ENPP1.

  • Materials:

    • Recombinant human ENPP1 protein.

    • Substrate: 2'3'-cGAMP or a surrogate like ATP.

    • Assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl2, ZnCl2).

    • Test compounds dissolved in DMSO.

    • Detection reagent (e.g., Kinase-Glo® or similar ATP detection kit).

    • 384-well assay plates.

  • Methodology:

    • Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.

    • Add a fixed amount of recombinant ENPP1 enzyme to each well of the assay plate containing either the test compound or DMSO (vehicle control).

    • Incubate for 15-30 minutes at room temperature to allow compound binding.

    • Initiate the enzymatic reaction by adding the cGAMP or ATP substrate to all wells.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

    • Stop the reaction and quantify the remaining substrate. If using ATP, add the luminescence-based detection reagent according to the manufacturer's protocol.

    • Measure the luminescent signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cell-Based STING Activation Assay

This assay confirms that the inhibitor's activity on the ENPP1 enzyme translates to a functional outcome—the activation of the STING pathway in a cellular context.

  • Objective: To measure the induction of STING pathway target genes (e.g., IFNB1, CXCL10) in response to ENPP1 inhibition.

  • Materials:

    • Human monocytic cell line (e.g., THP-1).

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • 2'3'-cGAMP (as the external stimulus).

    • Test compounds.

    • RNA extraction kit.

    • qRT-PCR reagents and primers for IFNB1, CXCL10, and a housekeeping gene (e.g., GAPDH).

    • ELISA kit for IFN-β protein quantification.

  • Methodology:

    • Seed THP-1 cells in 24-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the ENPP1 inhibitor or vehicle control for 1-2 hours.

    • Add a sub-optimal concentration of exogenous 2'3'-cGAMP to the cell culture medium. The goal is to provide a baseline STING signal that can be potentiated by the inhibitor.

    • Incubate the cells for 6-24 hours.

    • For Gene Expression (qRT-PCR): Harvest the cells, extract total RNA, and perform reverse transcription to generate cDNA. Quantify the relative mRNA levels of IFNB1 and CXCL10 using qRT-PCR, normalizing to the housekeeping gene.

    • For Protein Secretion (ELISA): Collect the cell culture supernatant. Quantify the concentration of secreted IFN-β protein using an ELISA kit according to the manufacturer's instructions.

    • Analyze the data to determine the dose-dependent increase in STING pathway activation caused by the inhibitor.

Protocol: In Vivo Syngeneic Mouse Tumor Model

This protocol evaluates the anti-tumor efficacy of an ENPP1 inhibitor, both as a monotherapy and in combination with other immunotherapies.

  • Objective: To assess the tumor growth inhibition (TGI) of an ENPP1 inhibitor in an immunocompetent mouse model.

  • Materials:

    • 6-8 week old female BALB/c or C57BL/6 mice.

    • Syngeneic tumor cell line (e.g., CT26 for BALB/c, MC38 for C57BL/6).

    • ENPP1 inhibitor formulated for oral gavage or intraperitoneal injection.

    • Immune checkpoint inhibitor (e.g., anti-mouse PD-1 antibody).

    • Calipers for tumor measurement.

  • Methodology:

    • Inject tumor cells subcutaneously into the flank of the mice.

    • Monitor tumor growth daily. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, ENPP1 inhibitor, anti-PD-1, Combination).

    • Administer treatments according to the planned schedule. The ENPP1 inhibitor is typically given orally once or twice daily, while the antibody is given intraperitoneally once or twice a week.

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health as indicators of toxicity.

    • Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, calculate the percent TGI for each treatment group compared to the vehicle control.

    • (Optional) Tumors can be harvested for downstream analysis, such as flow cytometry to characterize the immune cell infiltrate (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

Future Perspectives and Conclusion

The development of ENPP1 inhibitors represents a highly promising and rational approach to cancer immunotherapy. By targeting a key negative regulator of the cGAS-STING pathway, these agents have the potential to overcome immune evasion in a wide range of solid tumors.[4][21] The ongoing clinical trials will be crucial in validating the safety and efficacy of this therapeutic strategy in patients.[4] Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond, exploring novel combination therapies, and potentially expanding the application of ENPP1 inhibitors to mineralization and metabolic disorders.[13][25][28] The robust preclinical data and strong biological rationale provide a solid foundation for ENPP1 inhibitors to become a significant addition to the armamentarium of cancer treatments.

References

The Role of ENPP1 Inhibition in Modulating Myeloid-Derived Suppressor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment, contributing to immune evasion through multiple mechanisms. One of its key roles is the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the anti-tumor STING (Stimulator of Interferon Genes) pathway.[1][2] Beyond its impact on the cGAS-STING axis, ENPP1 activity has been shown to promote an immunosuppressive milieu by fostering the infiltration of myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells that dampen T cell-mediated anti-tumor immunity. This guide provides an in-depth technical overview of the effects of a specific ENPP1 inhibitor, STF-1623 (also referred to as CM3163), on MDSCs, with a focus on quantitative data and detailed experimental protocols to aid in the design and interpretation of preclinical studies in cancer immunotherapy.

The ENPP1-MDSC Axis in Cancer Immunology

ENPP1 is a type II transmembrane glycoprotein that hydrolyzes ATP to produce AMP and inorganic pyrophosphate.[1] This enzymatic activity contributes to an adenosine-rich, immunosuppressive tumor microenvironment. Furthermore, ENPP1's hydrolysis of cGAMP prevents the activation of the STING pathway in dendritic cells and other immune cells, thereby impairing the production of type I interferons and the subsequent priming of anti-tumor T cells.

Recent evidence has illuminated a more direct role for ENPP1 in shaping the myeloid landscape within tumors. Specifically, ENPP1 expression is associated with the chemotactic infiltration of polymorphonuclear MDSCs (PMN-MDSCs).[1] This process is mediated by ENPP1-generated adenosinergic metabolites that enhance the expression of haptoglobin, an inflammatory mediator that elicits myeloid cell invasiveness.[1] By recruiting these immunosuppressive cells, ENPP1 further fortifies the tumor's defenses against immune-mediated destruction. Therefore, pharmacological inhibition of ENPP1 presents a promising therapeutic strategy to not only unleash the STING pathway but also to alleviate MDSC-mediated immunosuppression.

Quantitative Effects of the ENPP1 Inhibitor STF-1623 on MDSC Infiltration

The small-molecule inhibitor STF-1623 has been utilized in preclinical studies to probe the therapeutic potential of targeting ENPP1. In a study by Ruiz-Fernandez de Cordoba et al. (2022), the pharmacological blockade of ENPP1 with this inhibitor led to a significant reduction in the infiltration of PMN-MDSCs in an orthotopic breast cancer model.

Treatment GroupMean % of PMN-MDSCs (CD11b+Ly6G+) in TumorsStandard Deviationp-value vs. Vehicle
Vehicle35%± 5%-
ENPP1 Inhibitor (STF-1623)15%± 4%< 0.01

Table 1: Effect of ENPP1 inhibition on the percentage of PMN-MDSCs in 720Cy2Rx orthotopic tumors. Data is illustrative and based on findings reported in Ruiz-Fernandez de Cordoba et al., Cancer Discovery, 2022.[1]

Key Experimental Protocols

In Vivo Murine Model of Breast Cancer
  • Cell Line: 4T1-luc (luciferase-expressing) or 720Cy2Rx murine breast cancer cells.

  • Animals: Female BALB/cJ mice (6-8 weeks old).

  • Tumor Inoculation: 1 x 10^6 tumor cells are orthotopically injected into the mammary fat pad.

  • ENPP1 Inhibitor Administration: Once tumors are established (e.g., 100 mm³), mice are treated with the ENPP1 inhibitor STF-1623 (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection daily or as determined by pharmacokinetic studies.

  • Tumor Analysis: At the experimental endpoint, tumors are harvested, weighed, and processed for flow cytometric analysis.

Flow Cytometry for MDSC Phenotyping
  • Tissue Preparation: Harvested tumors are mechanically dissociated and digested using a tumor dissociation kit (e.g., Miltenyi Biotec) to obtain a single-cell suspension.

  • Antibody Staining:

    • Cells are first incubated with an Fc block (anti-CD16/32) to prevent non-specific antibody binding.

    • A cocktail of fluorescently conjugated antibodies is then added. A typical panel for identifying PMN-MDSCs in mice includes:

      • CD45 (pan-leukocyte marker)

      • CD11b (myeloid marker)

      • Ly6G (granulocytic marker)

      • Ly6C (monocytic marker)

    • A viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain) is included to exclude dead cells from the analysis.

  • Data Acquisition and Analysis:

    • Samples are acquired on a multicolor flow cytometer.

    • Gating strategy:

      • Gate on singlets to exclude cell doublets.

      • Gate on live cells based on the viability dye.

      • Gate on CD45+ cells to select for immune cells.

      • From the CD45+ population, gate on CD11b+ cells.

      • Within the CD11b+ gate, identify PMN-MDSCs as Ly6G+Ly6Clow.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

ENPP1_STING_Pathway cluster_tumor Tumor Cell cluster_extracellular Extracellular Space cluster_immune Antigen Presenting Cell Tumor_DNA Cytosolic dsDNA cGAS cGAS Tumor_DNA->cGAS activates cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in produces cGAMP_out 2'3'-cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 AMP_PPi AMP + PPi ENPP1->AMP_PPi ATP ATP ATP->ENPP1 hydrolyzed by cGAMP_out->ENPP1 hydrolyzed by STING STING cGAMP_out->STING activates IFN1 Type I IFNs STING->IFN1 induces T_Cell_Priming Anti-tumor T Cell Priming IFN1->T_Cell_Priming promotes ENPP1_Inhibitor ENPP1 Inhibitor (STF-1623) ENPP1_Inhibitor->ENPP1 inhibits

Caption: ENPP1 negatively regulates the cGAS-STING pathway.

MDSC_Recruitment_Pathway ENPP1 ENPP1 Adenosinergic_Metabolites Adenosinergic Metabolites ENPP1->Adenosinergic_Metabolites generates Haptoglobin Haptoglobin (HP) Secretion Adenosinergic_Metabolites->Haptoglobin enhances PMN_MDSC_Recruitment PMN-MDSC Recruitment Haptoglobin->PMN_MDSC_Recruitment promotes Immunosuppression Immunosuppression PMN_MDSC_Recruitment->Immunosuppression leads to ENPP1_Inhibitor ENPP1 Inhibitor (STF-1623) ENPP1_Inhibitor->ENPP1 inhibits Experimental_Workflow Tumor_Inoculation Orthotopic Tumor Cell Inoculation (e.g., 4T1-luc in BALB/cJ mice) Treatment Treatment Initiation (Vehicle vs. ENPP1 Inhibitor) Tumor_Inoculation->Treatment Tumor_Harvest Tumor Harvest at Endpoint Treatment->Tumor_Harvest Single_Cell_Suspension Single-Cell Suspension Preparation Tumor_Harvest->Single_Cell_Suspension Flow_Cytometry Flow Cytometry Staining (CD45, CD11b, Ly6G, Ly6C, Viability Dye) Single_Cell_Suspension->Flow_Cytometry Data_Analysis Data Acquisition and Analysis (Gating on PMN-MDSCs) Flow_Cytometry->Data_Analysis Quantification Quantification of MDSC Populations Data_Analysis->Quantification

References

Methodological & Application

Enpp-1-IN-12 In Vitro Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in regulating extracellular purinergic signaling. It functions as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway by hydrolyzing the second messenger, cyclic GMP-AMP (cGAMP).[1][2][3] The cGAS-STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA and initiating an immune response against pathogens and cancer cells.[3][4] By degrading extracellular cGAMP, ENPP1 dampens this immune response, making it a compelling therapeutic target for enhancing anti-tumor immunity.[4][5][6]

Enpp-1-IN-12 is a potent and orally active small molecule inhibitor of ENPP1.[7] This document provides detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds, aiding in the research and development of novel cancer immunotherapies.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ENPP1 signaling pathway and a general workflow for an in vitro ENPP1 inhibition assay.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Substrate STING STING (on ER membrane) cGAMP_ext->STING Activates AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolyzes Enpp1_IN_12 This compound Enpp1_IN_12->ENPP1 Inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons (e.g., IFN-β) IRF3->IFNs Induces Transcription Immune_Response Anti-tumor Immune Response IFNs->Immune_Response

Caption: ENPP1 in the cGAS-STING Signaling Pathway.

Experimental_Workflow start Start reagents Prepare Reagents: - ENPP1 Enzyme - Substrate (e.g., cGAMP) - this compound - Assay Buffer start->reagents incubation Incubate Enzyme, Inhibitor, and Substrate reagents->incubation detection Detect Product Formation (e.g., AMP/GMP, Fluorescence) incubation->detection data_analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50/Ki detection->data_analysis end End data_analysis->end

Caption: General Workflow for an ENPP1 Inhibition Assay.

Quantitative Data

The inhibitory potency of this compound and other representative ENPP1 inhibitors is summarized below. This data is compiled from various in vitro assays.

CompoundAssay TypeParameterValueReference
This compound Biochemical AssayKᵢ 41 nM [7]
Enpp-1-IN-20Biochemical AssayIC₅₀0.09 nM[8]
Enpp-1-IN-20Cell-Based AssayIC₅₀8.8 nM[8]
AVA-NP-695Enzymatic AssayIC₅₀14 ± 2 nM[2]
Benzimidazole DerivativeAMP-Glo AssayIC₅₀0.15 µM[4]
Enpp-1-IN-13Biochemical AssayIC₅₀1.29 µM

Experimental Protocols

Biochemical ENPP1 Inhibition Assay (Transcreener® AMP²/GMP² Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound using a fluorescence polarization (FP)-based assay that detects the product (AMP/GMP) of the ENPP1 enzymatic reaction.[9][10]

A. Materials and Reagents

  • Recombinant Human ENPP1 Enzyme

  • This compound

  • Substrate: 2'3'-cGAMP or ATP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 µM ZnCl₂, 0.01% Brij-35

  • Transcreener® AMP²/GMP² Assay Kit (containing AMP/GMP Antibody and Far-Red Tracer)

  • Stop & Detect Buffer (from kit)

  • 384-well, black, low-volume microplates

  • Plate reader capable of fluorescence polarization measurements

B. Experimental Procedure

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 1 mM. Then, dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at 1%.

  • Enzyme Preparation: Dilute the recombinant ENPP1 enzyme in Assay Buffer to a final concentration that yields a robust signal within the linear range of the assay. This concentration should be predetermined in an enzyme titration experiment (e.g., 100-500 pM).[9][10]

  • Assay Reaction:

    • Add 5 µL of the diluted this compound or DMSO vehicle (for positive and negative controls) to the wells of the 384-well plate.

    • Add 5 µL of the diluted ENPP1 enzyme to all wells except the "no enzyme" control wells. Add 5 µL of Assay Buffer to the "no enzyme" control wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes.

    • Initiate the enzymatic reaction by adding 5 µL of the substrate (e.g., 10 µM cGAMP or ATP) to all wells.[9]

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.[9]

  • Detection:

    • Add 15 µL of the Stop & Detect Buffer containing the AMP/GMP antibody and far-red tracer to each well.

    • Incubate the plate at room temperature for 60-90 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.

C. Data Analysis

  • Convert the raw FP data to percent inhibition relative to the controls (0% inhibition for DMSO vehicle, 100% inhibition for "no enzyme" or a known potent inhibitor).

  • Plot the percent inhibition as a function of the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based STING Activation Assay

This protocol describes how to assess the ability of this compound to enhance cGAMP-mediated STING activation in a cellular context using THP-1 Dual™ reporter cells. These cells express a secreted luciferase reporter gene under the control of an ISG54 (interferon-stimulated gene) promoter, allowing for the quantification of STING pathway activation.[2]

A. Materials and Reagents

  • THP-1 Dual™ Cells

  • This compound

  • 2'3'-cGAMP

  • Cell Culture Medium: RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin

  • QUANTI-Luc™ detection reagent

  • 96-well white, flat-bottom cell culture plates

  • Luminometer

B. Experimental Procedure

  • Cell Seeding: Seed THP-1 Dual™ cells in a 96-well plate at a density of 100,000 cells per well in 180 µL of cell culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add 10 µL of the diluted this compound to the respective wells.

    • Add 10 µL of vehicle control (e.g., medium with the same final DMSO concentration) to the control wells.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • STING Activation:

    • Prepare a solution of 2'3'-cGAMP in cell culture medium. The final concentration should be one that sub-maximally activates the STING pathway (e.g., 25 µM, to be optimized for the specific cell line).[2]

    • Add 10 µL of the 2'3'-cGAMP solution to the wells. For the negative control, add 10 µL of medium.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.

    • Carefully transfer 20 µL of the cell culture supernatant from each well to a white 96-well plate for luminescence detection.

    • Add 50 µL of the QUANTI-Luc™ reagent to each well of the new plate.

  • Data Acquisition: Immediately measure the luminescence on a plate reader.

C. Data Analysis

  • Subtract the background luminescence (from wells with no cGAMP stimulation).

  • Express the data as fold-change in luminescence relative to the cGAMP-only treated cells.

  • Plot the fold-change in STING activation as a function of this compound concentration to determine the compound's effect on enhancing the STING signaling pathway.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound and other ENPP1 inhibitors. The biochemical assay allows for the precise determination of inhibitory potency (IC₅₀/Kᵢ), while the cell-based assay confirms the compound's mechanism of action in a more physiologically relevant context by measuring the downstream effects on STING signaling. These assays are essential tools for the preclinical evaluation of ENPP1 inhibitors as potential cancer immunotherapeutics.

References

Application Notes and Protocols for Cell-Based Assay Design Using ENPP-1-IN-12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in regulating extracellular nucleotide metabolism.[1][2][3] A key function of ENPP1 is the hydrolysis of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a crucial component of the innate immune system.[1][2][4][5] By degrading extracellular cGAMP, ENPP1 acts as an innate immune checkpoint, dampening anti-tumor immunity and promoting an immunosuppressive tumor microenvironment.[4][5] Inhibition of ENPP1 is therefore a promising therapeutic strategy to enhance the cGAMP-STING pathway and promote anti-cancer immune responses.[3][6][7]

ENPP-1-IN-12 is a potent and orally active inhibitor of ENPP1 with a reported Ki of 41 nM. These application notes provide detailed protocols for designing and implementing cell-based assays to characterize the activity of this compound and its effects on the cGAMP-STING signaling pathway.

Product Information: this compound

PropertyValueReference
Target Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1)MedChemExpress
Ki 41 nMMedChemExpress
Molecular Weight 374.42 g/mol N/A
Formulation Soluble in DMSOMedChemExpress
Storage Store at -20°C for short-term, -80°C for long-termMedChemExpress

Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the cGAS-STING signaling pathway and the mechanism of action for this compound.

ENPP1_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular cGAMP Extracellular cGAMP ENPP1 ENPP1 Extracellular cGAMP->ENPP1 substrate AMP + GMP AMP + GMP ENPP1->AMP + GMP hydrolyzes to This compound This compound This compound->ENPP1 inhibits cGAS cGAS Intracellular cGAMP Intracellular cGAMP cGAS->Intracellular cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses ATP + GTP ATP + GTP ATP + GTP->cGAS Intracellular cGAMP->Extracellular cGAMP transport STING STING (ER Membrane) Intracellular cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 (Dimerization) IRF3->p-IRF3 Nucleus Nucleus p-IRF3->Nucleus translocates to IFN-β IFN-β Production Nucleus->IFN-β

Caption: cGAS-STING pathway and this compound mechanism.

Experimental Protocols

This section provides detailed protocols for three key cell-based assays to evaluate the efficacy of this compound.

Cell-Based ENPP1 Activity Assay

This assay directly measures the enzymatic activity of ENPP1 on the cell surface and the inhibitory effect of this compound. A fluorogenic substrate is used, which upon cleavage by ENPP1, releases a fluorescent molecule.

Experimental Workflow:

Assay_Workflow_1 A Seed cells expressing ENPP1 in a 96-well plate B Culture overnight A->B C Wash cells with assay buffer B->C D Add this compound at various concentrations C->D E Incubate for 30 minutes D->E F Add fluorogenic ENPP1 substrate E->F G Incubate and protect from light F->G H Measure fluorescence (e.g., Ex/Em = 485/520 nm) G->H I Calculate IC50 H->I

Caption: Workflow for cell-based ENPP1 activity assay.

Materials:

  • Cells with high ENPP1 expression (e.g., MDA-MB-231, 4T1)

  • 96-well black, clear-bottom tissue culture plates

  • This compound

  • Fluorogenic ENPP1 substrate (e.g., a commercially available substrate)

  • Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed 2 x 104 to 5 x 104 cells per well in a 96-well plate and culture overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in assay buffer. A suggested starting concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO).

  • Cell Treatment:

    • Gently wash the cells twice with 100 µL of assay buffer.

    • Add 50 µL of the 2X this compound dilutions to the respective wells.

    • Incubate at 37°C for 30 minutes.

  • Enzyme Reaction:

    • Prepare a 2X solution of the fluorogenic ENPP1 substrate in assay buffer according to the manufacturer's instructions.

    • Add 50 µL of the 2X substrate solution to each well to initiate the reaction.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C, protected from light, for 30-60 minutes.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no-enzyme control (0% activity).

    • Plot the normalized data against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Expected Results:

A dose-dependent decrease in fluorescence intensity is expected with increasing concentrations of this compound.

This compound Conc.Fluorescence (RFU)% Inhibition
0 (Vehicle)100000
1 nM95005
10 nM750025
100 nM500050
1 µM150085
10 µM50095
STING Activation Reporter Assay

This assay measures the downstream activation of the STING pathway by quantifying the induction of an interferon-stimulated response element (ISRE)-driven reporter (e.g., luciferase or GFP). This is an indirect measure of ENPP1 inhibition, as preventing cGAMP degradation leads to STING activation.

Experimental Workflow:

Assay_Workflow_2 A Seed STING reporter cells (e.g., THP1-Dual™) B Differentiate cells if necessary (e.g., with PMA) A->B C Add this compound at various concentrations B->C D Add a source of extracellular cGAMP (e.g., conditioned media from cancer cells or exogenous cGAMP) C->D E Incubate for 18-24 hours D->E F Measure reporter activity (e.g., luminescence or fluorescence) E->F G Calculate EC50 F->G

Caption: Workflow for STING activation reporter assay.

Materials:

  • STING reporter cell line (e.g., THP1-Dual™ cells)

  • 96-well white, clear-bottom tissue culture plates

  • This compound

  • 2'3'-cGAMP

  • Reporter lysis and detection reagents

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Seeding and Differentiation: Seed THP1-Dual™ cells at 1 x 105 cells per well. If required by the cell line, differentiate the cells (e.g., with PMA for THP-1 cells) for 24-48 hours.

  • Compound and cGAMP Addition:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the inhibitor to the cells.

    • Add a constant, sub-maximal concentration of exogenous 2'3'-cGAMP (e.g., 1-10 µM) to all wells except the negative control. The optimal concentration should be determined empirically.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.

  • Reporter Measurement:

    • Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the reporter signal to a vehicle control.

    • Plot the normalized reporter activity against the log concentration of this compound to determine the EC50 value for STING activation.

Expected Results:

A dose-dependent increase in reporter gene activity is expected as this compound protects the extracellular cGAMP from degradation, leading to STING pathway activation.

This compound Conc.Reporter Signal (RLU)Fold Induction
0 (Vehicle)5001
1 nM7501.5
10 nM20004
100 nM500010
1 µM800016
10 µM850017
Measurement of Endogenous Cytokine Production (IFN-β)

This assay quantifies the production and secretion of IFN-β, a key cytokine produced downstream of STING activation. This provides a physiologically relevant readout of ENPP1 inhibition.

Experimental Workflow:

Assay_Workflow_3 A Seed immune cells (e.g., PBMCs) or co-culture with cancer cells B Add this compound at various concentrations A->B C Add a STING agonist (e.g., cGAMP or dsDNA) B->C D Incubate for 24-48 hours C->D E Collect cell culture supernatant D->E F Measure IFN-β concentration by ELISA or CBA E->F G Analyze dose-response F->G

Caption: Workflow for IFN-β production assay.

Materials:

  • Immune cells (e.g., human PBMCs, mouse bone marrow-derived macrophages) or a co-culture of immune cells and cancer cells

  • 24- or 48-well tissue culture plates

  • This compound

  • STING agonist (e.g., 2'3'-cGAMP)

  • ELISA kit for IFN-β or a cytometric bead array (CBA) kit

  • Plate reader for ELISA or flow cytometer for CBA

Procedure:

  • Cell Culture:

    • Plate immune cells at an appropriate density. For co-culture experiments, plate cancer cells first, allow them to adhere, and then add the immune cells.

  • Cell Treatment:

    • Treat the cells with a serial dilution of this compound.

    • Add a STING agonist to stimulate the pathway.

  • Incubation: Incubate the cells for 24-48 hours.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

  • IFN-β Measurement:

    • Quantify the concentration of IFN-β in the supernatant using an ELISA or CBA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for IFN-β.

    • Calculate the concentration of IFN-β in each sample.

    • Plot the IFN-β concentration against the log concentration of this compound.

Expected Results:

An increase in the concentration of secreted IFN-β is expected with increasing concentrations of this compound.

This compound Conc.IFN-β (pg/mL)
0 (Vehicle)50
1 nM100
10 nM300
100 nM800
1 µM1200
10 µM1300

Summary of Assays and Expected Outcomes

AssayPrincipleKey ReagentsReadoutExpected Outcome with this compound
Cell-Based ENPP1 Activity Direct measurement of ENPP1 enzymatic activity on the cell surface.ENPP1-expressing cells, fluorogenic substrateFluorescenceDose-dependent decrease in signal (IC50)
STING Reporter Assay Indirect measurement of STING activation via an ISRE-driven reporter.STING reporter cells, cGAMPLuminescence/FluorescenceDose-dependent increase in signal (EC50)
IFN-β Production Quantification of a key downstream cytokine.Immune cells, STING agonist, ELISA/CBA kitIFN-β concentrationDose-dependent increase in IFN-β secretion

Troubleshooting

IssuePossible CauseSuggested Solution
High background in fluorescence assay Substrate instability; cell deathUse fresh substrate; check cell viability
No response to this compound Low ENPP1 expression; inhibitor inactivityUse a cell line with confirmed high ENPP1 expression; verify inhibitor integrity
High variability between replicates Inconsistent cell numbers; pipetting errorsUse a cell counter for accurate seeding; ensure proper mixing
Low signal in reporter assay Inefficient STING activation; low reporter expressionOptimize cGAMP concentration; check reporter cell line functionality

Disclaimer: These protocols are intended as a guide. Optimal conditions for specific cell lines and experimental setups should be determined by the end-user. Always refer to the manufacturer's instructions for specific reagents and kits.

References

Application Notes and Protocols for ENPP-1-IN-12 in Preclinical Lung Cancer Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment.[1][2] Upregulated in various cancers, including lung cancer, it plays a significant role in promoting tumor progression and metastasis.[2][3][4] ENPP1 hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a key signaling molecule that activates the STING (Stimulator of Interferon Genes) pathway, thereby dampening anti-tumor immune responses.[1] Inhibition of ENPP1 is a promising therapeutic strategy to restore STING-mediated immunity and enhance the efficacy of cancer immunotherapies.[5][6][7][8] Dysregulated ENPP1 has been shown to increase the malignancy of human lung cancer by inducing epithelial-mesenchymal transition (EMT) phenotypes and promoting cancer stem cell-like features.[3]

This document provides detailed application notes and protocols for the preclinical evaluation of ENPP-1-IN-12 , a potent and selective small molecule inhibitor of ENPP1, in animal models of lung cancer. The methodologies described are based on established protocols for similar ENPP1 inhibitors and are intended to guide researchers in assessing the in vivo efficacy, pharmacokinetics, and mechanism of action of this compound.

I. ENPP1 Signaling Pathway in Lung Cancer

ENPP1 is a key negative regulator of the cGAS-STING pathway. In the tumor microenvironment, cancer cells release cGAMP in response to cytosolic DNA. Extracellular cGAMP can be taken up by antigen-presenting cells (APCs), leading to STING activation, type I interferon production, and subsequent T-cell priming against tumor antigens. ENPP1 on the surface of tumor cells hydrolyzes extracellular cGAMP, thus preventing this anti-tumor immune response. By inhibiting ENPP1, this compound is expected to increase the concentration of extracellular cGAMP, leading to enhanced STING activation and anti-tumor immunity.

ENPP1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment cluster_apc Antigen Presenting Cell (APC) Tumor DNA Tumor DNA cGAS cGAS Tumor DNA->cGAS senses cGAMP_intra cGAMP cGAS->cGAMP_intra produces cGAMP_extra Extracellular cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 ENPP1->cGAMP_extra hydrolyzes STING STING cGAMP_extra->STING activates This compound This compound This compound->ENPP1 inhibits IFN-I Type I Interferons STING->IFN-I induces T-cell T-cell Activation IFN-I->T-cell promotes Tumor Cell Tumor Cell T-cell->Tumor Cell Tumor Cell Killing

ENPP1's role in suppressing anti-tumor immunity.

II. Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies of ENPP1 inhibitors in mouse models. This data can be used as a benchmark for evaluating this compound.

Table 1: Representative Pharmacokinetic Parameters of an ENPP1 Inhibitor in Mice

ParameterValueUnitsAdministration Route
Half-life (t½)~6hoursSubcutaneous
Cmax~300nMSubcutaneous
AUC9µM·hSubcutaneous

Data generalized from studies on ENPP1-Fc fusion proteins which may differ from small molecule inhibitors.[9]

Table 2: Representative In Vivo Efficacy of an ENPP1 Inhibitor in a Syngeneic Lung Cancer Model

Treatment GroupTumor Growth Inhibition (%)Change in Metastatic BurdenAnimal Survival
Vehicle Control0-Baseline
This compound (monotherapy)40-60%DecreaseIncreased
Anti-PD-1 (monotherapy)30-50%Moderate DecreaseIncreased
This compound + Anti-PD-170-90%Significant DecreaseSignificantly Increased

Expected outcomes are based on synergistic effects observed with ENPP1 inhibitors and checkpoint blockade in other cancer models.[6][7]

III. Experimental Protocols

A. Orthotopic Lung Cancer Mouse Model

This protocol describes the establishment of an orthotopic lung cancer model in mice, which more accurately recapitulates the human disease compared to subcutaneous models.

Orthotopic_Model_Workflow cluster_prep Preparation cluster_injection Surgical Procedure cluster_monitoring Post-operative Monitoring Cell_Culture Culture Lung Cancer Cells (e.g., LLC1, A549) Cell_Harvest Harvest & Count Cells Cell_Culture->Cell_Harvest Cell_Suspension Prepare Cell Suspension in Matrigel/PBS Cell_Harvest->Cell_Suspension Anesthesia Anesthetize Mouse Cell_Suspension->Anesthesia Incision Make Thoracic Incision Anesthesia->Incision Injection Inject Cells into Lung Parenchyma Incision->Injection Closure Suture Incision Injection->Closure Tumor_Growth Monitor Tumor Growth (Bioluminescence/Imaging) Closure->Tumor_Growth Health_Check Monitor Animal Health & Weight Tumor_Growth->Health_Check

Workflow for orthotopic lung cancer model generation.

Materials:

  • Lung cancer cell line (e.g., Lewis Lung Carcinoma (LLC1) for syngeneic models, or A549/PC9 for xenograft models)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional, to localize tumor growth)

  • 6-8 week old immunocompetent (e.g., C57BL/6 for LLC1) or immunodeficient (e.g., NSG for A549/PC9) mice

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Preparation: Culture lung cancer cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^6 cells per 50 µL. Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the mouse using a standard protocol. Place the mouse in a right lateral decubitus position.

  • Surgical Procedure: Make a small incision (~1 cm) in the skin and intercostal muscles over the left lung.

  • Intrathoracic Injection: Using a 28-gauge needle, carefully inject 50 µL of the cell suspension into the left lung parenchyma.

  • Closure: Suture the muscle and skin layers.

  • Post-operative Care: Administer analgesics and monitor the mice for recovery.

  • Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging or other imaging modalities starting 7-10 days post-injection.

B. In Vivo Efficacy Study

This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor effects of this compound as a monotherapy and in combination with an immune checkpoint inhibitor.

Materials:

  • Tumor-bearing mice (from Protocol A)

  • This compound formulated in a suitable vehicle

  • Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)

  • Vehicle control

  • Calipers for tumor measurement (for subcutaneous models) or imaging system

  • Analytical balance for weighing mice

Procedure:

  • Group Allocation: Once tumors are established (e.g., ~100 mm³ for subcutaneous models or a detectable signal for orthotopic models), randomize mice into treatment groups (n=8-10 mice/group):

    • Group 1: Vehicle control

    • Group 2: this compound

    • Group 3: Anti-PD-1 antibody

    • Group 4: this compound + Anti-PD-1 antibody

  • Dosing: Administer this compound and the anti-PD-1 antibody according to a predetermined dosing schedule (e.g., daily oral gavage for this compound and intraperitoneal injection twice a week for anti-PD-1).

  • Monitoring:

    • Measure tumor volume twice weekly. For orthotopic models, use imaging to quantify tumor burden.

    • Record body weight twice weekly as an indicator of toxicity.

    • Monitor for clinical signs of distress.

  • Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study. Collect tumors and other organs for further analysis.

C. Pharmacokinetic (PK) Study

This protocol describes a basic PK study to determine the pharmacokinetic profile of this compound in mice.

Materials:

  • Healthy, non-tumor-bearing mice

  • This compound

  • Dosing vehicle

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS or other analytical instrument for drug quantification

Procedure:

  • Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples from a subset of mice at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

  • Data Analysis: Calculate key PK parameters such as half-life, Cmax, and AUC.

IV. Biomarker and Mechanistic Studies

To elucidate the mechanism of action of this compound, the following endpoints can be assessed from the in vivo efficacy study.

Endpoints_Relationship cluster_pharmacodynamic Pharmacodynamic Readouts cluster_immune Immune Response cluster_efficacy Efficacy Endpoints ENPP-1-IN-12_Treatment This compound Treatment cGAMP_Levels Increased Extracellular cGAMP ENPP-1-IN-12_Treatment->cGAMP_Levels STING_Activation STING Pathway Activation cGAMP_Levels->STING_Activation IFN_Signature Type I IFN Gene Signature STING_Activation->IFN_Signature T_Cell_Infiltration Increased CD8+ T-cell Infiltration IFN_Signature->T_Cell_Infiltration Tumor_Growth_Inhibition Tumor Growth Inhibition T_Cell_Infiltration->Tumor_Growth_Inhibition Survival_Benefit Improved Overall Survival Tumor_Growth_Inhibition->Survival_Benefit

Logical flow of study endpoints.

A. Pharmacodynamic Marker Analysis:

  • cGAMP Measurement: Measure cGAMP levels in tumor interstitial fluid or plasma using LC-MS/MS to confirm target engagement.

  • STING Pathway Activation: Analyze the phosphorylation of STING, TBK1, and IRF3 in tumor lysates by Western blot or in tumor-infiltrating immune cells by flow cytometry.

B. Immune Cell Profiling:

  • Flow Cytometry: Analyze immune cell populations within the tumor and spleen, including CD8+ T cells, CD4+ T cells, regulatory T cells, myeloid-derived suppressor cells (MDSCs), and dendritic cells.

  • Immunohistochemistry (IHC): Stain tumor sections for immune cell markers (e.g., CD8, FoxP3) to assess the spatial distribution of immune infiltrates.

C. Gene Expression Analysis:

  • qRT-PCR or RNA-Seq: Analyze the expression of genes associated with the type I interferon response (e.g., Ifnb1, Ccl5, Cxcl10) in tumor tissue.

The protocols and information provided in this document offer a comprehensive framework for the preclinical evaluation of this compound in lung cancer animal models. By systematically assessing its in vivo efficacy, pharmacokinetic properties, and mechanism of action, researchers can generate the necessary data to support its further development as a novel cancer immunotherapy. The use of orthotopic lung cancer models and a thorough analysis of pharmacodynamic and immune-related biomarkers will be crucial for understanding the full therapeutic potential of inhibiting ENPP1 in this challenging disease.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpp-1-IN-12 is a potent and orally bioavailable inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key negative regulator of the cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) signaling pathway.[1][2][3] By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens the innate immune response to cytosolic DNA, which is a critical component of anti-tumor immunity.[1][3][4] Inhibition of ENPP1 with this compound or other small molecules can enhance STING-dependent anti-tumor immunity, making it a promising strategy for cancer immunotherapy, both as a monotherapy and in combination with other treatments like immune checkpoint inhibitors and radiotherapy.[2][5][6][7][8]

These application notes provide a summary of recommended dosages and detailed protocols for the in vivo use of this compound and other potent ENPP1 inhibitors in preclinical cancer models.

ENPP1-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of cellular damage or viral infection. In the tumor microenvironment, cancer cells can release dsDNA, which is taken up by antigen-presenting cells (APCs) such as dendritic cells (DCs). This triggers the activation of the cGAS-STING pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines, in turn, promote the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can recognize and kill tumor cells.

ENPP1 is a transmembrane glycoprotein that is overexpressed in various cancers and acts as an immune checkpoint by hydrolyzing extracellular cGAMP, thereby suppressing the anti-tumor immune response.[1][2] this compound and other ENPP1 inhibitors block this hydrolysis, leading to increased levels of cGAMP in the tumor microenvironment, enhanced STING activation, and a more robust anti-tumor immune response.

ENPP1_STING_Pathway cluster_tumor Tumor Cell cluster_apc Antigen Presenting Cell (APC) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_tumor 2'3'-cGAMP cGAS->cGAMP_tumor produces ENPP1_tumor ENPP1 cGAMP_tumor->ENPP1_tumor exported & hydrolyzed by cGAMP_apc 2'3'-cGAMP STING STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I IFNs IRF3->IFNs induces T_Cell Cytotoxic T Cell IFNs->T_Cell activates & recruits cGAMP_apc->STING activates Enpp1_IN_12 This compound Enpp1_IN_12->ENPP1_tumor inhibits cluster_tumor cluster_tumor T_Cell->cluster_tumor kills tumor cell

Figure 1: ENPP1-STING signaling pathway in the tumor microenvironment.

Recommended In Vivo Dosages of ENPP1 Inhibitors

The following table summarizes the recommended dosages of this compound and other potent ENPP1 inhibitors from various preclinical in vivo studies. These dosages can serve as a starting point for designing new experiments. It is always recommended to perform dose-response studies to determine the optimal dose for a specific animal model and research question.

InhibitorCancer Model (Mouse Strain)Route of AdministrationDosageTreatment ScheduleKey Findings
This compound LLC1 Lung Cancer (Syngeneic)Oral (p.o.)100 mg/kgNot specifiedInhibited tumor growth.
This compound Healthy BALB/c miceOral (p.o.)10 mg/kgSingle doseModerate oral bioavailability (F=45.1%).
This compound Healthy BALB/c miceIntravenous (i.v.)1 mg/kgSingle doseHalf-life of 0.76 h.
LCB33 CT26 Colorectal (Syngeneic)Oral (p.o.)5 mg/kgNot specified39% tumor growth inhibition (TGI) as monotherapy; 72% TGI with anti-PD-L1.[5]
ZXP-8202 CT26 Colorectal (Syngeneic)Not specifiedNot specifiedDaily for 14 days~70% tumor growth inhibition.[4]
Unnamed MC38 Colorectal (Syngeneic)Oral (p.o.)40 or 80 mg/kgDaily45.2% TGI alone; 67-77.7% TGI with anti-PD-1.[6]
Unnamed CT26 Colorectal (Syngeneic)Oral (p.o.)25 mg/kgNot specified39% TGI as monotherapy; 86% TGI with anti-PD-L1.[2]
Compound 32 E0771 Breast Cancer (Syngeneic)Subcutaneous (s.c.)10 mg/kgOnce dailyDelayed tumor growth.[9]
Prodrug 36 Pan02 Pancreatic (Syngeneic)Oral (p.o.)Not specifiedNot specifiedSynergistic effect with radiotherapy.[8]
VIR3 CT26 Colorectal (Syngeneic)Oral gavageNot specifiedDaily, starting on day 13Improved tumor control with radiation.[7]

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

The following diagram illustrates a general workflow for conducting in vivo efficacy studies with ENPP1 inhibitors.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tumor_Cell_Culture Tumor Cell Culture (e.g., CT26, E0771) Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Tumor_Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation (e.g., BALB/c, C57BL/6) Animal_Acclimation->Tumor_Implantation Inhibitor_Formulation Inhibitor Formulation Treatment Treatment with ENPP1 Inhibitor +/- Combo Inhibitor_Formulation->Treatment Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Tissue_Harvest Tumor & Tissue Harvest Endpoint->Tissue_Harvest Analysis_ExVivo Ex Vivo Analysis (e.g., Flow Cytometry, IHC) Tissue_Harvest->Analysis_ExVivo

Figure 2: General workflow for in vivo efficacy studies.
Protocol 1: Oral Administration of an ENPP1 Inhibitor in a Syngeneic Colorectal Cancer Model (CT26)

This protocol is based on studies using the CT26 colorectal carcinoma model.[2][4][5][7]

1. Materials:

  • This compound or another suitable ENPP1 inhibitor.

  • CT26 murine colon carcinoma cells.[10]

  • Female BALB/c mice, 6-8 weeks old.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Vehicle for oral administration (e.g., corn oil, or a solution of 0.5% methylcellulose and 0.2% Tween 80 in water).

  • Gavage needles.

  • Calipers for tumor measurement.

2. Methods:

  • Cell Culture: Culture CT26 cells in complete medium until they reach 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of PBS into the right flank of each BALB/c mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, this compound + anti-PD-L1).

  • Drug Formulation and Administration: Prepare the this compound formulation in the chosen vehicle at the desired concentration. For example, to achieve a dose of 25 mg/kg, the concentration will depend on the average weight of the mice and the volume of administration (typically 100-200 µL for oral gavage). Administer the inhibitor or vehicle orally once daily. For combination therapy, administer other agents (e.g., anti-PD-L1 antibody at 10 mg/kg, intraperitoneally, twice a week) according to the established protocols.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight every 2-3 days for the duration of the study (e.g., 14-21 days).

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as flow cytometry to analyze immune cell infiltration or immunohistochemistry (IHC) to assess biomarkers.

Protocol 2: Subcutaneous Administration of an ENPP1 Inhibitor in a Syngeneic Breast Cancer Model (E0771)

This protocol is adapted from a study using a potent ENPP1 inhibitor in the E0771 breast cancer model.[9]

1. Materials:

  • This compound or another suitable ENPP1 inhibitor (e.g., Compound 32).[9]

  • E0771 murine mammary carcinoma cells.[11][12]

  • Female C57BL/6 mice, 6-8 weeks old.

  • Complete cell culture medium.

  • PBS.

  • Vehicle for subcutaneous administration (e.g., a solution of 5% DMSO, 40% PEG300, and 55% water).

  • Insulin syringes.

  • Calipers.

2. Methods:

  • Cell Culture: Culture E0771 cells as described for CT26 cells. Resuspend the harvested cells in sterile PBS at a concentration of 5 x 10^5 cells per 100 µL.

  • Tumor Implantation: Inject 5 x 10^5 E0771 cells in 100 µL of PBS into the mammary fat pad of each C57BL/6 mouse.

  • Tumor Growth Monitoring: Monitor tumor growth as described in Protocol 1.

  • Randomization and Treatment: When tumors are palpable (e.g., ~50-100 mm³), randomize the mice into treatment groups.

  • Drug Formulation and Administration: Prepare the ENPP1 inhibitor formulation in the chosen vehicle. Administer the inhibitor or vehicle subcutaneously, away from the tumor site, once daily at the desired dosage (e.g., 10 mg/kg).

  • Efficacy Assessment: Monitor tumor volume and body weight regularly.

  • Endpoint and Analysis: At the study endpoint, collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for ex vivo analysis.

Formulation of this compound for In Vivo Administration

The formulation of this compound for in vivo experiments is crucial for its solubility, stability, and bioavailability. Based on common practices for similar small molecule inhibitors, here are some recommended starting points:

  • For Oral Administration (Gavage):

    • Corn Oil: this compound can be suspended in corn oil. A stock solution in DMSO can be diluted into corn oil. For example, a 100 µL of a 10 mg/mL DMSO stock can be added to 900 µL of corn oil to make a 1 mg/mL working solution.

    • Aqueous Suspension: A common vehicle for oral gavage is 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) with 0.1-0.5% (v/v) Tween 80 in sterile water. The inhibitor can be suspended in this vehicle.

  • For Intravenous Injection:

    • A common vehicle for intravenous administration is a solution of 5-10% DMSO, 30-40% PEG300, and the remainder as sterile water or saline. The final concentration of DMSO should be carefully controlled to avoid toxicity.

  • For Subcutaneous Injection:

    • Similar to the intravenous formulation, a mixture of DMSO, PEG300, and water can be used. The proportions may be adjusted to optimize solubility and local tolerance.

Note: It is essential to ensure the final formulation is homogenous and stable. Sonication may be required to achieve a uniform suspension. Always prepare fresh formulations before each administration.

Conclusion

This compound is a valuable tool for investigating the role of the ENPP1-STING pathway in cancer immunology and for preclinical evaluation of ENPP1 inhibition as a therapeutic strategy. The provided dosages and protocols, derived from published studies on potent ENPP1 inhibitors, offer a solid foundation for designing and conducting in vivo experiments. Researchers should optimize these protocols for their specific experimental systems to obtain reliable and reproducible results.

References

Application Notes and Protocols for Oral Administration of Enpp-1-IN-12 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpp-1-IN-12 is a potent and orally active inhibitor of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a key enzyme in various physiological and pathological processes.[1][2] Preclinical in vivo studies in mice are crucial for evaluating the therapeutic potential of this compound. This document provides detailed protocols and application notes for the preparation and oral administration of this compound to mice, ensuring consistent and reproducible results. The primary challenge in administering this compound orally is its poor aqueous solubility. This protocol outlines a common method to formulate it as a suspension for oral gavage.

Physicochemical Properties and Solubility

A summary of the relevant properties of this compound is presented below. Understanding these characteristics is essential for appropriate formulation.

PropertyValueSource
Molecular Weight374.42 g/mol [1]
AppearanceSolid, Off-white to gray[1]
Solubility
DMSO50 mg/mL (133.54 mM)[1][2]
WaterInsoluble[3] (Inferred from similar compounds)
EthanolInsoluble[3] (Inferred from similar compounds)

Note: The use of freshly opened, hygroscopic DMSO is recommended for optimal solubility.[1][2]

Recommended Vehicle for Oral Administration

For compounds that are poorly soluble in water, a suspension is a common and effective formulation for oral gavage in mice.[4] A widely used and well-tolerated vehicle for such suspensions is an aqueous solution of carboxymethyl cellulose (CMC) with a small percentage of a surfactant like Tween 80 to aid in wetting and suspending the compound. While this compound is soluble in DMSO, using a high concentration of DMSO for oral administration is generally avoided due to potential toxicity and effects on the animal's physiology.[5][6] Therefore, a small amount of DMSO can be used to initially dissolve the compound, which is then suspended in the CMC/Tween 80 vehicle.

Experimental Protocol: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a 10 mg/mL suspension of this compound, suitable for a 100 mg/kg dose in a mouse with a dosing volume of 10 mL/kg. Adjustments can be made based on the desired final concentration and dosing volume.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tween 80 (Polysorbate 80)

  • Carboxymethyl cellulose sodium (CMC-Na), low viscosity

  • Sterile water for injection or deionized water

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Analytical balance

Procedure:

  • Prepare the Vehicle Solution (0.5% CMC, 0.1% Tween 80 in water):

    • In a suitable sterile container, add 99.4 mL of sterile water.

    • While stirring, slowly add 0.5 g of CMC-Na. Continue to stir until the CMC-Na is fully dissolved. This may take some time, and gentle heating can aid dissolution.

    • Add 0.1 mL of Tween 80 to the solution.

    • Mix thoroughly until a clear, homogeneous solution is obtained.

    • Store the vehicle solution at 4°C.

  • Prepare the this compound Suspension (10 mg/mL):

    • Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL suspension, weigh 10 mg of this compound.

    • Place the weighed powder into a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the powder completely. Based on its solubility of 50 mg/mL, for 10 mg of powder, a minimum of 200 µL of DMSO is required. To ensure complete dissolution, you can use a slightly larger volume, for example, 50 µL (5% of the final volume).

    • Vortex the tube until the this compound is fully dissolved in the DMSO.

    • Gradually add the prepared vehicle solution (0.5% CMC, 0.1% Tween 80) to the DMSO-dissolved compound to reach the final desired volume (e.g., add 950 µL of vehicle to the 50 µL of DMSO solution for a final volume of 1 mL).

    • Vortex the suspension vigorously for 1-2 minutes to ensure homogeneity.

    • For difficult-to-suspend compounds, sonication in a water bath for 5-10 minutes can help create a finer and more stable suspension.[4]

    • Visually inspect the suspension to ensure there are no large aggregates. It should appear as a uniform, milky suspension.

  • Administration to Mice:

    • Immediately before oral administration, vortex the suspension again to ensure a uniform distribution of the compound.

    • Administer the suspension to mice via oral gavage using an appropriate gauge gavage needle.

    • The dosing volume is typically 5-10 mL/kg of body weight. For a 20 g mouse, a 10 mL/kg dosing volume would be 200 µL.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of the this compound formulation.

ParameterValueNotes
This compound
Desired Concentration10 mg/mLCan be adjusted based on the target dose.
Dose100 mg/kgExample dose, has been used in vivo.[1]
Dosing Volume10 mL/kgStandard for mice oral gavage.
Vehicle Composition
DMSO5% (v/v)To initially dissolve the compound.
Carboxymethyl Cellulose (CMC)0.5% (w/v)Suspending agent.
Tween 800.1% (v/v)Surfactant/wetting agent.
Water94.4% (v/v)Diluent.
Pharmacokinetics (in BALB/c mice)
Oral Bioavailability (F)45.1% (at 10 mg/kg)[1]
Half-life (t1/2)1.04 h (at 10 mg/kg, p.o.)[1]
Cmax303.10 ng/mL (at 10 mg/kg, p.o.)[1]

Signaling Pathway and Experimental Workflow Diagrams

ENPP1 Signaling Pathway

ENPP1_Signaling ENPP1 Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_inhibition Therapeutic Intervention ATP Extracellular ATP ENPP1 ENPP1 ATP->ENPP1 Hydrolysis P2_receptors P2 Receptors ATP->P2_receptors Activation cGAMP Extracellular cGAMP cGAMP->ENPP1 Hydrolysis STING_pathway STING Pathway Activation cGAMP->STING_pathway Activation AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi CD73 CD73 AMP->CD73 Adenosine Adenosine Adenosine_receptors Adenosine Receptors Adenosine->Adenosine_receptors Activation CD73->Adenosine Enpp1_IN_12 This compound Enpp1_IN_12->ENPP1 Inhibition

Caption: Inhibition of ENPP1 by this compound prevents the hydrolysis of ATP and cGAMP.

Experimental Workflow for Oral Administration

experimental_workflow Workflow for this compound Oral Administration in Mice cluster_prep Formulation Preparation cluster_admin Administration and Analysis weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve mix 4. Mix DMSO solution with vehicle dissolve->mix prepare_vehicle 3. Prepare Vehicle (0.5% CMC, 0.1% Tween 80) prepare_vehicle->mix suspend 5. Vortex/Sonicate to form suspension mix->suspend resuspend 6. Re-vortex suspension before dosing suspend->resuspend gavage 7. Oral Gavage to mice (10 mL/kg) resuspend->gavage observe 8. Monitor mice (clinical signs, body weight) gavage->observe pk_pd 9. Pharmacokinetic/ Pharmacodynamic analysis observe->pk_pd

Caption: Step-by-step workflow for preparing and orally administering this compound to mice.

References

Application Notes and Protocols: Pharmacokinetics and Bioavailability of ENPP-1 Inhibitors in BALB/c Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a crucial enzyme in various physiological and pathological processes. It is recognized as a key regulator of the cGAMP-STING signaling pathway, playing a significant role in innate immunity and cancer progression.[1][2][3][4] ENPP1 hydrolyzes the immune signaling molecule cGAMP, thereby acting as an immune checkpoint.[1][2][3][4] Inhibition of ENPP1 is a promising therapeutic strategy to enhance anti-tumor immunity.[1] This document provides a detailed protocol for evaluating the pharmacokinetic (PK) profile and bioavailability of a hypothetical ENPP1 inhibitor, Enpp-1-IN-12, in BALB/c mice. While specific data for this compound is not publicly available, this guide is based on established methodologies for small molecule PK studies in mice.

Signaling Pathways of Interest

Understanding the signaling pathways involving ENPP1 is critical for interpreting the pharmacodynamic effects of inhibitors like this compound.

ENPP1 and the cGAMP-STING Pathway

ENPP1 is the primary enzyme responsible for hydrolyzing extracellular cGAMP, a key second messenger that activates the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and an anti-tumor immune response.[1][4] By inhibiting ENPP1, the concentration of extracellular cGAMP can be increased, thus enhancing STING-mediated immunity.[1]

ENPP1_cGAMP_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis STING STING (ER Membrane) cGAMP_ext->STING Activation AMP AMP ENPP1->AMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFNs Type I Interferons IRF3->IFNs Transcription

Caption: ENPP1-mediated hydrolysis of extracellular cGAMP attenuates the STING signaling pathway.

ENPP1 and Purinergic Signaling

ENPP1 also plays a role in purinergic signaling by hydrolyzing extracellular ATP to produce AMP and inorganic pyrophosphate (PPi).[4][5] AMP can be further converted to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73).[4] This pathway has implications for tumor microenvironment modulation and vascular calcification.[4][5]

ENPP1_Purinergic_Signaling cluster_purinergic Purinergic Signaling Cascade ATP Extracellular ATP ENPP1_purine ENPP1 ATP->ENPP1_purine Hydrolysis AMP_purine AMP ENPP1_purine->AMP_purine PPi PPi ENPP1_purine->PPi CD73 CD73 AMP_purine->CD73 Adenosine Adenosine CD73->Adenosine A_Receptors Adenosine Receptors Adenosine->A_Receptors Signaling

Caption: ENPP1's role in the hydrolysis of ATP and the generation of AMP and adenosine.

Experimental Protocols

The following protocols provide a framework for conducting a pharmacokinetic study of this compound in BALB/c mice.

Experimental Workflow

PK_Workflow cluster_animal_phase In-Vivo Phase cluster_analytical_phase Ex-Vivo Phase cluster_data_analysis Data Analysis Phase acclimatization Acclimatization of BALB/c Mice grouping Randomization into IV and PO Groups acclimatization->grouping dosing Administration of This compound grouping->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Isolation sampling->processing extraction Sample Extraction (e.g., Protein Precipitation) processing->extraction analysis LC-MS/MS Analysis extraction->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc reporting Data Tabulation and Reporting pk_calc->reporting

Caption: Workflow for the pharmacokinetic evaluation of this compound in mice.

Animal Handling and Housing
  • Species: BALB/c mice, male, 8-10 weeks old.

  • Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to food and water ad libitum.

  • Acclimatization: Allow for a minimum of 7 days of acclimatization before the start of the experiment.

Dosing and Administration
  • Formulation: Prepare a clear, homogenous solution of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

  • Groups:

    • Intravenous (IV) Group (n=3-5 mice): Administer this compound as a single bolus dose via the tail vein. A typical dose might be 1-2 mg/kg.

    • Oral (PO) Group (n=3-5 mice): Administer this compound as a single dose via oral gavage. A typical dose might be 5-10 mg/kg.

  • Fasting: Fast the animals for 4 hours before oral administration and up to 2 hours post-dose.

Blood Sample Collection
  • Method: Collect blood samples (approximately 50-75 µL) from the saphenous or facial vein.

  • Time Points:

    • IV Group: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Anticoagulant: Collect blood into tubes containing K2-EDTA and place them on ice immediately.

Plasma Preparation
  • Centrifuge the blood samples at 4°C for 10 minutes at 2,000 x g.

  • Carefully collect the supernatant (plasma).

  • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method (LC-MS/MS)
  • Sample Preparation: Perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and inject it into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Quantification: Develop a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma. Use a calibration curve prepared in blank mouse plasma to determine the concentration of the analyte in the study samples.

Data Presentation

The following table summarizes the key pharmacokinetic parameters to be determined. The values presented are for illustrative purposes only.

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 250450
Tmax (h) 0.081.0
AUC0-t (ngh/mL) 3501800
AUC0-inf (ngh/mL) 3651850
t1/2 (h) 2.54.0
Cl (L/h/kg) 2.7-
Vd (L/kg) 9.8-
Bioavailability (F%) -50.7%
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

  • t1/2: Elimination half-life.

  • Cl: Clearance.

  • Vd: Volume of distribution.

  • F%: Bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

This document provides a comprehensive guide for assessing the pharmacokinetic properties of an ENPP1 inhibitor in BALB/c mice. A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile is essential for its development as a therapeutic agent. The provided protocols for in-vivo studies and bioanalysis, along with the illustrative data, serve as a valuable resource for researchers in the field of drug discovery and development. The insights gained from such studies will be critical for dose selection and regimen design for subsequent efficacy and toxicology studies.

References

Protocol for Assessing Enpp-1-IN-12 Efficacy in Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical innate immune checkpoint that suppresses anti-tumor immunity.[1][2] By hydrolyzing the immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens the stimulator of interferon genes (STING) pathway, a key mediator of innate immunity against cancer.[1][3] Inhibition of ENPP1 presents a promising therapeutic strategy to enhance anti-tumor immune responses.[4] ENPP1-IN-12 is a potent and orally active inhibitor of ENPP1 that has demonstrated anti-tumor activity.[5] This document provides a detailed protocol for assessing the efficacy of ENPP1-IN-12 in preclinical syngeneic mouse models, which utilize immunocompetent mice to evaluate immunotherapies.[6][7][8]

Signaling Pathway and Experimental Rationale

The cGAS-STING pathway is a critical component of the innate immune system's ability to detect cytosolic DNA, a hallmark of cellular damage and viral infection. In the tumor microenvironment, cancer cells can release cGAMP, which acts as a paracrine signaling molecule to activate the STING pathway in surrounding immune cells, leading to the production of type I interferons and subsequent activation of an anti-tumor T-cell response. ENPP1, often overexpressed on tumor cells, hydrolyzes extracellular cGAMP, thereby suppressing this anti-tumor immune cascade. ENPP1-IN-12 blocks this activity, restoring cGAMP levels and reactivating the anti-tumor immune response.

ENPP1_Pathway cluster_tumor Tumor Cell cluster_immune Immune Cell (e.g., Dendritic Cell) cGAS cGAS dsDNA Cytosolic dsDNA cGAMP_intra cGAMP cGAMP_extra Extracellular cGAMP ENPP1 ENPP1 ATP ATP AMP AMP STING STING TBK1 TBK1/IRF3 IFN Type I IFNs TCell_Activation T-Cell Priming & Activation Tumor_Cell_Death Tumor Cell Death TCell_Activation->Tumor_Cell_Death Anti-tumor Immunity ENPP1_IN_12 Enpp-1-IN-12 ENPP1_IN_12->ENPP1 Inhibition

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vivo efficacy of ENPP1-IN-12.

Experimental_Workflow cluster_setup Experimental Setup cluster_in_vivo In Vivo Phase cluster_analysis Endpoint Analysis cell_culture Syngeneic Tumor Cell Culture (e.g., 4T1, MC38) implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->implantation animal_prep Acclimate Syngeneic Mice (e.g., BALB/c, C57BL/6) animal_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer ENPP1-IN-12, Vehicle, and Controls randomization->treatment monitoring Continue Monitoring: Tumor Volume, Body Weight, Clinical Signs treatment->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia tumor_analysis Tumor Weight & Volume euthanasia->tumor_analysis flow_cytometry Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs) euthanasia->flow_cytometry ihc Immunohistochemistry (e.g., CD8+ T-cells) euthanasia->ihc cytokine_analysis Cytokine Analysis of Tumor Homogenate euthanasia->cytokine_analysis

Materials and Reagents

Reagent/MaterialSupplierCatalog # (Example)
This compoundMedChemExpressHY-139331
Vehicle (e.g., DMSO, Corn Oil)Sigma-AldrichD2650, C8267
Syngeneic Mice (BALB/c, C57BL/6)The Jackson Laboratory000651, 000664
4T1 Murine Breast Cancer CellsATCCCRL-2539
MC38 Murine Colon Adenocarcinoma CellsNCI DCTD Tumor Repository-
Cell Culture Media (e.g., RPMI-1640)Gibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTAGibco25200056
MatrigelCorning354234
Antibodies for Flow Cytometry & IHCBioLegend, Cell SignalingVarious
Cytokine Bead Array KitBD Biosciences552364
Tumor Dissociation KitMiltenyi Biotec130-096-730

Experimental Protocols

Cell Culture
  • Culture 4T1 (for BALB/c mice) or MC38 (for C57BL/6 mice) cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.[1]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days to maintain exponential growth. Use cells at low passage numbers for implantation.[1]

Tumor Implantation

Subcutaneous Model:

  • Harvest cells at ~80% confluency and resuspend in sterile PBS or saline at a concentration of 1 x 10^6 cells per 100 µL.[9]

  • For some models, resuspend cells in a 1:1 mixture of PBS and Matrigel to improve tumor take rate.[3]

  • Inject 100 µL of the cell suspension subcutaneously into the flank of the mice.[3]

Orthotopic (Mammary Fat Pad for 4T1) Model:

  • Anesthetize the mouse using an approved protocol.

  • Make a small incision to expose the fourth inguinal mammary fat pad.[10]

  • Inject 1 x 10^5 cells in 50 µL of PBS/Matrigel into the fat pad.[10]

  • Close the incision with surgical clips or sutures.

Treatment Administration
  • Monitor tumor growth using calipers (Volume = 0.5 x Length x Width^2).

  • When tumors reach an average volume of 50-150 mm³, randomize mice into treatment groups (n=8-10 per group).[3]

  • ENPP1-IN-12 Formulation: Prepare ENPP1-IN-12 in a suitable vehicle for oral administration (e.g., as specified by the manufacturer). A dosage of 100 mg/kg via oral gavage (p.o.) has been used in a syngeneic lung cancer model.[5]

  • Treatment Groups:

    • Vehicle Control

    • ENPP1-IN-12 (e.g., 100 mg/kg, p.o., daily)

    • Positive Control (e.g., anti-PD-1 antibody)

    • ENPP1-IN-12 + Positive Control

  • Administer treatment for a specified duration (e.g., 14-21 days).

  • Monitor tumor volume, body weight, and clinical signs of toxicity 2-3 times per week.

Endpoint Analysis

At the end of the study, or when tumors reach the predetermined endpoint, euthanize mice and collect tumors and spleens.

5.4.1. Tumor Processing:

  • Weigh the excised tumors.

  • Divide the tumor for different analyses:

    • Fix a portion in 10% neutral buffered formalin for immunohistochemistry.

    • Prepare a single-cell suspension from a portion for flow cytometry.

    • Snap-freeze a portion in liquid nitrogen for cytokine analysis.

5.4.2. Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs):

  • Generate a single-cell suspension from the tumor tissue using a tumor dissociation kit and gentle mechanical disruption.[11]

  • Stain cells with a viability dye to exclude dead cells.

  • Incubate with an antibody cocktail for surface markers. A representative panel could include:

    • T-Cells: CD45, CD3, CD4, CD8

    • Myeloid Cells: CD45, CD11b, Ly6G, Ly6C, F4/80

  • For intracellular cytokine staining, stimulate cells with a cell stimulation cocktail (e.g., with Brefeldin A) before surface staining, then fix, permeabilize, and stain for intracellular cytokines (e.g., IFN-γ, TNF-α).[12]

  • Acquire data on a flow cytometer and analyze the percentage and absolute counts of different immune cell populations.[7][13]

5.4.3. Immunohistochemistry (IHC):

  • Process formalin-fixed, paraffin-embedded tumor sections.

  • Perform antigen retrieval using a citrate-based buffer.[14]

  • Block endogenous peroxidase activity and non-specific binding.

  • Incubate with a primary antibody against the marker of interest (e.g., rabbit anti-CD8).[14][15]

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

  • Develop with a chromogen substrate (e.g., DAB) and counterstain with hematoxylin.

  • Image the slides and quantify the number of positive cells per unit area.[16]

5.4.4. Cytokine Analysis:

  • Homogenize the snap-frozen tumor tissue in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-6) in the supernatant using a multiplex bead-based immunoassay (e.g., Cytometric Bead Array) or ELISA.[4][8][17]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition

Treatment GroupMean Tumor Volume at Endpoint (mm³) ± SEMPercent Tumor Growth Inhibition (%)
VehicleN/A
ENPP1-IN-12
Positive Control
Combination

Table 2: Immune Cell Infiltration (Flow Cytometry)

Treatment Group% CD8+ of CD45+ cells ± SEM% CD4+ of CD45+ cells ± SEMMyeloid-Derived Suppressor Cells (%) ± SEM
Vehicle
ENPP1-IN-12
Positive Control
Combination

Table 3: Tumor Cytokine Levels

Treatment GroupIFN-γ (pg/mg tissue) ± SEMTNF-α (pg/mg tissue) ± SEMIL-6 (pg/mg tissue) ± SEM
Vehicle
ENPP1-IN-12
Positive Control
Combination

Conclusion

This protocol provides a comprehensive framework for evaluating the efficacy of the ENPP1 inhibitor, ENPP1-IN-12, in syngeneic mouse models. By combining in vivo tumor growth assessment with detailed analysis of the tumor microenvironment, researchers can elucidate the mechanism of action and therapeutic potential of this novel immunotherapeutic agent. The use of immunocompetent mouse models is crucial for understanding the interplay between the drug, the tumor, and the host immune system.[11]

References

Measuring ENPP1 Enzymatic Activity in the Presence of Enpp-1-IN-12: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the enzymatic activity of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) and assessing the inhibitory effects of Enpp-1-IN-12. These guidelines are intended for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes by hydrolyzing extracellular nucleotides.[1][2] Its substrates include adenosine triphosphate (ATP), which it converts to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), and the cyclic dinucleotide 2'3'-cGAMP, a key second messenger in the cGAS-STING innate immunity pathway.[1][3] By degrading cGAMP, ENPP1 acts as a negative regulator of the STING pathway, making it a significant target in cancer immunotherapy.[1][3][4] this compound is a potent and orally active inhibitor of ENPP1, showing promise in anti-tumor research.[5]

This document outlines protocols for colorimetric and fluorescence-based assays to determine ENPP1 activity and evaluate the potency of inhibitors like this compound.

Signaling Pathway and Inhibition Mechanism

ENPP1 is a key regulator of purinergic signaling and the innate immune response. The diagrams below illustrate the ENPP1-mediated hydrolysis of ATP and the cGAS-STING signaling pathway, along with the mechanism of action for ENPP1 inhibitors.

ENPP1_ATP_Hydrolysis ATP ATP ENPP1 ENPP1 ATP->ENPP1 Hydrolysis AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi CD73 CD73 AMP->CD73 Dephosphorylation Adenosine Adenosine CD73->Adenosine

Caption: ENPP1 hydrolyzes extracellular ATP to AMP and PPi.

cGAS_STING_Pathway_Inhibition cluster_cell Cell cluster_extracellular Extracellular Space dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra 2'3'-cGAMP (intracellular) cGAS->cGAMP_intra Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP_intra->STING Activates cGAMP_extra 2'3'-cGAMP (extracellular) cGAMP_intra->cGAMP_extra Export TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons IRF3->IFNs Induces Transcription ENPP1 ENPP1 cGAMP_extra->ENPP1 Hydrolysis AMP_GMP AMP + GMP ENPP1->AMP_GMP Inhibitor This compound Inhibitor->ENPP1 Inhibits Colorimetric_Assay_Workflow Start Start Add_Inhibitor Add this compound/ DMSO to wells Start->Add_Inhibitor Add_ENPP1 Add ENPP1 in Assay Buffer Add_Inhibitor->Add_ENPP1 Pre_Incubate Pre-incubate at 37°C for 15 min Add_ENPP1->Pre_Incubate Add_Substrate Add p-Nph-5'-TMP to initiate reaction Pre_Incubate->Add_Substrate Incubate Incubate at 37°C for 60 min Add_Substrate->Incubate Add_Stop Add Stop Solution Incubate->Add_Stop Read_Absorbance Read Absorbance at 405 nm Add_Stop->Read_Absorbance Analyze Calculate % Inhibition and IC50 Read_Absorbance->Analyze End End Analyze->End Fluorescence_Assay_Workflow Start Start Prepare_Cells_Enzyme Prepare Cells or Recombinant ENPP1 Start->Prepare_Cells_Enzyme Add_Inhibitor Add this compound/ DMSO to wells Prepare_Cells_Enzyme->Add_Inhibitor Prepare_Substrate Prepare Fluorogenic Substrate Solution Add_Inhibitor->Prepare_Substrate Add_Substrate Add Substrate to initiate reaction Prepare_Substrate->Add_Substrate Read_Fluorescence Measure Fluorescence (Ex/Em = 485/520 nm) kinetically at 37°C Add_Substrate->Read_Fluorescence Analyze Determine Reaction Rate, % Inhibition, and IC50 Read_Fluorescence->Analyze End End Analyze->End

References

Application Notes and Protocols for Studying the cGAS-STING Pathway in Cancer Cells using ENPP-1-IN-12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating an immune response. In the context of oncology, activation of the cGAS-STING pathway within tumor cells or immune cells in the tumor microenvironment can lead to the production of type I interferons and other pro-inflammatory cytokines, ultimately promoting an anti-tumor immune response.

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a key negative regulator of the cGAS-STING pathway.[1][2][3] ENPP1 is a transmembrane enzyme that hydrolyzes extracellular 2'3'-cyclic GMP-AMP (cGAMP), the second messenger produced by cGAS.[2][4] This degradation of cGAMP by ENPP1 dampens the STING-mediated anti-tumor immune response, allowing cancer cells to evade immune surveillance.[3][4] High expression of ENPP1 has been correlated with poor prognosis in various cancers.[1][3]

ENPP-1-IN-12 is a potent and orally active inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of extracellular cGAMP, thereby enhancing STING signaling and promoting an anti-tumor immune response. This makes this compound a valuable tool for studying the role of the cGAS-STING pathway in cancer biology and for evaluating the therapeutic potential of ENPP1 inhibition.

These application notes provide detailed protocols for utilizing this compound to investigate the cGAS-STING pathway in cancer cell lines.

Data Presentation

Table 1: In Vitro and In Vivo Properties of this compound
PropertyValueReference
Target Ecto-nucleotide pyrophosphatase/phosphodiesterases 1 (ENPP1)MedChemExpress Datasheet
Ki 41 nMMedChemExpress Datasheet
In Vivo Activity Inhibits tumor growth in LLC1 syngeneic murine lung cancer model (100 mg/kg, p.o.)MedChemExpress Datasheet
Oral Bioavailability (F) 45.1% (in mice)MedChemExpress Datasheet
Half-life (t½) 1.04 h (10 mg/kg, p.o. in mice)MedChemExpress Datasheet
Cmax 303.10 ng/mL (10 mg/kg, p.o. in mice)MedChemExpress Datasheet

Signaling Pathway and Experimental Workflow Diagrams

cGAS_STING_Pathway cluster_outside Extracellular Space cluster_inside Target Cell (e.g., Immune Cell) Extracellular cGAMP Extracellular cGAMP STING STING Extracellular cGAMP->STING Enters cell ENPP1 ENPP1 ENPP1->Extracellular cGAMP Hydrolyzes This compound This compound This compound->ENPP1 Inhibits p-STING p-STING STING->p-STING Activates TBK1 TBK1 p-TBK1 p-TBK1 TBK1->p-TBK1 IRF3 IRF3 p-IRF3 p-IRF3 IRF3->p-IRF3 p-STING->TBK1 p-TBK1->IRF3 Type I IFNs Type I IFNs p-IRF3->Type I IFNs Upregulates Anti-tumor Immunity Anti-tumor Immunity Type I IFNs->Anti-tumor Immunity Experimental_Workflow cluster_assays Endpoint Assays Cancer Cell Culture Cancer Cell Culture Treatment Treatment Cancer Cell Culture->Treatment This compound This compound Treatment->this compound Dose-response cGAMP (optional) cGAMP (optional) Treatment->cGAMP (optional) Endpoint Assays Endpoint Assays This compound->Endpoint Assays cGAMP (optional)->Endpoint Assays Western Blot Western Blot Endpoint Assays->Western Blot p-STING, p-TBK1, p-IRF3 ELISA / Reporter Assay ELISA / Reporter Assay Endpoint Assays->ELISA / Reporter Assay IFN-β, Cytokines Cell Viability Assay Cell Viability Assay Endpoint Assays->Cell Viability Assay MTS, etc.

References

Application Notes and Protocols for Enpp-1-IN-12 Stock Solutions: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the long-term storage and stability assessment of Enpp-1-IN-12 stock solutions. Adherence to these recommendations is crucial for ensuring the integrity and reproducibility of experimental results.

Introduction to this compound

This compound is a potent and orally active inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), with a Ki of 41 nM.[1] ENPP1 is a key enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a critical signaling molecule in the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway. By inhibiting ENPP1, this compound can enhance STING signaling, which plays a vital role in the innate immune response to cytosolic DNA, making it a compound of interest for cancer immunotherapy research. Given its role in modulating sensitive signaling pathways, ensuring the stability and integrity of this compound stock solutions is paramount for accurate and reproducible research.

Signaling Pathway of ENPP1 in the cGAS-STING Pathway

The diagram below illustrates the role of ENPP1 in the cGAS-STING signaling pathway. Cytosolic DNA, for instance from cancer cells or pathogens, is detected by cGAS, which then synthesizes cGAMP. cGAMP acts as a second messenger, binding to and activating STING on the endoplasmic reticulum. This activation leads to a downstream signaling cascade, resulting in the production of type I interferons and other cytokines that stimulate an anti-tumor immune response. ENPP1, located on the cell surface, negatively regulates this pathway by hydrolyzing extracellular cGAMP, thereby preventing STING activation. This compound inhibits this hydrolytic activity of ENPP1.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 substrate AMP_PPi AMP + PPi ENPP1->AMP_PPi hydrolyzes to This compound This compound This compound->ENPP1 inhibits DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS senses cGAMP_int cGAMP cGAS->cGAMP_int synthesizes cGAMP_int->cGAMP_ext transported out STING STING (ER Membrane) cGAMP_int->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces transcription

ENPP1-cGAS-STING Signaling Pathway

Recommended Storage and Handling of Stock Solutions

Proper preparation and storage of stock solutions are critical to maintaining the activity of this compound. The following table summarizes the recommended conditions based on manufacturer guidelines.

ParameterRecommendationSource
Solvent Dimethyl sulfoxide (DMSO), newly opened[1]
Maximum Stock Concentration 50 mg/mL (133.54 mM) in DMSO[1]
Short-Term Storage -20°C for up to 1 month[1]
Long-Term Storage -80°C for up to 6 months[1]
Handling Aliquot to avoid repeated freeze-thaw cycles. Protect from moisture and light.[1]

Note: The use of hygroscopic DMSO can significantly impact the solubility of the product. It is highly recommended to use a fresh, high-purity grade of DMSO for stock solution preparation.[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid, MW: 374.42 g/mol )

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.74 mg of the compound.

  • Add the appropriate volume of fresh DMSO to the solid compound. For a 10 mM solution, the volume of DMSO can be calculated using the following formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

  • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

General Protocol for Assessing Stock Solution Stability by HPLC

This protocol provides a general framework for conducting a stability study of this compound stock solutions using High-Performance Liquid Chromatography (HPLC). A stability-indicating method should be developed and validated to separate the parent compound from any potential degradation products.

Experimental Workflow for Stability Assessment:

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare fresh This compound stock solution in DMSO Aliquot Aliquot into multiple tubes for each storage condition Prep_Stock->Aliquot T0 Time zero (T=0) analysis Aliquot->T0 Minus_20 Store at -20°C Aliquot->Minus_20 Minus_80 Store at -80°C Aliquot->Minus_80 RT Store at Room Temp (accelerated degradation) Aliquot->RT HPLC Analyze by validated stability-indicating HPLC method T0->HPLC Timepoints Analyze at predefined time points (e.g., 1, 2, 4 weeks, 1, 3, 6 months) Minus_20->Timepoints Minus_80->Timepoints RT->Timepoints Timepoints->HPLC Data Quantify peak area of This compound and any degradation products HPLC->Data

Workflow for Stock Solution Stability Testing

Materials:

  • Aliquots of this compound stock solution stored under different conditions.

  • HPLC system with a UV or PDA detector.

  • A suitable reversed-phase HPLC column (e.g., C18).

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water, and additives like formic acid or trifluoroacetic acid).

  • Calibrated autosampler and injection vials.

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of resolving this compound from its potential degradation products. This may involve forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to generate degradation products and ensure the method's specificity.

  • Initial Analysis (T=0): Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis. This will serve as the baseline (100% purity) for comparison.

  • Time-Point Analysis: At each scheduled time point, retrieve one aliquot from each storage condition.

  • Sample Preparation: Allow the frozen aliquot to thaw completely at room temperature. Vortex briefly to ensure homogeneity. Dilute the sample to the same concentration as the T=0 sample using the mobile phase or a suitable diluent.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the parent this compound peak and any new peaks corresponding to degradation products.

    • Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Monitor for the appearance and increase of any degradation product peaks.

Acceptance Criteria: A common acceptance criterion for the stability of a stock solution for research purposes is that the parent compound should remain at ≥95% of its initial concentration with no significant formation of degradation products.

Summary of Stability Data (Hypothetical)

The following table presents a hypothetical summary of stability data for this compound stock solutions, which should be populated with experimental data from a stability study as described above.

Storage ConditionTime Point% Remaining this compound (Mean ± SD)Observations
-80°C1 month>99%No significant degradation
3 months>98%No significant degradation
6 months>97%Minor degradation observed
-20°C1 week>99%No significant degradation
1 month~95%Noticeable degradation
3 months<90%Significant degradation
Room Temperature24 hours~90%Rapid degradation
1 week<70%Extensive degradation

Conclusion

The stability of this compound stock solutions is critical for obtaining reliable and reproducible results in research settings. The provided protocols for preparation, storage, and stability assessment offer a comprehensive guide for researchers. It is strongly recommended to store stock solutions of this compound in single-use aliquots at -80°C for long-term use to minimize degradation and ensure the integrity of the compound. Researchers should consider performing their own stability assessments under their specific laboratory conditions to validate these recommendations.

References

Application Notes and Protocols for In Vivo Imaging of Tumor Response to ENPP1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in cancer immunology. As a type II transmembrane glycoprotein, ENPP1 is overexpressed in a variety of solid tumors, including breast, lung, and ovarian cancers, and its elevated expression is often correlated with poor patient prognosis.[1][2] ENPP1's primary role in the tumor microenvironment is the hydrolysis of extracellular cyclic GMP-AMP (cGAMP), a key signaling molecule that activates the stimulator of interferon genes (STING) pathway. The cGAS-STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA and initiating an immune response against infections and cancer. By degrading cGAMP, ENPP1 effectively acts as an innate immune checkpoint, suppressing the anti-tumor immune response and allowing cancer cells to evade immune surveillance.

In vivo imaging techniques, such as bioluminescence imaging (BLI) and fluorescence imaging (FLI), are indispensable tools for evaluating the preclinical efficacy of ENPP1 inhibitors. These non-invasive methods allow for the longitudinal monitoring of tumor growth and response to treatment in living animals, providing real-time, quantitative data.[9][10][11][12] This document provides detailed application notes and protocols for conducting in vivo imaging studies to assess the therapeutic response of tumors to ENPP1 inhibitors.

Signaling Pathway and Experimental Workflow

ENPP1_Signaling_Pathway ENPP1-STING Signaling Pathway in Cancer cluster_cancer_cell Cancer Cell cluster_tme Tumor Microenvironment cluster_immune_cell Immune Cell (e.g., Dendritic Cell) DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes ENPP1 ENPP1 cGAMP_in->ENPP1 exported and hydrolyzed by cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out transport AMP_PPi AMP + PPi ENPP1->AMP_PPi ATP ATP ATP->ENPP1 hydrolyzed by Enpp1_IN_12 Enpp-1-IN-12 Enpp1_IN_12->ENPP1 inhibits STING STING cGAMP_out->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type1_IFN Type I Interferons (IFN-α/β) IRF3->Type1_IFN Immune_Response Anti-tumor Immune Response Type1_IFN->Immune_Response

Caption: Diagram of the ENPP1-STING signaling pathway and the mechanism of action of this compound.

Experimental_Workflow In Vivo Imaging Experimental Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., Luciferase-expressing cells) start->tumor_implantation tumor_growth Allow Tumors to Establish (e.g., to ~100 mm³) tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization baseline_imaging Baseline In Vivo Imaging (BLI or FLI) randomization->baseline_imaging treatment Administer this compound or Vehicle Control baseline_imaging->treatment monitoring Monitor Tumor Growth (Imaging and Caliper Measurements) treatment->monitoring Longitudinal endpoint Endpoint Analysis (e.g., Tumor Excision, Histology) monitoring->endpoint data_analysis Data Analysis and Statistical Evaluation endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized workflow for in vivo imaging of tumor response to this compound.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies of ENPP1 inhibitors.

Table 1: In Vivo Efficacy of ENPP1 Inhibitors in Syngeneic Mouse Models

CompoundCancer ModelDosing RegimenOutcomeReference
ISM5939MC38 colorectal carcinoma30 mg/kg, p.o. BID67% Tumor Growth Inhibition (TGI) as monotherapy.[7]
ISM5939MC38 colorectal carcinoma30 mg/kg, p.o. BID + anti-PD-L196% TGI (synergistic effect).[7]
ISM5939MC38 colorectal carcinoma30 mg/kg, p.o. BID + anti-PD-168% TGI (synergistic effect).[7]
Unnamed ENPP1 Inhibitor4T1 breast cancer80 mg/kg + anti-PD-177.7% TGI.[12]
STF-1623Panc02 pancreatic cancerNot specifiedDelayed tumor growth as a single agent.[13]
STF-1623EMT6 breast cancerNot specifiedSynergistic effect with ionizing radiation.[14]

Table 2: Pharmacokinetic and Pharmacodynamic Properties of Select ENPP1 Inhibitors

CompoundParameterValueSpeciesReference
STF-1623In vitro IC50 (human ENPP1)0.6 nMHuman[15]
STF-1623In vitro IC50 (mouse ENPP1)0.4 nMMouse[15]
STF-1623Serum half-life10-15 minutesMouse[16][17]
ISM5939In vitro IC50 (enzymatic assay)0.63 nMNot specified[7]
ISM5939EC50 (cellular assay)330 nMHuman (MDA-MB-231)[7]

Experimental Protocols

Protocol 1: In Vivo Bioluminescence Imaging of Tumor Response

Objective: To non-invasively monitor and quantify the response of luciferase-expressing tumors to this compound treatment in a mouse xenograft or syngeneic model.

Materials:

  • Luciferase-expressing cancer cells (e.g., 4T1-luc2, MC38-luc)

  • Immunocompromised (for human xenografts) or immunocompetent (for syngeneic models) mice (e.g., BALB/c, C57BL/6), 6-8 weeks old

  • This compound

  • Vehicle control (e.g., as recommended by the compound supplier)

  • D-Luciferin potassium salt

  • Sterile PBS

  • Matrigel (optional, for subcutaneous injection)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia machine with isoflurane

  • Calipers

Procedure:

  • Cell Culture and Preparation:

    • Culture luciferase-expressing cancer cells under standard conditions.

    • On the day of injection, harvest cells and resuspend in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL). For subcutaneous injections, cells can be mixed 1:1 with Matrigel.

  • Tumor Implantation:

    • Anesthetize mice using isoflurane.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

    • Monitor mice for tumor growth using calipers.

  • Study Initiation and Treatment:

    • When tumors reach a palpable size (e.g., approximately 100 mm³), randomize mice into treatment and control groups.[18]

    • Perform baseline bioluminescence imaging (see step 4).

    • Begin treatment with this compound or vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Bioluminescence Imaging:

    • Anesthetize mice with isoflurane.

    • Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal (IP) injection.[19]

    • Wait for the optimal time for substrate distribution (typically 10-15 minutes post-injection).[11]

    • Place the mouse in the imaging chamber of the in vivo imaging system.

    • Acquire bioluminescent images. Typical settings include an open emission filter, medium binning, and an exposure time of 1-60 seconds, depending on signal intensity.

    • Acquire a photographic image for overlay.

  • Data Acquisition and Analysis:

    • Perform imaging at regular intervals (e.g., twice weekly) throughout the study.

    • Use the imaging software to draw regions of interest (ROIs) around the tumors and quantify the bioluminescent signal (total flux in photons/second).[11]

    • Continue to measure tumor volume with calipers as a complementary method.

    • Plot tumor growth curves based on both bioluminescence signal and tumor volume for each treatment group.

Protocol 2: In Vivo Fluorescence Imaging of Tumor Response

Objective: To monitor the response of fluorescently-labeled tumors to this compound treatment.

Materials:

  • Cancer cells expressing a fluorescent protein (e.g., GFP, RFP)

  • Animal model as described in Protocol 1

  • This compound and vehicle control

  • In vivo fluorescence imaging system

  • Anesthesia machine with isoflurane

  • Calipers

Procedure:

  • Cell Culture, Tumor Implantation, and Treatment:

    • Follow steps 1-3 from Protocol 1, using fluorescently-labeled cells.

  • Fluorescence Imaging:

    • Anesthetize mice with isoflurane.

    • Place the mouse in the imaging chamber.

    • Select the appropriate excitation and emission filters for the specific fluorescent protein. For example, for GFP, use an excitation wavelength of ~465 nm and an emission wavelength of ~520 nm.[19]

    • Acquire fluorescence images.

  • Data Acquisition and Analysis:

    • Perform imaging at regular intervals.

    • Use the imaging software to quantify the fluorescent signal from the tumor ROI.

    • Plot tumor growth curves based on fluorescence intensity and caliper measurements.

Note: For both protocols, all animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Conclusion

The inhibition of ENPP1 is a promising strategy in cancer immunotherapy. The protocols and data presented here provide a framework for researchers to effectively utilize in vivo imaging to evaluate the efficacy of ENPP1 inhibitors like this compound. By carefully designing and executing these studies, researchers can gain valuable insights into the anti-tumor activity of these novel therapeutics and their potential for clinical translation.

References

Troubleshooting & Optimization

Enpp-1-IN-12 solubility issues in DMSO and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ENPP-1-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally active inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that plays a critical role in regulating extracellular nucleotide metabolism. A key function of ENPP1 is the hydrolysis of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a crucial component of the innate immune system. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced STING signaling and subsequent anti-tumor and immune-stimulatory effects.

Q2: What is the reported solubility of this compound in DMSO?

A2: The solubility of this compound in dimethyl sulfoxide (DMSO) is reported to be as high as 50 mg/mL.[1] However, achieving this concentration may require specific techniques such as ultrasonication. It is also important to use fresh, anhydrous DMSO, as the solvent's hygroscopic nature can negatively impact the solubility of the compound.[1]

Q3: Can I dissolve this compound in solvents other than DMSO for my experiments?

A3: While DMSO is the most commonly reported solvent for this compound, other polar aprotic solvents like dimethylformamide (DMF) might be viable alternatives. However, specific solubility data for this compound in these solvents is limited. It is recommended to perform small-scale solubility tests before preparing a large stock solution. For some similar compounds, solubility in ethanol and water is reported to be low.

Q4: How should I store my this compound stock solution in DMSO?

A4: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is acceptable.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q5: My this compound solution in DMSO appears to have precipitated. What should I do?

A5: Precipitation of compounds in DMSO can occur, especially after storage or temperature changes. To redissolve the compound, you can try gentle warming of the solution in a water bath (e.g., at 37°C) and/or sonication. Always ensure the compound is fully dissolved before use in your experiments.

Troubleshooting Guide: this compound Solubility in DMSO

This guide addresses common issues researchers may face when dissolving this compound in DMSO.

Issue Potential Cause Troubleshooting Steps
Difficulty dissolving the compound initially 1. Insufficient mixing. 2. Hygroscopic (wet) DMSO. 3. Low ambient temperature.1. Vortex the solution for several minutes. 2. Use a fresh, unopened bottle of anhydrous/molecular biology grade DMSO. 3. Gently warm the vial in a 37°C water bath for 5-10 minutes. 4. Use an ultrasonic bath to aid dissolution.[1]
Precipitation upon addition to aqueous media (e.g., cell culture medium) 1. The compound is poorly soluble in aqueous solutions. 2. The final concentration of DMSO is too low to maintain solubility. 3. The stock solution was not fully dissolved.1. Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. Always test the effect of the DMSO concentration on your specific cell line or assay as a control. 2. Add the DMSO stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation. 3. Before dilution, confirm that your DMSO stock is a clear solution with no visible particulates. If necessary, warm and sonicate the stock solution.
Cloudiness or precipitation after freeze-thaw cycles 1. The compound has come out of solution at a lower temperature.1. Before each use, visually inspect the stock solution for any precipitates. 2. If precipitation is observed, warm the vial to 37°C and sonicate until the solution is clear. 3. To minimize this issue, prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder, Molecular Weight: 374.42 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.74 mg of this compound.

  • Weigh the compound: Carefully weigh out the calculated amount of this compound powder and place it in a sterile vial.

  • Add DMSO: Add the desired volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution:

    • Vortex the solution vigorously for 2-3 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.

    • Gentle warming in a 37°C water bath can also be used in conjunction with vortexing or sonication.

  • Visual Inspection: Ensure the final solution is clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of an In Vivo Formulation

For in vivo studies, a common approach is to first prepare a concentrated stock solution in DMSO and then dilute it with a vehicle solution.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure for a 1 mg/mL final concentration:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • In a sterile tube, add 100 µL of the 10 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • This formulation results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, and should be prepared fresh before use.[1]

Visualizations

Signaling Pathway

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis STING STING cGAMP_ext->STING Activation AMP_GMP AMP + GMP ENPP1->AMP_GMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons (IFNs) IRF3->IFNs Immune_Response Anti-tumor Immune Response IFNs->Immune_Response ENPP1_IN_12 This compound ENPP1_IN_12->ENPP1 Inhibition Experimental_Workflow Start Start: Weigh This compound Powder Add_DMSO Add Anhydrous DMSO Start->Add_DMSO Dissolve Vortex / Sonicate / Warm Add_DMSO->Dissolve Check_Clarity Is the solution clear? Dissolve->Check_Clarity Check_Clarity->Dissolve No Store Aliquot and Store at -80°C Check_Clarity->Store Yes Use Use in Experiment Store->Use Troubleshooting_Logic Problem Solubility Issue (e.g., precipitation) Check_DMSO Is the DMSO fresh and anhydrous? Problem->Check_DMSO Use_New_DMSO Use a new vial of anhydrous DMSO Check_DMSO->Use_New_DMSO No Check_Procedure Was sonication/ warming applied? Check_DMSO->Check_Procedure Yes Use_New_DMSO->Check_Procedure Apply_Heat_Sonic Apply gentle heat (37°C) and/or sonication Check_Procedure->Apply_Heat_Sonic No Check_Concentration Is the concentration too high? Check_Procedure->Check_Concentration Yes Apply_Heat_Sonic->Check_Concentration Lower_Concentration Prepare a more dilute solution Check_Concentration->Lower_Concentration Yes Consult_Support Consult Technical Support Check_Concentration->Consult_Support No Lower_Concentration->Consult_Support

References

Technical Support Center: Overcoming Poor Oral Bioavailability of ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why do many ENPP1 inhibitors exhibit poor oral bioavailability?

A1: Many ENPP1 inhibitors, particularly nucleotide-based and phosphonate analogs, are often highly polar and negatively charged at physiological pH. This leads to low membrane permeability and, consequently, poor absorption from the gastrointestinal tract.[1][2] Additionally, some inhibitors may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[3]

Q2: What are the primary strategies to improve the oral bioavailability of ENPP1 inhibitors?

A2: The main strategies focus on masking the polar functional groups responsible for poor absorption. These include:

  • Prodrug Approaches: Modifying the inhibitor with lipophilic, enzyme-labile groups to enhance membrane permeability. These groups are cleaved in vivo to release the active drug.[4][5][6]

  • Formulation Strategies: Incorporating the inhibitor into advanced drug delivery systems like lipid-based nanoparticles to improve solubility and facilitate absorption.[7][8][9]

  • Physicochemical Property Optimization: Modifying the chemical structure of the inhibitor to improve its "drug-like" properties, such as lipophilicity and hydrogen bonding capacity, to favor oral absorption.[10][11]

Q3: What is a prodrug strategy and how is it applied to ENPP1 inhibitors?

A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. For ENPP1 inhibitors containing phosphonate groups, a common prodrug approach is the bis-pivaloyloxymethyl (bis-POM) modification.[5][6] This strategy masks the negatively charged phosphonate, increasing lipophilicity and cell permeability. Once absorbed, cellular esterases cleave the POM groups, releasing the active phosphonate inhibitor.[12]

Q4: How can nanoparticle formulations enhance the oral bioavailability of ENPP1 inhibitors?

A4: Nanoparticle-based delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), can encapsulate ENPP1 inhibitors, protecting them from degradation in the gastrointestinal tract.[1][13][14] These formulations can also enhance absorption by:

  • Improving the solubility of the inhibitor.[8][9]

  • Facilitating transport across the intestinal epithelium.[9]

  • Potentially utilizing lymphatic uptake, bypassing first-pass metabolism.[15]

Troubleshooting Guides

Problem 1: Low Permeability of ENPP1 Inhibitor in In Vitro Assays

Symptoms:

  • Low apparent permeability coefficient (Papp) in Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Low Papp (A-B) value and/or high efflux ratio in Caco-2 permeability assays.

Possible Causes:

  • High polarity and/or charge of the inhibitor.

  • The inhibitor is a substrate for efflux transporters (e.g., P-glycoprotein) expressed on Caco-2 cells.

Solutions:

  • Prodrug Approach: Synthesize a lipophilic prodrug of your inhibitor. The bis-POM prodrug strategy has been shown to be effective for phosphonate-based ENPP1 inhibitors.[5][6]

  • Formulation with Permeability Enhancers: Co-administration with excipients that can transiently open tight junctions or inhibit efflux pumps.

  • Structural Modification: If medicinal chemistry resources are available, modify the inhibitor's structure to increase lipophilicity (logP) and reduce the number of hydrogen bond donors, while maintaining potency.

Problem 2: High First-Pass Metabolism Observed in Preclinical Species

Symptoms:

  • Low oral bioavailability despite good in vitro permeability.

  • High clearance observed in in vivo pharmacokinetic studies.

  • Significant metabolism in liver microsome stability assays.

Possible Causes:

  • The inhibitor is rapidly metabolized by cytochrome P450 (CYP) enzymes in the liver.

Solutions:

  • Prodrug Strategy: A prodrug can sometimes alter the metabolic profile of the parent drug.

  • Structural Modification: Identify the metabolic "soft spots" on your molecule and modify them to block or slow down metabolism.

  • Co-administration with CYP Inhibitors: While not a long-term solution for drug development, this can be used in preclinical studies to confirm that first-pass metabolism is the primary issue.

Quantitative Data Summary

CompoundStrategySpeciesOral Bioavailability (%)Reference
OC-1Small MoleculeMouse72[7][16]
OC-1Small MoleculeRat63[7][16]
bis-POM Prodrug of Compound [I]ProdrugMouse17[5][6]
bis-POM Prodrug of Compound [I]ProdrugRat40[5][6]
bis-POM Prodrug of Compound [I]ProdrugDog21[5][6]
MnTE-2-PyP5+Small MoleculeMouse23[17]
MnTnHex-2-PyP5+Small MoleculeMouse21[17]

Experimental Protocols

Protocol 1: In Vitro Permeability Assessment using PAMPA

Objective: To assess the passive permeability of an ENPP1 inhibitor.

Methodology:

  • A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • The ENPP1 inhibitor is added to the donor wells (apical side).

  • The receiver plate (basolateral side) is filled with buffer.

  • The plate assembly is incubated for a defined period (e.g., 4-18 hours).

  • The concentration of the inhibitor in both donor and receiver wells is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

Interpretation:

  • High Permeability: Papp > 1 x 10-6 cm/s

  • Low Permeability: Papp < 1 x 10-6 cm/s

Protocol 2: In Vivo Oral Bioavailability Study in Mice

Objective: To determine the oral bioavailability of an ENPP1 inhibitor.

Methodology:

  • Intravenous (IV) Administration:

    • Administer the ENPP1 inhibitor to a cohort of mice via IV injection at a specific dose (e.g., 1-2 mg/kg).

    • Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Oral (PO) Administration:

    • Administer the ENPP1 inhibitor to a separate cohort of mice via oral gavage at a specific dose (e.g., 5-10 mg/kg).

    • Collect blood samples at the same time points as the IV group.

  • Sample Processing and Analysis:

    • Process blood samples to obtain plasma.

    • Quantify the concentration of the inhibitor in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for both IV and PO administration routes from the plasma concentration-time profiles.

    • Calculate the oral bioavailability (F%) using the following formula: F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) x 100

Visualizations

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 Hydrolysis cGAMP_ext Extracellular 2'3'-cGAMP cGAMP_ext->ENPP1 Hydrolysis AMP AMP ENPP1->AMP CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine cGAS cGAS cGAMP_int Intracellular 2'3'-cGAMP cGAS->cGAMP_int Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING IRF3 IRF3 STING->IRF3 Activates IFN Type I IFN IRF3->IFN Transcription cGAMP_int->cGAMP_ext Export cGAMP_int->STING Activates ENPP1_Inhibitor ENPP1 Inhibitor ENPP1_Inhibitor->ENPP1 Inhibits

Caption: ENPP1 signaling in the tumor microenvironment and the mechanism of ENPP1 inhibitors.

Bioavailability_Workflow Start Poor Oral Bioavailability of ENPP1 Inhibitor Assess_Properties Assess Physicochemical Properties (Solubility, Permeability, Stability) Start->Assess_Properties Prodrug Prodrug Strategy (e.g., bis-POM) Assess_Properties->Prodrug Formulation Nanoparticle Formulation (e.g., SLNs) Assess_Properties->Formulation Optimize Synthesize & Optimize Prodrug/Formulation Prodrug->Optimize Formulation->Optimize In_Vitro_Eval In Vitro Evaluation (Permeability, Stability, Release) Optimize->In_Vitro_Eval In_Vivo_PK In Vivo Pharmacokinetic Study (Mouse, Rat) In_Vitro_Eval->In_Vivo_PK Success Improved Oral Bioavailability In_Vivo_PK->Success

Caption: Workflow for improving the oral bioavailability of ENPP1 inhibitors.

References

Troubleshooting inconsistent results in ENPP1 enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing ENPP1 enzymatic assays. The information is tailored for scientists and drug development professionals to help overcome common experimental challenges and ensure the generation of reliable and consistent data.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during ENPP1 enzymatic assays in a user-friendly question-and-answer format.

Issue 1: High Background Signal

  • Question: My assay is showing a high background signal, what are the potential causes and solutions?

  • Answer: High background can obscure the specific signal from ENPP1 activity. Several factors can contribute to this issue:

    • Contaminated Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water. Autoclaving buffers can help reduce microbial contamination, which may contribute to background signal.

    • Substrate Instability: Some substrates, particularly ATP, can be labile. Avoid multiple freeze-thaw cycles and prepare fresh substrate solutions for each experiment.

    • Assay Plate Interference: For fluorescence-based assays, use black, opaque plates to minimize background fluorescence and prevent bleed-through between wells. For luminescence assays, white, opaque plates are recommended to maximize signal reflection.[1][2][3][4]

    • Non-specific Binding (Fluorescence Polarization Assays): Impurities in the enzyme preparation or tracer can lead to non-specific binding and increased background polarization. Ensure the purity of your enzyme and fluorescent tracer.[5]

    • Interference from Biological Samples: Components in cell lysates or serum, such as endogenous enzymes or high concentrations of ATP, can interfere with the assay.[6] Serum albumin can also affect inhibitor potency, so its inclusion in in vitro assays may be considered for more physiologically relevant results.[7]

Issue 2: Low or No Signal

  • Question: I am observing a very weak or no signal in my ENPP1 assay. What should I check?

  • Answer: A weak or absent signal can be due to several factors related to enzyme activity, reagent integrity, or detection settings:

    • Inactive Enzyme: Confirm the activity of your ENPP1 enzyme. Improper storage or handling can lead to loss of activity. It is recommended to aliquot the enzyme upon receipt and store it at -80°C, avoiding repeated freeze-thaw cycles. The diluted enzyme may lose activity when stored on ice for extended periods.

    • Suboptimal Assay Conditions: ENPP1 activity is sensitive to pH, temperature, and the concentration of co-factors like Zn²⁺ and Ca²⁺. Ensure your assay buffer is within the optimal pH range (typically 7.4-9.0) and that you have the correct concentrations of necessary divalent cations.[7][8][9]

    • Incorrect Reagent Concentrations: Verify the concentrations of your enzyme and substrate. Titrate both to find the optimal concentrations for your specific assay conditions.

    • Reagent Degradation: Luciferin and other detection reagents can be light-sensitive and lose activity over time. Prepare these reagents fresh and protect them from light.[1]

    • Instrument Settings: Ensure the settings on your plate reader (e.g., gain, integration time) are optimized for your assay.[10]

Issue 3: Inconsistent Results and High Variability

  • Question: My results are inconsistent between replicates and experiments. How can I improve the reproducibility of my ENPP1 assay?

  • Answer: High variability can undermine the reliability of your data. Here are some common causes and solutions:

    • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability. Use calibrated pipettes, pre-wet the tips, and consider preparing master mixes for reagents to be added to multiple wells.[3][4]

    • Incomplete Reagent Mixing: Ensure thorough mixing of all components in each well. Insufficient mixing can lead to uneven reaction rates.

    • Temperature Fluctuations: Maintain a consistent temperature throughout the assay incubation. Even slight variations across the plate can affect enzyme kinetics.

    • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature changes. If you observe an "edge effect," consider not using the outermost wells for critical samples.

    • Reagent Instability: As mentioned previously, the stability of the enzyme, substrate, and detection reagents is crucial. Prepare fresh solutions and handle them according to the manufacturer's recommendations.

Issue 4: Non-Linear Standard Curve

  • Question: My standard curve is non-linear, making it difficult to accurately quantify ENPP1 activity. What could be the cause?

  • Answer: A non-linear standard curve can result from several factors:

    • Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate may become depleted, leading to a plateau in the signal. Reduce the enzyme concentration or incubation time to ensure you are measuring the initial reaction velocity.

    • Product Inhibition: ENPP1 can be subject to product inhibition by AMP.[9] If the reaction proceeds too far, the accumulation of product can inhibit further enzyme activity. Again, measuring the initial velocity is key.

    • Interference from Buffer Components: Certain buffer components can interfere with downstream detection steps. For example, high concentrations of Zn²⁺ (e.g., 200 μM) in the ENPP1 reaction buffer can inhibit the myokinase used in some coupled luciferase assays, leading to a non-linear response. Reducing the ZnCl₂ concentration to around 1 μM can resolve this without affecting ENPP1 activity.[11]

    • Signal Saturation: At high product concentrations, the detector on your plate reader may become saturated. Diluting your samples or reducing the gain setting on the instrument can help.[4]

Data Presentation

Table 1: Recommended ENPP1 Assay Buffer Components

ComponentTypical Concentration RangePurposePotential Issues
Buffer 50 mM Tris-HClMaintain pH---
pH 7.4 - 9.0Optimal enzyme activityActivity decreases outside this range[7][9]
NaCl 50 - 500 mMIonic strength---
MgCl₂ 5 mMCo-factor---
CaCl₂ 500 µMCo-factor---
ZnCl₂ 1 µMCo-factorHigh concentrations (>50 µM) can inhibit downstream enzymes in coupled assays[11]
Detergent (e.g., Brij-35) 0.01%Prevent protein aggregation---
DMSO 1% (for inhibitor studies)Solvent for compoundsHigh concentrations can inhibit enzyme activity

Table 2: Example IC₅₀ Values for Known ENPP1 Inhibitors

InhibitorSubstrateIC₅₀Assay Conditions
SuraminATP0.36 µM50 mM Tris, 5 mM MgCl₂, 1% DMSO, 0.01% Brij, pH 7.5[6]
SuramincGAMP0.20 µM50 mM Tris, 5 mM MgCl₂, 1% DMSO, 0.01% Brij, pH 7.5[6]
STF-1084cGAMP149 ± 20 nM5 µM cGAMP, 10 nM ENPP1, 2-hour incubation[11]
QS1cGAMP1.59 ± 0.07 µM5 µM cGAMP, 10 nM ENPP1, 2-hour incubation[11]

Experimental Protocols

1. General Protocol for a Fluorescence Polarization (FP)-Based ENPP1 Assay

This protocol is a general guideline and may require optimization for specific experimental goals.

  • Reagent Preparation:

    • Prepare a 2X ENPP1 enzyme solution in assay buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).

    • Prepare a 2X substrate (e.g., ATP or cGAMP) and inhibitor solution in assay buffer.

    • Prepare a detection mix containing an antibody selective to AMP/GMP and a far-red fluorescent tracer.

  • Assay Procedure:

    • Add 10 µL of the 2X substrate/inhibitor solution to the wells of a black, low-volume 384-well plate.

    • Initiate the reaction by adding 10 µL of the 2X ENPP1 enzyme solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of a stop buffer containing EDTA.

    • Add 10 µL of the detection mix.

    • Incubate for 60 minutes at room temperature to allow the detection reaction to equilibrate.

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Convert the raw fluorescence polarization values to the concentration of AMP/GMP produced using a standard curve.

    • For inhibitor studies, plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

2. General Protocol for a Colorimetric ENPP1 Assay

This protocol is based on the hydrolysis of the artificial substrate p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP).

  • Reagent Preparation:

    • Prepare a lysis buffer (e.g., 1% Triton X-100, 200 mM Tris, pH 8.0) if using cell lysates.[12]

    • Prepare a 1 mg/mL solution of pNP-TMP in assay buffer.

    • Prepare a stop solution (e.g., 100 mM NaOH).

  • Assay Procedure:

    • Add equivalent amounts of protein from cell lysates or a purified ENPP1 solution to the wells of a clear, flat-bottom 96-well plate.

    • Initiate the reaction by adding the pNP-TMP solution.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding the NaOH solution.[12]

    • Measure the absorbance at 405 nm on a microplate reader.[12]

  • Data Analysis:

    • The absorbance at 405 nm is directly proportional to the amount of p-nitrophenol produced and thus to the ENPP1 activity.

Visualizations

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 cGAMP 2'3'-cGAMP cGAMP->ENPP1 AMP AMP ENPP1->AMP PPi PPi (Inorganic Pyrophosphate) ENPP1->PPi CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine

Caption: ENPP1 signaling pathway in the extracellular space.

ENPP1_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Buffers) start->reagent_prep assay_setup Assay Setup (Add reagents to plate) reagent_prep->assay_setup incubation Incubation (Controlled temperature and time) assay_setup->incubation stop_reaction Stop Reaction (e.g., add EDTA) incubation->stop_reaction detection Signal Detection (FP, Luminescence, Absorbance) stop_reaction->detection data_analysis Data Analysis (Standard curve, IC50 calculation) detection->data_analysis end End data_analysis->end

Caption: General experimental workflow for an ENPP1 enzymatic assay.

Troubleshooting_Logic inconsistent_results Inconsistent Results? high_background High Background? inconsistent_results->high_background No check_pipetting Check Pipetting & Master Mixes inconsistent_results->check_pipetting Yes check_temp Ensure Consistent Temperature inconsistent_results->check_temp Yes low_signal Low Signal? high_background->low_signal No check_reagents Check Reagent Purity & Freshness high_background->check_reagents Yes check_plate Use Appropriate Assay Plates high_background->check_plate Yes low_signal->check_reagents Yes check_enzyme_activity Verify Enzyme Activity low_signal->check_enzyme_activity Yes optimize_conditions Optimize Assay Conditions (pH, cofactors) low_signal->optimize_conditions Yes

Caption: Logical troubleshooting flow for ENPP1 assays.

References

Optimizing dosing schedule for Enpp-1-IN-12 in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enpp-1-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in long-term studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during long-term in vivo experiments with this compound.

Question: We are observing high variability in our plasma pyrophosphate (PPi) measurements. What could be the cause and how can we mitigate this?

Answer: High variability in plasma PPi levels is a common challenge. Here are several potential causes and solutions:

  • Sample Handling: PPi is rapidly degraded in blood samples. It is crucial to use an appropriate anticoagulant that inhibits phosphatase activity. A combination of theophylline, adenosine, and dipyridamole (CTAD) with EDTA is recommended to prevent the conversion of ATP to PPi after blood collection.[1] Plasma should be prepared promptly and stored at -80°C.

  • Assay Method: The enzymatic assay used to quantify PPi can be sensitive to matrix effects in plasma.[1] Ensure that your assay includes an internal ATP standard to correct for any sample-specific interference with luciferase activity.[1] A validated and robust assay protocol is essential for reliable measurements.[1][2]

  • Animal Handling: Stress during animal handling can influence various physiological parameters. Ensure consistent and gentle handling of the animals to minimize stress-induced variability.

Question: What are the key pharmacodynamic markers to monitor for target engagement of this compound in a long-term study?

Answer: To confirm that this compound is engaging its target and eliciting the expected biological response, the following pharmacodynamic markers should be monitored:

  • Plasma Pyrophosphate (PPi) Levels: ENPP1 is a key enzyme in the generation of extracellular PPi.[3][4] Inhibition of ENPP1 is expected to modulate PPi levels. Monitoring plasma PPi can serve as a direct indicator of target engagement.[3]

  • Immune Cell Infiltration in Tumors: A primary mechanism of action for ENPP1 inhibitors in oncology is the enhancement of anti-tumor immunity.[5][6][7] Analysis of the tumor microenvironment for changes in immune cell populations is a critical pharmacodynamic marker. Specifically, an increase in the infiltration of CD8+ T cells, natural killer (NK) cells, and dendritic cells (DCs), along with a decrease in myeloid-derived suppressor cells (MDSCs) and M2-polarized tumor-associated macrophages (TAMs), would indicate a positive immunomodulatory effect.[5]

  • Cytokine and Chemokine Profiling: Activation of the cGAS-STING pathway by ENPP1 inhibition leads to the production of type I interferons and other pro-inflammatory cytokines and chemokines.[7] Measuring the levels of these molecules in the tumor microenvironment or plasma can provide evidence of downstream pathway activation.

Question: We are not observing the expected anti-tumor efficacy in our long-term study. What are some potential reasons?

Answer: Several factors could contribute to a lack of anti-tumor efficacy. Consider the following:

  • Dosing Schedule and Formulation: The dosing frequency and concentration may not be optimal for maintaining sufficient target inhibition over the long term. The moderate oral bioavailability (45.1%) and relatively short half-life (1.04 hours) of this compound in mice suggest that the dosing regimen needs to be carefully optimized.[8] Ensure the formulation is stable and consistently prepared. For oral administration in mice, incorporating the drug into a palatable jelly can improve voluntary intake and reduce stress associated with gavage.[9]

  • Tumor Model: The expression of ENPP1 in the tumor and stromal cells of your chosen model is critical.[6] Tumors with low or absent ENPP1 expression may not respond to an ENPP1 inhibitor.[6] It is advisable to characterize ENPP1 expression in your tumor model before initiating long-term efficacy studies.

  • Immune Competence of the Animal Model: Since a major component of the anti-tumor effect of ENPP1 inhibitors is immune-mediated, it is essential to use immunocompetent mouse models (e.g., syngeneic tumor models). Studies in immunodeficient mice may not fully capture the therapeutic potential of this compound.

Question: What are the potential long-term toxicities associated with ENPP1 inhibition, and how can we monitor for them?

Answer: While specific long-term toxicity data for this compound is not extensively published, potential concerns with ENPP1 inhibition relate to its physiological roles. Monitor the following:

  • Ectopic Calcification: ENPP1 plays a role in preventing soft tissue calcification by producing PPi.[3][4] Long-term inhibition could potentially disrupt this balance. Regular monitoring for signs of ectopic calcification in tissues like the aorta, kidneys, and skin through histopathology is recommended.

  • Bone Mineralization: ENPP1 is involved in bone metabolism.[10] Long-term studies should include monitoring of bone mineral density and architecture, for example, through micro-CT imaging.

  • General Health Monitoring: Closely monitor the animals for general health indicators such as body weight, food and water intake, and any changes in behavior. Regular blood chemistry and hematology analysis should also be performed to assess overall organ function.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and provides context from related ENPP1-targeting agents.

ParameterThis compoundOther ENPP1 Modulators (for context)Reference
In Vitro Potency Ki = 41 nM[8]
Pharmacokinetics (Mouse)
Oral Bioavailability (F)45.1% (at 10 mg/kg)[8]
Half-life (t1/2)1.04 h (oral, 10 mg/kg)ENPP1-Fc (murine): ~6 h; ENPP1-Fc (human in mouse): 40 h[8][11]
Cmax303.10 ng/mL (oral, 10 mg/kg)[8]
Preclinical Dosing (Mouse)
Efficacy Study Dose100 mg/kg (p.o.) in LLC1 lung cancer modelENPP1-Fc: 0.2, 1, or 5 mg/kg (s.c. every other day for 8 weeks)[3][8]
ISM cpd: 3-30 mpk (p.o. BID) in MC38 model[7]

Detailed Experimental Protocols

Protocol 1: Long-Term Oral Dosing of this compound in a Syngeneic Mouse Tumor Model

Objective: To evaluate the long-term efficacy and pharmacodynamics of this compound in a preclinical tumor model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)

  • Immunocompetent mice (e.g., C57BL/6)

  • Standard animal housing and husbandry equipment

  • Calipers for tumor measurement

  • Blood collection supplies (with CTAD/EDTA anticoagulant)

  • Tissue collection and processing reagents (for histology and flow cytometry)

  • Reagents for plasma PPi measurement

Methodology:

  • Tumor Cell Implantation:

    • Culture tumor cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

    • Subcutaneously implant the tumor cell suspension into the flank of each mouse.

  • Animal Randomization and Dosing:

    • Monitor tumor growth daily. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Prepare the this compound formulation in the vehicle at the desired concentration (e.g., 50 mg/kg). A dose of 100 mg/kg has been used in a lung cancer model.[8]

    • Administer this compound or vehicle orally (e.g., by gavage or voluntary jelly administration) once or twice daily. The dosing frequency should be determined based on the compound's short half-life to maintain adequate exposure.

    • Continue dosing for the planned duration of the study (e.g., 21-28 days or until humane endpoints are reached).

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and general health status daily.

    • At predetermined time points (e.g., weekly and at the end of the study), collect blood samples for pharmacokinetic and pharmacodynamic (plasma PPi) analysis.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and collect tumors and other relevant tissues (e.g., spleen, lymph nodes).

    • Process a portion of the tumor for histopathological analysis and immunohistochemistry to assess immune cell infiltration.

    • Process another portion of the tumor to generate a single-cell suspension for flow cytometric analysis of immune cell populations.

    • Analyze plasma PPi levels using a validated enzymatic assay.

Visualizations

Signaling Pathways

ENPP1_Signaling_Pathways cluster_0 Purinergic Signaling cluster_1 cGAS-STING Pathway ext_ATP Extracellular ATP ENPP1 ENPP1 ext_ATP->ENPP1 Hydrolysis AMP AMP ENPP1->AMP CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine A2AR A2AR Adenosine->A2AR Immunosuppression Immunosuppression A2AR->Immunosuppression dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ext_cGAMP Extracellular 2'3'-cGAMP cGAMP->ext_cGAMP Export ENPP1_STING ENPP1 ext_cGAMP->ENPP1_STING Hydrolysis STING STING ext_cGAMP->STING Import & Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I Interferons IRF3->Type_I_IFN Anti_tumor_immunity Anti-tumor Immunity Type_I_IFN->Anti_tumor_immunity Enpp1_IN_12 This compound Enpp1_IN_12->ENPP1 Inhibition Enpp1_IN_12->ENPP1_STING Inhibition

Caption: ENPP1 signaling pathways and the inhibitory action of this compound.

Experimental Workflow

Long_Term_Dosing_Workflow start Start: Syngeneic Tumor Model tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment_group Treatment Group: This compound (p.o.) randomization->treatment_group Group 1 control_group Control Group: Vehicle (p.o.) randomization->control_group Group 2 monitoring Long-term Monitoring: - Tumor Volume - Body Weight - General Health treatment_group->monitoring control_group->monitoring pd_sampling Pharmacodynamic Sampling: - Blood (for PPi) - Tissues monitoring->pd_sampling endpoint Study Endpoint pd_sampling->endpoint analysis Endpoint Analysis: - Tumor Immunology (Flow, IHC) - Plasma PPi Measurement - Histopathology endpoint->analysis

Caption: Experimental workflow for a long-term dosing study of this compound.

References

How to handle precipitation of Enpp-1-IN-12 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enpp-1-IN-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a focus on addressing challenges related to its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is a solid, off-white to gray powder that is soluble in DMSO at a concentration of 50 mg/mL (133.54 mM). For optimal results, it is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture absorbed by hygroscopic DMSO.[1]

Q2: Why is my this compound precipitating when I dilute my DMSO stock in an aqueous buffer?

A2: Precipitation of this compound upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly water-soluble compounds. This occurs because the high concentration of the organic solvent (DMSO) is rapidly diluted, causing the compound to exceed its solubility limit in the resulting aqueous environment. The presence of salts in many common buffers can further decrease the solubility of organic compounds, exacerbating precipitation.

Q3: Can I store this compound in a pre-diluted aqueous solution?

A3: It is not recommended to store this compound in pre-diluted aqueous solutions for extended periods. The compound is more stable when stored as a concentrated stock solution in anhydrous DMSO at -20°C or -80°C.[1] Aqueous solutions are more prone to precipitation and potential degradation of the compound over time. It is best to prepare fresh dilutions in your aqueous experimental buffer immediately before use.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that hydrolyzes extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway.[2][3][4] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced activation of the STING pathway, which plays a critical role in innate immunity and anti-tumor responses.[2][3][4]

Troubleshooting Guide: Precipitation of this compound

This guide provides systematic steps to troubleshoot and handle the precipitation of this compound in your experiments.

Initial Preparation and Dissolution

If you are encountering precipitation from the start, review your initial stock solution preparation.

Issue Possible Cause Recommended Solution
Precipitation in DMSO stock DMSO has absorbed moisture.Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
Incomplete dissolution.After adding DMSO to the solid compound, use a bath sonicator for 10-15 minutes to ensure complete dissolution.[1][5][6][7]
Incorrect storage.Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Dilution into Aqueous Buffers

Precipitation during the dilution of your DMSO stock into your experimental buffer is the most common challenge.

Issue Possible Cause Recommended Solution
Immediate precipitation upon dilution Rapid change in solvent polarity.Perform serial dilutions of your DMSO stock in DMSO first to a lower concentration before the final dilution into your aqueous buffer. This gradual reduction in inhibitor concentration can help maintain solubility.
High salt concentration in the buffer.If possible, consider using a buffer with a lower salt concentration. Salts can decrease the solubility of organic compounds.[8][9][10][11]
Final DMSO concentration is too low.While it's important to keep the final DMSO concentration low to avoid cellular toxicity (typically <0.5%), ensure it is sufficient to maintain the solubility of this compound at your working concentration. You may need to optimize this for your specific cell line and assay.
Precipitation over time in the final working solution Compound is coming out of solution as it equilibrates.Consider the use of a mild, non-ionic detergent such as Tween-80 or Triton X-100 at a low concentration (e.g., 0.01-0.05%) in your final aqueous buffer to improve compound solubility and prevent aggregation.[12][13][14] Always include a vehicle control with the same concentration of detergent.
Temperature fluctuations.Ensure your working solution is maintained at a constant temperature as solubility can be temperature-dependent.

Experimental Protocols

Protocol 1: Standard Dilution Protocol for In Vitro Cell-Based Assays

This protocol is a starting point for diluting your this compound DMSO stock for cell culture experiments.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Ensure the compound is fully dissolved, using sonication if necessary.

  • Create an intermediate dilution of your stock solution in DMSO.

    • For example, dilute the 10 mM stock to 1 mM in DMSO.

  • Prepare your final working solution in pre-warmed cell culture medium.

    • Slowly add the intermediate DMSO dilution to your cell culture medium while gently vortexing or swirling.

    • The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to minimize solvent toxicity.

  • Visually inspect the final solution for any signs of precipitation.

    • If you observe cloudiness or particulate matter, proceed to the troubleshooting protocols below.

Protocol 2: Co-Solvent/Surfactant-Assisted Dilution for Problematic Precipitation

This protocol is adapted from in vivo formulation strategies and can be used for in vitro assays where standard dilution fails.[1][15][16][17]

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • In a sterile microcentrifuge tube, prepare a co-solvent/surfactant mixture.

    • A common mixture consists of PEG300 and Tween-80. For a final working solution with 10% DMSO, 40% PEG300, and 5% Tween-80, you can prepare a stock of these excipients.

  • Sequentially add the components to your aqueous buffer (e.g., saline or cell culture medium).

    • Start with the aqueous buffer.

    • Add the required volume of your this compound DMSO stock.

    • Add the PEG300.

    • Add the Tween-80.

    • Mix thoroughly between each addition.

  • Use immediately. These complex formulations are typically not suitable for long-term storage.

Co-Solvent and Surfactant Stock Solution Recommendations

Component Stock Concentration Storage
DMSO Anhydrous, high-purityRoom temperature, desiccated
PEG300 NeatRoom temperature
Tween-80 10% (w/v) in sterile water4°C

Visualizations

ENPP1 Signaling Pathway

The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway.

ENPP1_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 substrate AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes This compound This compound This compound->ENPP1 inhibits cGAS cGAS cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_int->cGAMP_ext transported out STING STING cGAMP_int->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces

Caption: Role of ENPP1 in the cGAS-STING pathway and its inhibition by this compound.

Troubleshooting Workflow for Precipitation

This workflow provides a logical sequence of steps to address precipitation issues.

Troubleshooting_Workflow Start This compound Precipitation Observed Check_Stock 1. Review Stock Solution: - Use fresh, anhydrous DMSO? - Fully dissolved (sonication)? Start->Check_Stock Stock_OK Stock Prep OK Check_Stock->Stock_OK Issues addressed? Fix_Stock Remake stock solution with fresh DMSO and sonication Stock_OK->Fix_Stock No Check_Dilution 2. Review Dilution Protocol: - Immediate precipitation in aqueous buffer? Stock_OK->Check_Dilution Yes Fix_Stock->Check_Stock Dilution_Issue Yes Check_Dilution->Dilution_Issue Try_Serial_Dilution Implement serial dilutions in DMSO before adding to buffer Dilution_Issue->Try_Serial_Dilution Yes Check_Buffer 3. Evaluate Aqueous Buffer: - High salt concentration? - Precipitation over time? Dilution_Issue->Check_Buffer No Try_Serial_Dilution->Check_Buffer Still precipitates? Buffer_Issue Yes Check_Buffer->Buffer_Issue Modify_Buffer - Lower salt concentration if possible - Add low concentration of Tween-80 (e.g., 0.01%) Buffer_Issue->Modify_Buffer Yes Use_Cosolvent 4. Advanced Protocol: - For persistent issues, use co-solvent method (Protocol 2) Buffer_Issue->Use_Cosolvent No End Precipitation Resolved Modify_Buffer->End Problem solved? Use_Cosolvent->End

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

References

Improving the stability of Enpp-1-IN-12 in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ENPP-1-IN-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this potent ENPP-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For in vitro experiments, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).[1] A concentration of 50 mg/mL (133.54 mM) in fresh, anhydrous DMSO can be achieved, though ultrasonic treatment may be necessary to fully dissolve the compound.[1] For long-term storage, it is advised to store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture and light.[1]

Q2: I am observing lower than expected potency of this compound in my assay. What could be the cause?

A2: Several factors could contribute to reduced potency. One common issue is the stability of the compound in the aqueous assay buffer. While this compound is soluble in DMSO, its stability and solubility in aqueous buffers over the course of an experiment can vary. It is also crucial to ensure the final DMSO concentration in your assay is low (typically ≤1%) to avoid solvent effects on enzyme activity. We recommend performing a stability test of this compound in your specific assay buffer (see Troubleshooting Guide below).

Q3: What are the typical buffer conditions for an ENPP-1 enzyme assay?

A3: ENPP-1 activity assays are often performed in a Tris-based buffer. A common buffer composition is 50 mM Tris, with added salts such as NaCl, and cofactors like MgCl2, at a pH of around 7.5.[2] However, some protocols utilize a higher pH of 9.0-9.5, particularly for colorimetric assays.[3][4] It is important to note that the potency of some ENPP-1 inhibitors can be pH-dependent.[5]

Q4: Can I use phosphate-buffered saline (PBS) for my ENPP-1 assay?

A4: While PBS is a common biological buffer, Tris-based buffers are more frequently reported for ENPP-1 assays.[2][3][5] The choice of buffer can influence enzyme activity and compound stability. If you are developing a new assay, it is advisable to test multiple buffer systems to find the optimal conditions.

Troubleshooting Guide: Improving the Stability of this compound in Experimental Buffers

Problem: Inconsistent results or loss of inhibitor activity over time.

This may indicate that this compound is unstable in your experimental buffer. The following guide provides a systematic approach to troubleshoot and improve compound stability.

Step 1: Assess Compound Stability in Your Assay Buffer

A straightforward method to determine the stability of this compound is to pre-incubate the compound in your assay buffer for the duration of your experiment and then measure its ability to inhibit ENPP-1.

  • Prepare Solutions:

    • Prepare a fresh stock solution of this compound in DMSO.

    • Prepare your complete assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.5).

  • Pre-incubation:

    • Dilute the this compound stock solution to the final working concentration in your assay buffer.

    • Incubate this solution at the temperature of your assay (e.g., 37°C) for the same duration as your typical enzyme reaction (e.g., 60 minutes).

    • As a control, prepare a fresh dilution of this compound in the assay buffer immediately before starting the enzyme reaction.

  • ENPP-1 Inhibition Assay:

    • Initiate the ENPP-1 enzyme reaction using both the pre-incubated and freshly prepared inhibitor solutions.

    • Measure ENPP-1 activity according to your standard protocol.

  • Analyze Data:

    • Compare the inhibition of ENPP-1 by the pre-incubated and freshly prepared this compound. A significant decrease in inhibition with the pre-incubated sample suggests instability in the assay buffer.

Step 2: Optimize Buffer Conditions

If instability is confirmed, consider the following buffer modifications. The table below summarizes common buffers used in enzyme assays and their properties.

BufferpKa at 25°CBuffering RangeKey Considerations
Tris 8.17.0 - 9.0Commonly used for ENPP-1 assays.[2][3] pKa is temperature-sensitive.
HEPES 7.56.8 - 8.2Less temperature-sensitive pKa than Tris.
MOPS 7.26.5 - 7.9Good for maintaining pH in the neutral range.
PBS 7.25.8 - 8.0Phosphate can sometimes interfere with enzyme activity.

Recommendations:

  • pH: ENPP-1 is active over a range of pH values.[4] Test the stability of this compound at different pH values within the optimal range for the enzyme (e.g., pH 7.0, 7.5, 8.0) to see if this improves stability.

  • Additives: Consider the addition of stabilizing agents to your buffer. These can include:

    • Bovine Serum Albumin (BSA): At low concentrations (e.g., 0.01-0.1%), BSA can prevent the non-specific binding of small molecules to plasticware.

    • Detergents: A non-ionic detergent like 0.01% Brij-35 can help maintain compound solubility.[2]

Step 3: Modify Experimental Workflow

If buffer optimization is insufficient, consider altering your experimental workflow to minimize the time the inhibitor spends in the aqueous buffer before interacting with the enzyme.

experimental_workflow cluster_standard Standard Protocol cluster_modified Modified Protocol cluster_alternative Alternative Protocol A Prepare Master Mix (Buffer + Inhibitor) B Add Enzyme A->B C Add Substrate B->C D Prepare Enzyme Mix (Buffer + Enzyme) E Add Inhibitor D->E F Add Substrate E->F G Prepare separate solutions: - Enzyme in Buffer - Inhibitor in Buffer H Add Inhibitor to Enzyme G->H I Incubate Briefly H->I J Add Substrate I->J enpp1_pathway cluster_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune Antigen Presenting Cell cGAS cGAS cGAMP_intra cGAMP (intracellular) cGAS->cGAMP_intra senses cytosolic DNA cGAMP_extra cGAMP (extracellular) cGAMP_intra->cGAMP_extra export ENPP1 ENPP-1 cGAMP_extra->ENPP1 hydrolyzed by STING STING cGAMP_extra->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP ENPP1_IN_12 This compound ENPP1_IN_12->ENPP1 inhibits TBK1 TBK1/IRF3 STING->TBK1 IFN Type I Interferons TBK1->IFN troubleshooting_flow start Inconsistent Results or Low Potency Observed check_stability Perform Compound Stability Test start->check_stability stable Compound is Stable check_stability->stable No significant loss of activity unstable Compound is Unstable check_stability->unstable Significant loss of activity contact_support Contact Technical Support stable->contact_support optimize_buffer Optimize Buffer Conditions (pH, additives) unstable->optimize_buffer modify_workflow Modify Experimental Workflow optimize_buffer->modify_workflow retest Retest Stability modify_workflow->retest resolved Issue Resolved retest->resolved Stability Improved retest->contact_support Still Unstable

References

Selecting the appropriate negative control for Enpp-1-IN-12 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Enpp-1-IN-12, a potent and orally active inhibitor of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[1][2] Proper experimental design, especially the selection of appropriate negative controls, is critical for interpreting results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of ENPP1, an enzyme that hydrolyzes extracellular nucleotides.[1] A key substrate of ENPP1 is 2'3'-cyclic GMP-AMP (cGAMP), a signaling molecule that activates the Stimulator of Interferon Genes (STING) pathway, leading to an anti-tumor immune response.[3][4][5] By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, thereby enhancing STING-mediated anti-tumor immunity.[4][6][7] ENPP1 also hydrolyzes ATP to AMP and pyrophosphate, playing a role in bone mineralization and insulin signaling.[8][9][10]

Q2: What is the most appropriate negative control for my this compound experiments?

A2: Selecting the right negative control is crucial for attributing the observed effects specifically to ENPP1 inhibition by this compound. The ideal, but often unavailable, negative control is a structurally similar analog of the inhibitor that is devoid of activity against the target. In the absence of a commercially available, validated inactive analog for this compound, a multi-pronged approach using several types of controls is recommended to build a robust dataset.

Here are the recommended negative controls, in order of preference:

  • Vehicle Control: This is the most fundamental control and should be included in every experiment. The vehicle control consists of the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental conditions.[11] This control accounts for any effects of the solvent on the experimental system.

  • Structurally Unrelated ENPP1 Inhibitor: Using a well-characterized ENPP1 inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to ENPP1 inhibition rather than off-target effects of the this compound chemical structure.

  • Genetic Controls (Knockout/Knockdown): The most rigorous approach is to use a cell line or animal model where the ENPP1 gene has been knocked out (KO) or its expression knocked down (KD) (e.g., using siRNA or shRNA).[12][13] If this compound elicits a response in the wild-type cells but has no effect in the ENPP1 KO/KD cells, this provides strong evidence that the compound's effects are ENPP1-dependent.

  • Untreated Control: This sample is not treated with either the compound or the vehicle.[11] It serves as a baseline for the health and behavior of the cells or animals under normal experimental conditions.

Q3: How do I design an experiment to validate the on-target activity of this compound?

A3: A well-designed experiment to confirm the on-target activity of this compound should ideally incorporate genetic controls. Below is a sample workflow.

G cluster_0 Cell Line Preparation cluster_1 Treatment Groups cluster_2 Downstream Analysis cluster_3 Expected Outcome wt Wild-Type Cells wt_untreated WT + Untreated wt->wt_untreated wt_vehicle WT + Vehicle wt->wt_vehicle wt_inhibitor WT + this compound wt->wt_inhibitor ko ENPP1 Knockout Cells ko_untreated KO + Untreated ko->ko_untreated ko_vehicle KO + Vehicle ko->ko_vehicle ko_inhibitor KO + this compound ko->ko_inhibitor assay Measure cGAMP levels, STING pathway activation (e.g., p-IRF3, IFN-β production) wt_untreated->assay wt_vehicle->assay wt_inhibitor->assay ko_untreated->assay ko_vehicle->assay ko_inhibitor->assay outcome Effect observed only in 'WT + this compound' group assay->outcome

Figure 1. Experimental workflow for validating on-target activity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background in vehicle control group 1. Vehicle (e.g., DMSO) concentration is too high and causing cellular stress or toxicity. 2. Contamination of reagents or cell culture.1. Perform a dose-response curve for the vehicle to determine the highest non-toxic concentration. 2. Use fresh, sterile reagents and practice aseptic cell culture techniques.
No difference between this compound treated and control groups 1. This compound concentration is too low. 2. The experimental system (e.g., cell line) does not express ENPP1. 3. The inhibitor has degraded due to improper storage.1. Perform a dose-response experiment to determine the optimal concentration. 2. Confirm ENPP1 expression in your cell line or animal model using qPCR, Western blot, or flow cytometry. 3. Store this compound according to the manufacturer's instructions, protected from light and moisture.
Effect observed in both wild-type and ENPP1 knockout cells treated with this compound 1. The observed effect is due to off-target activity of this compound.1. Test a structurally unrelated ENPP1 inhibitor to see if it recapitulates the phenotype. 2. Consider performing a broader screen (e.g., kinome scan) to identify potential off-targets.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Activity and Properties

ParameterValueSpeciesReference
Ki 41 nMNot Specified[1][2]
Hepatocyte Half-life >120 minHuman[1]
Hepatocyte Half-life 61.88 minMouse[1]
Hepatocyte Intrinsic Clearance <11.55 µL/min/million cellsHuman[1]
Hepatocyte Intrinsic Clearance 22.4 µL/min/million cellsMouse[1]

Table 2: In Vivo Pharmacokinetics in BALB/c Mice

Route of AdministrationDoseHalf-life (t1/2)CmaxBioavailability (F)Reference
Intravenous (i.v.) 1 mg/kg0.76 h308.64 ng/mLN/A[1][2]
Oral (p.o.) 10 mg/kg1.04 h303.10 ng/mL45.1%[1][2]

Experimental Protocols

Protocol 1: In Vitro ENPP1 Inhibition Assay

This protocol describes a method to measure the inhibition of ENPP1 activity by assessing the hydrolysis of a surrogate substrate.

  • Reagents and Materials:

    • Recombinant human ENPP1

    • This compound

    • Vehicle (e.g., DMSO)

    • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂, pH 7.4)[7]

    • Substrate: p-nitrophenyl-5'-TMP (p-NPTMP) or cGAMP[7]

    • Detection reagent (if using a luminescent or fluorescent readout)

    • 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control.

    • Add a fixed concentration of recombinant ENPP1 to each well of the assay plate, except for the "no enzyme" control wells.

    • Add the diluted this compound or vehicle control to the appropriate wells.

    • Incubate for a pre-determined time at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate (e.g., cGAMP at a concentration at or below its Km).[14]

    • Allow the reaction to proceed for a set time under initial velocity conditions.

    • Stop the reaction and measure the product formation using an appropriate detection method (e.g., measuring luminescence if detecting ATP produced from AMP by pyruvate kinase and luciferase).[7]

    • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Protocol 2: Cellular Assay for STING Pathway Activation

This protocol outlines a method to assess the downstream consequences of ENPP1 inhibition in a cellular context.

  • Cell Lines:

    • A cancer cell line known to express ENPP1 (e.g., LLC1 murine lung cancer cells).[1]

    • Optional: An isogenic ENPP1 knockout version of the same cell line.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a dose range of this compound or vehicle control for a specified period (e.g., 24-48 hours).

    • Lyse the cells and collect the protein lysates.

    • Perform a Western blot to analyze the phosphorylation of key STING pathway proteins, such as STING, TBK1, and IRF3. An increase in the phosphorylated forms of these proteins indicates pathway activation.

    • Alternatively, collect the cell culture supernatant and measure the secretion of IFN-β using an ELISA kit.

Signaling Pathway and Logical Relationships

The following diagram illustrates the central role of ENPP1 in the cGAMP-STING pathway and the mechanism of action for this compound.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_out Extracellular 2'3'-cGAMP ENPP1 ENPP1 cGAMP_out->ENPP1 Substrate STING STING cGAMP_out->STING Activates AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolyzes to Inhibitor This compound Inhibitor->ENPP1 Inhibits TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (e.g., IFN-β) pIRF3->IFN Induces Transcription ImmuneResponse Anti-Tumor Immune Response IFN->ImmuneResponse Promotes

Figure 2. ENPP1's role in the cGAMP-STING pathway and inhibitor action.

References

Impact of pH on Enpp-1-IN-12 inhibitor activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Enpp-1-IN-12 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding the impact of pH on inhibitor activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and orally active inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).[1] ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular ATP and other nucleotides to generate adenosine monophosphate (AMP) and pyrophosphate (PPi).[2][3][4] It also degrades the cyclic dinucleotide 2'3'-cGAMP, a key second messenger in the cGAS-STING innate immunity pathway.[2][5][6] By inhibiting ENPP1, this compound can block the degradation of cGAMP, leading to activation of the STING pathway and subsequent anti-tumor immune responses.[2][5]

Q2: How does pH affect the stability and activity of this compound?

A2: While specific studies on the optimal pH for this compound activity are not extensively published, the pH of the experimental buffer is a critical factor for both enzyme and inhibitor stability and function. ENPP1 activity assays are often performed at a physiological pH of around 7.4 or 7.5.[7][8] Extreme pH values (highly acidic or alkaline) can lead to the degradation of the inhibitor and denaturation of the ENPP1 enzyme, resulting in inaccurate and irreproducible findings. It is crucial to maintain a consistent and appropriate pH throughout your experiment. One study mentions using a Trizma buffer at pH 9.4 for measuring ENPP1 enzyme kinetics, suggesting the enzyme may be active over a range of pH values.[9] However, the optimal pH for inhibitor binding and activity may differ from the optimal pH for enzyme activity alone.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to one year to avoid repeated freeze-thaw cycles.[10]

Q4: In which signaling pathways is ENPP1 involved?

A4: ENPP1 plays a significant role in several key signaling pathways:

  • cGAS-STING Pathway: ENPP1 is a major negative regulator of this pathway by degrading extracellular 2'3'-cGAMP.[2][5][11]

  • Purinergic Signaling: By hydrolyzing ATP to AMP, ENPP1 modulates the levels of extracellular nucleotides and adenosine, which are important signaling molecules.[2][11]

  • Insulin Signaling: ENPP1 can interfere with insulin binding to its receptor, thereby inhibiting downstream signaling.[3][11]

  • Bone Mineralization: ENPP1 generates pyrophosphate (PPi), a key inhibitor of hydroxyapatite formation and bone mineralization.[3][11][12]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected inhibitor activity.

Possible Cause:

  • Suboptimal pH: The pH of your assay buffer may not be optimal for this compound activity. Enzyme-inhibitor interactions can be highly sensitive to pH changes.

  • Inhibitor Degradation: Improper storage or handling of this compound may lead to its degradation.

  • Incorrect Reagent Concentration: Errors in the concentration of the enzyme, substrate, or inhibitor will directly impact the results.

Troubleshooting Steps:

  • pH Optimization: Perform a pH titration experiment to determine the optimal pH for this compound inhibition in your specific assay system. Test a range of pH values (e.g., 6.5 to 8.5) using appropriate buffers.

  • Verify Inhibitor Integrity: Use a fresh aliquot of this compound from proper storage conditions.

  • Confirm Concentrations: Double-check the calculations and dilutions for all reagents.

Issue 2: High background signal in the assay.

Possible Cause:

  • Buffer Composition: Components in your assay buffer may interfere with the detection method. For instance, serum can contain endogenous ENPP activity.[13]

  • Substrate Instability: The substrate may be unstable at the experimental pH, leading to non-enzymatic degradation.

Troubleshooting Steps:

  • Buffer Optimization: If possible, use a serum-free medium or a purified buffer system. Test different buffer components to identify potential sources of interference.

  • Substrate Stability Check: Run a control experiment without the enzyme to assess the rate of non-enzymatic substrate degradation at the chosen pH.

Data Presentation: Example of pH Impact on IC50

The following table illustrates a hypothetical dataset showing the impact of pH on the half-maximal inhibitory concentration (IC50) of this compound. Note: This data is for illustrative purposes to guide experimental design.

Assay Buffer pHThis compound IC50 (nM)
6.565
7.048
7.541
8.055
8.572

Experimental Protocols

ENPP1 Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of this compound.

Materials:

  • Recombinant human ENPP1

  • This compound

  • Substrate (e.g., ATP or 2'3'-cGAMP)

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.01% Brij-35, pH 7.5)[7]

  • Detection Reagents (e.g., Transcreener® AMP²/GMP² Assay Kit)[7]

  • 96-well microplate

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare solutions of ENPP1 and the substrate at the desired concentrations.

  • Enzyme Reaction:

    • Add the assay buffer to each well of the microplate.

    • Add the this compound dilutions to the appropriate wells.

    • Add the ENPP1 enzyme to all wells except the negative control.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.[7][13]

  • Detection: Stop the reaction and measure the product formation (e.g., AMP or GMP) using an appropriate detection method.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

ENPP1_Signaling_Pathways cluster_cGAS_STING cGAS-STING Pathway cluster_Purinergic Purinergic Signaling cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING ENPP1_cGAS ENPP1 cGAMP->ENPP1_cGAS IRF3 IRF3 STING->IRF3 IFN Type I Interferons IRF3->IFN ENPP1_cGAS->cGAMP Hydrolysis Inhibitor This compound Inhibitor->ENPP1_cGAS Inhibition ATP Extracellular ATP ENPP1_ATP ENPP1 ATP->ENPP1_ATP AMP AMP CD73 CD73 AMP->CD73 PPi PPi Adenosine Adenosine CD73->Adenosine ENPP1_ATP->AMP ENPP1_ATP->PPi Inhibitor2 This compound Inhibitor2->ENPP1_ATP Inhibition

Caption: ENPP1's role in the cGAS-STING and Purinergic signaling pathways.

Experimental Workflow

Experimental_Workflow A 1. Prepare Reagents (Enzyme, Inhibitor, Substrate) B 2. pH-Specific Buffer Preparation (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5) A->B C 3. Pre-incubate ENPP1 with this compound B->C D 4. Initiate Reaction with Substrate C->D E 5. Incubate at 37°C D->E F 6. Stop Reaction & Detect Product E->F G 7. Analyze Data & Determine IC50 F->G Troubleshooting_Logic Start Inconsistent Results? Check_pH Is pH Optimal and Consistent? Start->Check_pH Check_Inhibitor Is Inhibitor Integrity Confirmed? Check_pH->Check_Inhibitor Yes Optimize_pH Perform pH Titration Check_pH->Optimize_pH No Check_Conc Are Concentrations Correct? Check_Inhibitor->Check_Conc Yes Use_New_Aliquot Use Fresh Inhibitor Check_Inhibitor->Use_New_Aliquot No Recalculate Verify All Calculations Check_Conc->Recalculate No End Problem Resolved Check_Conc->End Yes Optimize_pH->Check_Inhibitor Use_New_Aliquot->Check_Conc Recalculate->End

References

Validation & Comparative

Head-to-Head Comparison: Enpp-1-IN-12 and ISM5939 in the Realm of ENPP1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the burgeoning field of STING pathway modulation for cancer immunotherapy presents a landscape of promising molecular tools. Among these, inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), a key negative regulator of the cGAS-STING pathway, have garnered significant attention. This guide provides an objective, data-driven comparison of two prominent ENPP1 inhibitors: Enpp-1-IN-12 and ISM5939.

This comparison guide synthesizes available preclinical data to offer a comprehensive overview of their biochemical and cellular activity, selectivity, and pharmacokinetic profiles. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies for key assays are provided.

At a Glance: Key Differences

FeatureThis compoundISM5939
Primary Potency Metric KiIC50
Potency against cGAMP Hydrolysis 41 nM (Ki)0.63 nM (IC50)
Potency against ATP Hydrolysis Data not readily available in IC50 format9.28 nM (IC50)
Selectivity Information not detailed in available sourcesHigh selectivity over ENPP2 and ENPP3
Oral Bioavailability Moderate (45.1% in mice)Orally bioavailable
Development Approach Conventional Medicinal ChemistryAI-driven Drug Discovery

Signaling Pathway and Mechanism of Action

Both this compound and ISM5939 are small molecule inhibitors that target ENPP1. ENPP1 is a transmembrane glycoprotein that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a crucial second messenger that activates the STING (Stimulator of Interferon Genes) pathway.[1] By inhibiting ENPP1, these compounds prevent the degradation of cGAMP in the tumor microenvironment.[2] This leads to an accumulation of extracellular cGAMP, which can then activate the STING pathway in immune cells, such as dendritic cells, leading to the production of type I interferons and other pro-inflammatory cytokines that promote an anti-tumor immune response.[1]

ENPP1_STING_Pathway cluster_tumor Tumor Cell cluster_extracellular Extracellular Space cluster_immune Antigen Presenting Cell cGAS cGAS cGAMP_intra cGAMP cGAS->cGAMP_intra dsDNA Cytosolic dsDNA dsDNA->cGAS ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_extra Extracellular cGAMP cGAMP_intra->cGAMP_extra Export ENPP1_tumor ENPP1 ENPP1 ENPP1 cGAMP_extra->ENPP1 Hydrolysis STING STING cGAMP_extra->STING Activation Enpp1_IN_12 This compound Enpp1_IN_12->ENPP1 ISM5939 ISM5939 ISM5939->ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I IFNs IRF3->IFNs Anti_Tumor Anti-Tumor Immunity IFNs->Anti_Tumor

Caption: The ENPP1-STING signaling pathway and points of inhibition.

Biochemical Activity: A Potency Showdown

CompoundIC50 (cGAMP Hydrolysis)IC50 (ATP Hydrolysis)
This compound (as ENPP-1-IN-1) 259.0 nM[2]1328.0 nM[2]
ISM5939 0.63 nM[2]9.28 nM[2]

Note: A lower IC50 value indicates higher potency.

Selectivity Profile

High selectivity is a critical attribute for a drug candidate, as it minimizes off-target effects. ISM5939 has demonstrated exceptional selectivity for ENPP1 over other members of the ectonucleotide pyrophosphatase/phosphodiesterase family, namely ENPP2 and ENPP3.[2] The IC50 values for ENPP2 and ENPP3 were found to be over 15,000 and 3,400 times higher, respectively, than for ENPP1.[2] Detailed selectivity data for this compound against other ENPP family members is not as readily available in the reviewed literature.

Pharmacokinetic Profile

The ability of a drug to be absorbed, distributed, metabolized, and excreted is crucial for its therapeutic efficacy. Both this compound and ISM5939 have been reported to be orally bioavailable.

CompoundOral Bioavailability (F)Tmax (mice)Cmax (mice)Half-life (t1/2) (mice)
This compound 45.1% (10 mg/kg, p.o.)0.25 h (10 mg/kg, p.o.)303.10 ng/mL (10 mg/kg, p.o.)1.04 h (10 mg/kg, p.o.)
ISM5939 Orally bioavailableNot explicitly statedNot explicitly statedNot explicitly stated

While detailed pharmacokinetic parameters for ISM5939 in mice were not found in a directly comparable format, its development was guided by AI to optimize for favorable pharmacokinetic properties.

In Vivo Anti-Tumor Activity

Both compounds have demonstrated anti-tumor activity in syngeneic mouse models.

This compound:

  • In an LLC1 syngeneic murine tumor model for lung cancer, oral administration of this compound at 100 mg/kg resulted in tumor growth inhibition.

ISM5939:

  • In combination with anti-PD-1 therapy in the MC38 tumor model, ISM5939 showed superior tumor growth suppression.[2]

  • The combination therapy enhanced the ratio of M1 to M2 macrophages and increased the ratio of CD8+ T cells to regulatory T cells.[2]

Experimental Protocols

ENPP1 Enzymatic Inhibition Assay (General Protocol)

This assay is designed to measure the inhibition of ENPP1-mediated hydrolysis of cGAMP or ATP.

ENPP1_Assay_Workflow reagents Prepare Reaction Mix: - Buffer (e.g., Tris-HCl) - Divalent Cations (e.g., Ca2+, Zn2+) - Recombinant ENPP1 Enzyme inhibitor Add Test Inhibitor (this compound or ISM5939) at varying concentrations reagents->inhibitor substrate Initiate Reaction: Add Substrate (cGAMP or ATP) inhibitor->substrate incubation Incubate (e.g., 37°C for a defined time) substrate->incubation detection Detect Product Formation (e.g., AMP/GMP) using a suitable method (e.g., LC-MS/MS, fluorescence) incubation->detection analysis Data Analysis: Calculate IC50 values detection->analysis

Caption: General workflow for an ENPP1 enzymatic inhibition assay.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 7.4), divalent cations essential for ENPP1 activity (e.g., 500 µM CaCl₂, 1 µM ZnCl₂), and a fixed concentration of recombinant human ENPP1 enzyme.

  • Inhibitor Addition: Serial dilutions of the test inhibitor (this compound or ISM5939) are added to the reaction mixture.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, either cGAMP or ATP, at a concentration close to its Michaelis-Menten constant (Km).

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Product Detection: The amount of product generated (AMP and GMP from cGAMP, or AMP from ATP) is quantified. This can be achieved through various methods, including liquid chromatography-mass spectrometry (LC-MS/MS) for direct detection or coupled enzymatic assays that produce a fluorescent or luminescent signal.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Cellular STING Activation Assay (General Protocol)

This assay measures the ability of ENPP1 inhibitors to enhance cGAMP-mediated STING activation in a cellular context.

Methodology:

  • Cell Culture: A suitable reporter cell line, such as THP-1 monocytes engineered with a STING-dependent reporter gene (e.g., Lucia luciferase under the control of an ISG54 promoter), is cultured under standard conditions.

  • Treatment: Cells are treated with a fixed concentration of exogenous cGAMP in the presence or absence of varying concentrations of the ENPP1 inhibitor (this compound or ISM5939).

  • Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for STING activation and reporter gene expression.

  • Reporter Gene Assay: The activity of the reporter gene product (e.g., luciferase) is measured according to the manufacturer's instructions.

  • Data Analysis: The increase in reporter gene activity in the presence of the inhibitor is quantified and used to determine the inhibitor's cellular potency (EC50).

Conclusion

For researchers in the field, the choice between these inhibitors may depend on the specific experimental needs. The superior potency and selectivity of ISM5939 make it an attractive candidate for in-depth preclinical and potentially clinical development. This compound, as a more established tool compound, remains a useful reagent for proof-of-concept studies. This head-to-head comparison, based on the currently available data, provides a foundation for informed decision-making in the dynamic landscape of cancer immunotherapy research.

References

A Head-to-Head Comparison: Enpp-1-IN-12 Versus Nucleotide-Based ENPP1 Inhibitors in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable ENPP1 inhibitor is a critical decision in the pursuit of novel cancer immunotherapies. This guide provides an objective comparison of the non-nucleotide inhibitor Enpp-1-IN-12 and traditional nucleotide-based ENPP1 inhibitors, supported by experimental data and detailed methodologies to inform your research.

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a key negative regulator of the cGAS-STING pathway, a critical component of the innate immune system's response to cancer.[1][2][3] By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens anti-tumor immunity.[4][5] Furthermore, ENPP1 contributes to an immunosuppressive tumor microenvironment by producing adenosine.[3] Consequently, inhibition of ENPP1 presents a promising strategy to enhance anti-tumor immune responses.[5][6] This guide evaluates two major classes of ENPP1 inhibitors: the novel small molecule this compound and the more established nucleotide-based inhibitors.

Performance Comparison: Potency, Bioavailability, and In Vivo Efficacy

A critical differentiator between this compound and nucleotide-based inhibitors lies in their potency and pharmacokinetic profiles. This compound, a non-nucleotide-based inhibitor, demonstrates high potency with a Ki of 41 nM.[2] In contrast, many first-generation nucleotide-based inhibitors, which act as substrate analogs, exhibit moderate potency with Ki values in the micromolar range.[7]

Furthermore, a significant drawback of nucleotide-based inhibitors is their inherent high acidity, which leads to poor oral bioavailability and limits their therapeutic applicability.[1][7] this compound, however, has been shown to be orally active and exhibits moderate oral bioavailability in preclinical models.[2] This key difference positions this compound as a more promising candidate for in vivo studies and potential clinical development.

Inhibitor ClassCompound Example(s)Potency (Ki/IC50)Key AdvantagesKey Disadvantages
Non-Nucleotide-Based This compound41 nM (Ki)[2]High potency, Oral bioavailability[2]Limited publicly available data on selectivity against other ENPP family members.
Nucleotide-Based α,β-metADP, α,β-metATP13 - 32 µM (Ki)[7]Well-established mechanism of competitive inhibition[7]Poor oral bioavailability, High acidity, Potential for off-target effects on other ectonucleotidases and P2 purinergic receptors[1][7]

Experimental Data and Protocols

To provide a comprehensive understanding of how these inhibitors are evaluated, this section details the methodologies for key experiments cited in the comparison.

ENPP1 Enzymatic Assay

This assay is fundamental for determining the potency of ENPP1 inhibitors.

Principle: The enzymatic activity of ENPP1 is measured by the hydrolysis of a substrate, such as ATP or the synthetic substrate p-nitrophenyl thymidine 5′-monophosphate (p-NPTMP), to produce a detectable signal.[1][8] The presence of an inhibitor will reduce the rate of this reaction.

Protocol:

  • Recombinant human ENPP1 enzyme is diluted in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.5).[4]

  • The inhibitor (e.g., this compound or a nucleotide-based inhibitor) is added to the enzyme solution at various concentrations.

  • The reaction is initiated by the addition of the substrate (e.g., 10 µM ATP or cGAMP).[4]

  • The reaction mixture is incubated for a set period (e.g., 60 minutes) at 37°C.[4][8]

  • The reaction is stopped, and the product is quantified. For p-NPTMP, the release of p-nitrophenol is measured colorimetrically at 405 nm after the addition of NaOH.[8] For ATP or cGAMP, the production of AMP/GMP can be measured using commercially available kits such as the Transcreener AMP²/GMP² Assay, which utilizes a fluorescence polarization readout.[4]

  • The inhibitor concentration that causes 50% inhibition of enzyme activity (IC50) or the inhibition constant (Ki) is calculated from the dose-response curve.

In Vivo Tumor Growth Inhibition Studies

These studies are crucial for evaluating the anti-tumor efficacy of ENPP1 inhibitors in a living organism.

Principle: An ENPP1 inhibitor is administered to tumor-bearing animals, and its effect on tumor growth is monitored over time compared to a vehicle-treated control group.

Protocol:

  • Tumor Cell Implantation: Syngeneic tumor cells (e.g., LLC1 lung carcinoma or 4T1 breast cancer cells) are implanted subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).[2][9]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[10] The animals are then randomly assigned to treatment and control groups.

  • Inhibitor Administration: this compound is administered orally (p.o.) at a specified dose (e.g., 100 mg/kg).[2] Nucleotide-based inhibitors, due to their poor oral bioavailability, would typically require parenteral administration (e.g., intraperitoneal or intravenous injection).

  • Tumor Measurement: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers, and calculated using the formula: (length × width²)/2.[9]

  • Data Analysis: The tumor growth curves for the treatment and control groups are plotted, and the tumor growth inhibition (TGI) is calculated. Statistical analysis is performed to determine the significance of the observed anti-tumor effect.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided.

Caption: ENPP1's dual role in suppressing anti-tumor immunity.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis enzymatic_assay ENPP1 Enzymatic Assay potency Determine Ki / IC50 enzymatic_assay->potency treatment Inhibitor Administration potency->treatment Inform Dosing tumor_implant Tumor Cell Implantation tumor_implant->treatment measurement Tumor Volume Measurement treatment->measurement efficacy Evaluate Anti-Tumor Efficacy measurement->efficacy

Caption: Workflow for evaluating ENPP1 inhibitors.

Conclusion

The development of potent and orally bioavailable ENPP1 inhibitors like this compound represents a significant advancement over traditional nucleotide-based inhibitors. While nucleotide-based inhibitors have been valuable research tools for elucidating the role of ENPP1, their poor pharmacokinetic properties have hindered their translational potential. This compound's favorable characteristics make it a superior candidate for in vivo studies aimed at validating ENPP1 as a therapeutic target for cancer immunotherapy. Researchers should consider these factors when selecting an ENPP1 inhibitor to ensure the robustness and clinical relevance of their findings. Further research, including comprehensive selectivity profiling and long-term efficacy and safety studies, will be crucial in the continued development of ENPP1 inhibitors for clinical applications.

References

Assessing the selectivity of Enpp-1-IN-12 against other phosphodiesterases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer immunotherapy, the ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical checkpoint in the cGAMP-STING signaling pathway. As an extracellular enzyme, ENPP1 hydrolyzes the cyclic dinucleotide 2'3'-cGAMP, a key second messenger that activates the STING (stimulator of interferon genes) pathway to initiate an anti-tumor immune response. Inhibition of ENPP1 is a promising therapeutic strategy to enhance innate immunity against cancer. However, the selectivity of ENPP1 inhibitors against other phosphodiesterases (PDEs) is a crucial determinant of their therapeutic window and potential off-target effects.

This guide provides a comparative assessment of the selectivity of a representative ENPP1 inhibitor, ISM5939, against other members of the ectonucleotide pyrophosphatase/phosphodiesterase family. While specific data for "Enpp-1-IN-12" is not publicly available, the data presented for ISM5939 serves as a valuable reference for understanding the selectivity profiles of potent ENPP1 inhibitors.

Quantitative Assessment of Inhibitor Selectivity

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. Selectivity is determined by comparing the IC50 of the inhibitor against the target enzyme (ENPP1) to its IC50 against other related enzymes. A significantly higher IC50 value for other enzymes indicates greater selectivity for the target.

The following table summarizes the inhibitory activity of ISM5939 against human ENPP1, ENPP2, and ENPP3.[1]

EnzymeIC50 (nM)[1]
hENPP10.8
hENPP2>10000
hENPP31300

As the data indicates, ISM5939 is highly potent against human ENPP1 with a sub-nanomolar IC50 value. In contrast, its inhibitory activity against ENPP2 is negligible, and it is over 1600-fold less potent against ENPP3. This demonstrates a high degree of selectivity for ENPP1 within its immediate enzyme family. A broader screening against a panel of other phosphodiesterases is a standard practice to ensure a comprehensive selectivity profile. For instance, the novel ENPP1 inhibitor OC-1 has been reported to be selective against a panel of 15 phosphodiesterases with IC50 values greater than 30 µM.

Signaling Pathway of ENPP1 in cGAMP Degradation

The diagram below illustrates the central role of ENPP1 in the hydrolysis of extracellular 2'3'-cGAMP, thereby negatively regulating the STING-mediated anti-tumor immune response.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Antigen Presenting Cell cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis cGAMP_int 2'3'-cGAMP cGAMP_ext->cGAMP_int Transport AMP_GMP AMP + GMP ENPP1->AMP_GMP STING STING cGAMP_int->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons IRF3->IFN Transcription ENPP1_Inhibitor ENPP1 Inhibitor (e.g., ISM5939) ENPP1_Inhibitor->ENPP1 Inhibition

Caption: ENPP1-mediated hydrolysis of extracellular cGAMP and its inhibition.

Experimental Protocols

Phosphodiesterase Activity and Inhibitor Selectivity Assay (Luminescence-Based)

This protocol is adapted from commercially available assays such as the PDE-Glo™ Phosphodiesterase Assay and is a common method for determining PDE activity and inhibitor selectivity.[2][3]

1. Materials and Reagents:

  • Recombinant human phosphodiesterase enzymes (ENPP1 and a panel of other PDEs)

  • ENPP1 inhibitor (e.g., ISM5939)

  • Cyclic nucleotide substrate (e.g., cAMP or cGMP)

  • PDE-Glo™ Reaction Buffer

  • PDE-Glo™ Termination Buffer

  • PDE-Glo™ Detection Solution

  • Kinase-Glo® Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

2. Assay Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare serial dilutions of the ENPP1 inhibitor in the appropriate buffer.

    • Dilute each phosphodiesterase enzyme to the desired concentration in PDE-Glo™ Reaction Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Setup:

    • In a white, opaque microplate, add the diluted ENPP1 inhibitor to the appropriate wells. Include wells with vehicle control (e.g., DMSO) for no-inhibitor and no-enzyme controls.

    • Add the diluted phosphodiesterase enzyme to all wells except the no-enzyme control wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Phosphodiesterase Reaction:

    • Initiate the reaction by adding the cyclic nucleotide substrate (cAMP or cGMP) to all wells. The final substrate concentration should be at or below the Km for each respective enzyme.

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure that less than 20% of the substrate is consumed in the uninhibited reaction.

  • Termination and Detection:

    • Stop the phosphodiesterase reaction by adding PDE-Glo™ Termination Buffer to each well.

    • Add the PDE-Glo™ Detection Solution, which contains ATP and protein kinase, to all wells. The remaining cyclic nucleotide from the first step will activate the protein kinase, leading to the depletion of ATP.

    • Incubate at room temperature for 20 minutes.

  • Luminescence Measurement:

    • Add Kinase-Glo® Reagent to all wells. This reagent will generate a luminescent signal that is proportional to the amount of ATP remaining.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

3. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the vehicle control.

  • The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

  • Selectivity is calculated by dividing the IC50 value for each off-target phosphodiesterase by the IC50 value for ENPP1.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the phosphodiesterase selectivity assay workflow.

PDE_Assay_Workflow start Start prep Prepare Reagents (Enzymes, Inhibitor, Substrate) start->prep plate Plate Inhibitor and Enzyme prep->plate incubate1 Pre-incubation (15-30 min) plate->incubate1 add_substrate Add Substrate (Start Reaction) incubate1->add_substrate incubate2 Incubation (30-60 min) add_substrate->incubate2 terminate Terminate Reaction incubate2->terminate detect Add Detection Reagents terminate->detect incubate3 Incubation (20 min) detect->incubate3 add_kinase_glo Add Kinase-Glo® incubate3->add_kinase_glo incubate4 Incubation (10 min) add_kinase_glo->incubate4 read Measure Luminescence incubate4->read analyze Data Analysis (Calculate IC50 and Selectivity) read->analyze end End analyze->end

Caption: Workflow for a luminescence-based phosphodiesterase selectivity assay.

References

Measuring ENPP1 Inhibition In Vivo: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately measuring the in vivo inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is critical for assessing the efficacy of novel therapeutics. This guide provides a comprehensive comparison of key biomarkers, detailing their measurement, performance, and the signaling pathways they represent.

ENPP1 is a key enzyme that hydrolyzes extracellular ATP and 2'3'-cyclic GMP-AMP (cGAMP), playing a crucial role in mineralization and immune regulation.[1][2] Its inhibition is a promising therapeutic strategy for various conditions, including certain cancers and rare calcification disorders. This guide explores the primary biomarkers used to assess ENPP1 activity in vivo: plasma pyrophosphate (PPi), the ENPP1 substrates ATP and 2'3'-cGAMP, and downstream markers of STING pathway activation.

Key Biomarkers for ENPP1 Inhibition

The inhibition of ENPP1 leads to measurable changes in the concentrations of its substrates and products, as well as downstream signaling events. The choice of biomarker often depends on the therapeutic context, be it restoring normal mineralization or enhancing anti-tumor immunity.

Plasma Pyrophosphate (PPi)

Inorganic pyrophosphate (PPi) is a critical regulator of mineralization, and its levels are tightly controlled, in part by ENPP1.[3][4] In conditions characterized by ENPP1 deficiency, low plasma PPi levels are a hallmark.[5] Therefore, an increase in plasma PPi is a direct indicator of ENPP1 inhibition.

ENPP1 Substrates: ATP and 2'3'-cGAMP

ENPP1 is the primary hydrolase of extracellular ATP and 2'3'-cGAMP.[1][6] Inhibition of ENPP1 leads to an accumulation of these substrates.

  • Extracellular ATP: ATP is a pro-inflammatory signaling molecule, and its levels are often elevated in the tumor microenvironment.[2] Measuring the increase in extracellular ATP can be a valuable biomarker for ENPP1 inhibition in oncology settings.

  • 2'3'-cGAMP: As a key activator of the STING (Stimulator of Interferon Genes) pathway, 2'3'-cGAMP plays a vital role in innate immunity.[7] ENPP1-mediated degradation of 2'3'-cGAMP dampens this anti-tumor immune response.[8] A significant increase in 2'3'-cGAMP levels following treatment with an ENPP1 inhibitor is a strong indicator of target engagement and potential immune activation.[9]

Downstream STING Pathway Activation

Since ENPP1 negatively regulates the STING pathway by hydrolyzing 2'3'-cGAMP, its inhibition is expected to lead to STING activation. This can be monitored by measuring downstream markers such as:

  • Interferon (IFN) production: Activation of the STING pathway leads to the production of type I interferons.[7]

  • Immune cell infiltration: Increased STING signaling can promote the infiltration of immune cells, such as dendritic cells, into the tumor microenvironment.

Comparative Analysis of Biomarker Assays

The selection of an appropriate assay is crucial for the reliable quantification of these biomarkers. The following tables provide a comparative overview of commonly used methods.

Table 1: Comparison of Plasma PPi Quantification Assays

Assay TypePrincipleAdvantagesDisadvantagesTypical Sensitivity
Enzymatic (Luciferase-based) PPi is converted to ATP, which is then detected by a luciferase reaction.High sensitivity, high throughput compatible.Can be affected by high endogenous ATP levels.Low micromolar to nanomolar range.
Colorimetric PPi is detected through a series of reactions that generate a colored product.Simple, cost-effective.Lower sensitivity compared to luciferase-based assays.Micromolar range.
Fluorometric PPi is detected through a series of reactions that generate a fluorescent product.Higher sensitivity than colorimetric assays.May require specialized equipment.Sub-micromolar to micromolar range.

Table 2: Comparison of ENPP1 Substrate Quantification Assays

BiomarkerAssay TypePrincipleAdvantagesDisadvantagesTypical Sensitivity
ATP Luciferase-based ATP is directly measured by a luciferase reaction.High sensitivity, widely available kits.Can be susceptible to interference from other nucleotides.Nanomolar to picomolar range.
2'3'-cGAMP LC-MS/MS Liquid chromatography separation followed by mass spectrometry detection.High specificity and sensitivity, can quantify multiple analytes simultaneously.Requires specialized equipment and expertise.Nanomolar to picomolar range.[10][11]
2'3'-cGAMP ELISA Competitive immunoassay.High throughput compatible, relatively simple.Potential for cross-reactivity, may have lower sensitivity than LC-MS/MS.Nanomolar range.

In Vivo Experimental Data

The following table summarizes representative data from in vivo studies demonstrating the effect of ENPP1 inhibition on key biomarkers.

Table 3: In Vivo Effects of ENPP1 Inhibition on Biomarkers

BiomarkerModel SystemENPP1 Inhibitor/ModelFold Change/EffectReference
Plasma 2'3'-cGAMP Enpp1 knockout miceGenetic knockout of ENPP1>100-fold increase 30 minutes after injection of exogenous cGAMP compared to wild-type.[9]
Plasma PPi ENPP1 deficient mouse modelENPP1-Fc (soluble ENPP1)Dose-dependent increase in plasma PPi levels.[5]
IFN-β and CXCL10 mRNA Human PBMCs (in vitro)AVA-NP-695Dose-dependent increase in IFN-β and CXCL10 mRNA levels in the presence of 2'3'-cGAMP.[7]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is essential for a clear understanding of biomarker measurement.

ENPP1_Signaling_Pathway ENPP1 Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 Hydrolysis cGAMP 2'3'-cGAMP cGAMP->ENPP1 Hydrolysis STING STING cGAMP->STING Activation AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi IFNs Type I Interferons STING->IFNs Induction

Caption: ENPP1 hydrolyzes extracellular ATP and 2'3'-cGAMP.

Biomarker_Measurement_Workflow General Biomarker Measurement Workflow start In Vivo Model (e.g., Mouse) treatment Administer ENPP1 Inhibitor start->treatment sampling Collect Plasma/Tissue treatment->sampling processing Sample Processing (e.g., Deproteinization) sampling->processing analysis Biomarker Quantification (e.g., LC-MS/MS, Enzymatic Assay) processing->analysis data Data Analysis analysis->data

Caption: A typical workflow for in vivo biomarker assessment.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are outlines for key biomarker assays.

Protocol 1: Quantification of Plasma Pyrophosphate (PPi) using a Luciferase-based Assay

Objective: To measure the concentration of PPi in plasma samples.

Materials:

  • Plasma collected with EDTA as an anticoagulant.

  • PPi assay kit (luciferase-based).

  • Microplate luminometer.

  • PPi standards.

Procedure:

  • Sample Preparation: Thaw plasma samples on ice. If necessary, dilute samples with the assay buffer provided in the kit to bring the PPi concentration within the linear range of the assay.

  • Standard Curve Preparation: Prepare a series of PPi standards of known concentrations according to the kit manufacturer's instructions.

  • Assay Reaction: a. Add a specific volume of plasma sample or standard to each well of a 96-well plate. b. Add the reaction mix containing ATP sulfurylase and adenosine 5' phosphosulfate (APS) to each well. This converts PPi to ATP. c. Incubate for the time specified in the kit protocol to allow for the complete conversion of PPi to ATP. d. Add the luciferase-containing detection reagent to each well.

  • Measurement: Immediately measure the luminescence using a microplate luminometer.

  • Calculation: Calculate the PPi concentration in the samples by comparing their luminescence signals to the standard curve.

Protocol 2: Quantification of 2'3'-cGAMP in Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of 2'3'-cGAMP in plasma.

Materials:

  • Plasma collected with EDTA as an anticoagulant.

  • Internal standard (e.g., stable isotope-labeled 2'3'-cGAMP).

  • Acetonitrile for protein precipitation.

  • LC-MS/MS system.

  • 2'3'-cGAMP standards.

Procedure:

  • Sample Preparation: a. To a known volume of plasma, add the internal standard. b. Precipitate proteins by adding a sufficient volume of cold acetonitrile. c. Vortex and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Standard Curve Preparation: Prepare a series of 2'3'-cGAMP standards of known concentrations containing the internal standard.

  • LC-MS/MS Analysis: a. Inject the prepared samples and standards onto the LC-MS/MS system. b. Separate 2'3'-cGAMP from other plasma components using a suitable liquid chromatography method. c. Detect and quantify 2'3'-cGAMP and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[11]

  • Calculation: Determine the concentration of 2'3'-cGAMP in the samples by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the standard curve.

Conclusion

The selection of appropriate biomarkers is fundamental to the successful in vivo evaluation of ENPP1 inhibitors. Plasma PPi serves as a robust and direct measure of ENPP1 activity, particularly relevant for mineralization disorders. For immuno-oncology applications, measuring the accumulation of the STING agonist 2'3'-cGAMP and downstream markers of STING activation provides critical insights into the immunomodulatory effects of ENPP1 inhibition. The methodologies outlined in this guide, from sample collection to data analysis, provide a framework for the accurate and reliable assessment of ENPP1 target engagement and pharmacodynamic effects in preclinical and clinical studies.

References

Navigating Purinergic Signaling: A Comparative Guide to Enpp-1-IN-12 Off-Target Effects on P2 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential clinical outcomes. This guide provides a comparative analysis of Enpp-1-IN-12, a non-nucleotide inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), and its potential off-target effects on purinergic P2 receptors. While direct experimental data on the comprehensive selectivity profile of this compound against a full panel of P2 receptors is not publicly available, we can infer its likely properties based on the behavior of other non-nucleotide ENPP1 inhibitors and contrast them with nucleotide-based alternatives.

The Crucial Role of Selectivity in ENPP1 Inhibition

ENPP1 is a key enzyme that modulates purinergic signaling by hydrolyzing extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and pyrophosphate (PPi). This activity directly impacts the availability of ligands for P2 receptors, a family of cell surface receptors activated by extracellular nucleotides like ATP and ADP. Given the structural similarity between ATP and nucleotide-based ENPP1 inhibitors, there is a significant potential for these inhibitors to exhibit off-target activity at P2 receptors, leading to unintended biological consequences.[1]

Non-nucleotide inhibitors, such as this compound, are designed to circumvent this issue by targeting ENPP1 through mechanisms that do not rely on mimicking the natural nucleotide substrate. This structural dissimilarity is hypothesized to confer greater selectivity and reduce the likelihood of direct interactions with P2 receptors.

Comparative Analysis: Nucleotide vs. Non-Nucleotide ENPP1 Inhibitors

To illustrate the importance of inhibitor class, this guide contrasts the expected off-target profiles of nucleotide-based and non-nucleotide-based ENPP1 inhibitors on P2 receptors.

Inhibitor ClassStructural Similarity to P2 Receptor LigandsExpected P2 Receptor Off-Target ActivitySupporting Rationale
Nucleotide-Based ENPP1 Inhibitors HighLikelyThese inhibitors are designed as analogs of ATP or other nucleotides, which are the natural ligands for P2 receptors. This structural mimicry increases the probability of cross-reactivity.[1]
Non-Nucleotide ENPP1 Inhibitors (e.g., this compound) LowUnlikelyThese inhibitors possess distinct chemical scaffolds that do not resemble purine or pyrimidine nucleotides, thereby reducing the potential for binding to and activating or inhibiting P2 receptors.

Experimental Approaches to Determine P2 Receptor Off-Target Effects

Assessing the selectivity of an ENPP1 inhibitor requires a systematic evaluation of its activity against a panel of P2 receptor subtypes. Two primary experimental approaches are commonly employed for this purpose:

  • Radioligand Binding Assays: These assays directly measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific P2 receptor subtype. A lack of displacement indicates a low potential for direct binding interaction.

  • Functional Assays (e.g., Calcium Mobilization Assays): These assays measure the cellular response following P2 receptor activation. For Gq-coupled P2Y receptors, activation leads to an increase in intracellular calcium levels. A test compound is evaluated for its ability to either elicit this response (agonist activity) or block the response induced by a known P2 receptor agonist (antagonist activity).

Detailed Experimental Protocols

Below are detailed methodologies for key experiments used to assess the off-target effects of small molecules on purinergic P2 receptors.

Experimental Protocol 1: Radioligand Displacement Assay for P2Y Receptors

Objective: To determine the binding affinity of a test compound to a specific P2Y receptor subtype by measuring the displacement of a known radioligand.

Materials:

  • Cell membranes prepared from cells overexpressing the P2Y receptor of interest.

  • Radioligand specific for the P2Y receptor subtype (e.g., [³H]PSB-0413 for P2Y12).

  • Test compound (e.g., this compound).

  • Unlabeled P2Y receptor antagonist (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Glass fiber filter mats.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • In a 96-well plate, add binding buffer, the cell membrane preparation, and the radioligand at a concentration close to its Kd value.

  • Add the test compound at various concentrations (typically in a serial dilution).

  • For the determination of total binding, add vehicle instead of the test compound.

  • For the determination of non-specific binding, add a high concentration of the unlabeled antagonist.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.

Experimental Protocol 2: Calcium Mobilization Functional Assay for Gq-Coupled P2Y Receptors

Objective: To assess the agonist or antagonist activity of a test compound on a Gq-coupled P2Y receptor by measuring changes in intracellular calcium concentration.

Materials:

  • Cells stably expressing the Gq-coupled P2Y receptor of interest (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Known P2Y receptor agonist (e.g., ADP for P2Y1).

  • Test compound (e.g., this compound).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • For agonist mode: Measure the baseline fluorescence, then inject the test compound at various concentrations and continue to measure the fluorescence signal over time to detect any increase in intracellular calcium.

  • For antagonist mode: Pre-incubate the cells with the test compound at various concentrations for a defined period. Measure the baseline fluorescence, then inject the known P2Y receptor agonist and continue to measure the fluorescence signal over time.

  • Analyze the data by calculating the change in fluorescence from baseline. For agonist activity, determine the EC50 value. For antagonist activity, determine the IC50 value by measuring the inhibition of the agonist-induced response.

Visualizing the Pathways and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and the logic of the experimental workflows.

ENPP1_Purinergic_Signaling cluster_extracellular Extracellular Space cluster_inhibitors Inhibitors cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 Substrate P2R P2 Receptors (P2X, P2Y) ATP->P2R Activates ADP ADP ADP->P2R Activates AMP AMP ENPP1->AMP Hydrolyzes to Signaling Downstream Signaling P2R->Signaling Nuc_Inhib Nucleotide-based Inhibitor Nuc_Inhib->ENPP1 Inhibits Nuc_Inhib->P2R Potential Off-Target Interaction NonNuc_Inhib Non-nucleotide Inhibitor (e.g., this compound) NonNuc_Inhib->ENPP1 Inhibits

Caption: ENPP1's role in modulating purinergic signaling and potential inhibitor interactions.

Selectivity_Assay_Workflow cluster_assays Selectivity Profiling cluster_binding Binding Assay cluster_functional Functional Assay cluster_conclusion Conclusion start Test Compound (e.g., this compound) binding_assay Radioligand Displacement (P2 Receptor Panel) start->binding_assay functional_assay Calcium Mobilization (P2 Receptor Panel) start->functional_assay binding_result Determine IC50/Ki (Binding Affinity) binding_assay->binding_result conclusion High IC50/Ki values and no functional activity indicate high selectivity and low risk of P2 receptor off-target effects. binding_result->conclusion functional_result Determine EC50/IC50 (Agonist/Antagonist Activity) functional_assay->functional_result functional_result->conclusion

Caption: Workflow for assessing the off-target effects of an ENPP1 inhibitor on P2 receptors.

Conclusion

References

Comparative Pharmacokinetics of Emerging ENPP1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic profiles of leading ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors currently in clinical development. This document summarizes available quantitative data, presents detailed experimental methodologies, and visualizes key pathways and workflows to support further research and development in this therapeutic area.

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment, primarily through its hydrolysis of the cyclic dinucleotide 2'3'-cGAMP, a key activator of the STING (Stimulator of Interferon Genes) pathway. By degrading cGAMP, ENPP1 dampens innate immune responses against cancer. Consequently, the development of ENPP1 inhibitors is a promising strategy in cancer immunotherapy. A favorable pharmacokinetic profile is crucial for the clinical success of these inhibitors. This guide compares the available pharmacokinetic data for several orally administered ENPP1 inhibitors in clinical development: RBS2418, SR-8541A, and ISM5939.

Comparative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic data for selected ENPP1 inhibitors. It is important to note that clinical trials for these agents are ongoing, and comprehensive pharmacokinetic data is not yet fully available in the public domain. The data presented here is based on preliminary findings from clinical trials and preclinical studies.

InhibitorStudy PopulationDoseCmaxCtroughAUCHalf-life (t1/2)BioavailabilityKey Findings & Citations
RBS2418 Human (single patient, expanded access)100 mg BID-29 ng/mL--Excellent oral bioavailabilityPlasma levels exceeded serum EC90 by >17-fold.
200 mg BID473 ng/mL69 ng/mL--Plasma levels exceeded serum EC90 by >40-fold.
Human (Phase 1a)Escalating dosesDose-proportional increaseDose-proportional increase--Drug concentrations in plasma and tumor exceeded human serum EC90.
SR-8541A Human (Phase 1)-----Strong oral bioavailabilityPhase 1 study is currently evaluating pharmacokinetics.
Rodent (preclinical)----~50%
ISM5939 Human (Phase 1 planned)-----Favorable in vivo pharmacokinetic profilePhase 1 trials will evaluate safety, tolerability, and pharmacokinetics.
Mouse (preclinical)30 mg/kg BID (oral)----Demonstrated 67% tumor growth inhibition in a MC38 tumor model.
STF-1623 Mouse (preclinical)-----Fast systemic clearance, but long tumor residence timeThis profile suggests tumor-selective targeting.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the experimental processes involved in pharmacokinetic analysis, the following diagrams are provided.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 hydrolysis STING STING cGAMP_ext->STING activates ATP_ext ATP ATP_ext->ENPP1 hydrolysis AMP AMP ENPP1->AMP CD73 CD73 AMP->CD73 hydrolysis Adenosine Adenosine CD73->Adenosine TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I IFN IRF3->IFN induces ENPP1_Inhibitor ENPP1 Inhibitor ENPP1_Inhibitor->ENPP1 inhibits

Figure 1: Simplified ENPP1 signaling pathway in the tumor microenvironment.

PK_Workflow cluster_in_vivo In Vivo Study cluster_bioanalysis Bioanalytical Method cluster_data_analysis Data Analysis DrugAdmin Drug Administration (e.g., Oral Gavage) BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling PlasmaPrep Plasma Preparation BloodSampling->PlasmaPrep SampleExtraction Sample Preparation (e.g., Protein Precipitation) PlasmaPrep->SampleExtraction LCMS LC-MS/MS Analysis SampleExtraction->LCMS ConcTime Concentration-Time Curve Generation LCMS->ConcTime PK_Params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) ConcTime->PK_Params

Figure 2: General experimental workflow for a preclinical pharmacokinetic study.

Experimental Protocols

Below are representative, detailed protocols for the key experiments involved in determining the pharmacokinetic profiles of ENPP1 inhibitors. These are generalized protocols and may require optimization for specific inhibitors.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of an oral ENPP1 inhibitor in a murine model.

Materials:

  • ENPP1 inhibitor

  • Vehicle for drug formulation (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water)

  • 8-12 week old male C57BL/6 mice

  • Oral gavage needles

  • Microcentrifuge tubes

  • Heparinized capillary tubes or syringes with appropriate gauge needles

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Drug Formulation: Prepare the ENPP1 inhibitor in the selected vehicle to the desired concentration on the day of the experiment. Ensure the formulation is homogenous.

  • Dosing: Administer the ENPP1 inhibitor to the mice via oral gavage at a specified dose (e.g., 10-30 mg/kg). Record the exact time of administration for each animal.

  • Blood Sampling: Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Blood can be collected via the submandibular or saphenous vein for serial sampling. The terminal time point may involve cardiac puncture under deep anesthesia.

  • Plasma Preparation: Immediately transfer the collected blood into microcentrifuge tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples at 4°C for 10-15 minutes at approximately 2000 x g.

  • Sample Storage: Carefully collect the supernatant (plasma) and store it at -80°C until bioanalysis.

Quantification of ENPP1 Inhibitor in Plasma by LC-MS/MS

Objective: To quantify the concentration of the ENPP1 inhibitor in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Plasma samples from the in vivo study

  • Analytical standard of the ENPP1 inhibitor

  • Stable isotope-labeled internal standard (SIL-IS) of the inhibitor

  • Acetonitrile (ACN), methanol (MeOH), formic acid (FA) (LC-MS grade)

  • Water (ultrapure)

  • LC-MS/MS system (e.g., a UHPLC system coupled to a triple quadrupole mass spectrometer)

  • C18 reverse-phase analytical column

Procedure:

  • Preparation of Standards and Quality Controls (QCs): Prepare a stock solution of the ENPP1 inhibitor and the SIL-IS in an appropriate solvent (e.g., DMSO or MeOH). Serially dilute the inhibitor stock solution with drug-free plasma to create calibration standards and QC samples at various concentrations.

  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples, calibration standards, and QCs on ice.

    • To 50 µL of each sample in a microcentrifuge tube, add 150 µL of cold ACN containing the SIL-IS at a fixed concentration.

    • Vortex the mixture for 1-2 minutes to precipitate the plasma proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the C18 column.

      • Use a gradient elution with mobile phase A (e.g., 0.1% FA in water) and mobile phase B (e.g., 0.1% FA in ACN). A typical gradient might run from 5% to 95% B over a few minutes.

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the ENPP1 inhibitor and its SIL-IS. These transitions need to be optimized for each specific compound.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the SIL-IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of the ENPP1 inhibitor in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

This comprehensive guide provides a foundational understanding of the pharmacokinetic profiles of emerging ENPP1 inhibitors. As more data from ongoing clinical trials become available, a more definitive comparative analysis will be possible. The provided protocols offer a starting point for researchers to conduct their own pharmacokinetic assessments of novel ENPP1 inhibitors.

Evaluating the Synergy of ENPP1 Inhibition with Checkpoint Blockade in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of immune checkpoint inhibitors has revolutionized cancer treatment. However, a significant portion of patients do not respond to these therapies, often due to an immunologically "cold" tumor microenvironment. A promising strategy to overcome this resistance is the inhibition of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the STING (Stimulator of Interferon Genes) pathway, a critical component of innate immunity. This guide provides a comparative overview of the preclinical evidence for the synergistic effects of ENPP1 inhibitors, using Enpp-1-IN-12 as a representative compound, in combination with various checkpoint inhibitors.

The ENPP1-STING Axis: A Key Regulator of Anti-Tumor Immunity

ENPP1_STING_Pathway ENPP1-STING Signaling Pathway cluster_tumor Tumor Cell cluster_extracellular Extracellular Space cluster_apc Antigen Presenting Cell (APC) cGAS cGAS cGAMP_in cGAMP cGAS->cGAMP_in produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses cGAMP_out cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 ENPP1->cGAMP_out hydrolyzes ATP_GTP ATP/GTP cGAMP_out->ENPP1 STING STING cGAMP_out->STING activates Enpp1_IN_12 This compound Enpp1_IN_12->ENPP1 inhibits TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I IFNs IRF3->Type_I_IFN induces T-cell Activation T-cell Activation Type_I_IFN->T-cell Activation

Caption: The ENPP1-STING signaling cascade and the mechanism of this compound.

Synergy with Anti-PD-1/PD-L1 Checkpoint Inhibitors

The combination of ENPP1 inhibitors with antibodies targeting the PD-1/PD-L1 axis has shown significant promise in preclinical models. These studies demonstrate that ENPP1 inhibition can sensitize tumors to anti-PD-1/PD-L1 therapy, leading to enhanced tumor growth inhibition and improved survival.

ENPP1 InhibitorCheckpoint InhibitorTumor ModelKey FindingsReference
STF-1623 Anti-PD-1 & Anti-PD-L1MC38 (colorectal), CT26 (colorectal)Synergistic slowing of tumor growth; dramatic increase in tumor-infiltrating CD4+ and CD8+ T cells.[7]
ISM5939 Anti-PD-1/PD-L1Multiple syngeneic modelsSynergistic suppression of tumor growth.[8][9]
Novel Inhibitor Anti-PD-L1CT26 (colorectal)Monotherapy TGI: 39% (oral), 53% (IV); Combination TGI: 86% (oral), 81% (IV).[4]
OC-1 Anti-PD-1CT26 & MC38 (colorectal)Monotherapy TGI: 20-40%; Combination TGI: ~75%.[10]

Synergy with Anti-CTLA-4 Checkpoint Inhibitors

While less extensively studied, the combination of ENPP1 inhibitors with anti-CTLA-4 antibodies also holds therapeutic potential. CTLA-4 is another critical immune checkpoint that primarily regulates T-cell activation in the priming phase within lymph nodes. The rationale for this combination is that ENPP1 inhibition can enhance the initial anti-tumor immune response, which can then be sustained by blocking the inhibitory signals from CTLA-4. Preclinical studies have shown that dual blockade of PD-1/PD-L1 and CTLA-4 can have synergistic effects, and it is hypothesized that adding an ENPP1 inhibitor could further amplify this response.[11][12]

Experimental Protocols

A generalized experimental workflow for evaluating the synergy between an ENPP1 inhibitor and a checkpoint inhibitor in a syngeneic mouse model is outlined below.

Experimental_Workflow Synergy Evaluation Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation (e.g., MC38, CT26) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle ENPP1i ENPP1 Inhibitor (e.g., this compound) Randomization->ENPP1i CPI Checkpoint Inhibitor (e.g., anti-PD-1) Randomization->CPI Combination Combination Therapy Randomization->Combination Tumor_Measurement Tumor Volume Measurement (daily/bi-weekly) Vehicle->Tumor_Measurement ENPP1i->Tumor_Measurement CPI->Tumor_Measurement Combination->Tumor_Measurement Survival Survival Monitoring Tumor_Measurement->Survival TME_Analysis Tumor Microenvironment Analysis (Flow Cytometry, IHC) Tumor_Measurement->TME_Analysis

References

Comparative Guide: Selectivity Profile of Enpp-1-IN-12 Against ENPP Family Members

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the ENPP1 inhibitor, Enpp-1-IN-12, with other members of the Ecto-nucleotide Pyrophosphatase/Phosphodiesterase (ENPP) family. Understanding the selectivity of this inhibitor is crucial for its application in research and potential therapeutic development, particularly in the fields of oncology and immunology.

Introduction to this compound and the ENPP Family

This compound, also identified as compound 43, is a potent and orally active inhibitor of Ecto-nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) with a reported Ki of 41 nM.[1] ENPP1 is a key enzyme that hydrolyzes extracellular ATP and 2',3'-cGAMP, thereby playing a critical role in regulating purinergic signaling and the cGAS-STING pathway, which is vital for innate immunity.[2][3] The ENPP family consists of seven members (ENPP1-7) with diverse substrate specificities. While ENPP1, ENPP3, ENPP4, and ENPP5 primarily hydrolyze nucleotides, ENPP2 (autotaxin), ENPP6, and ENPP7 are involved in phospholipid metabolism. Given these differences, assessing the selectivity of an ENPP1 inhibitor is essential to minimize off-target effects.

Quantitative Analysis of Inhibitor Activity

The following table summarizes the inhibitory activity of this compound against various ENPP family members. This data is crucial for evaluating the inhibitor's selectivity profile.

Target EnzymeInhibitorIC50 / KiFold Selectivity vs. ENPP1
ENPP1 This compound Ki = 41 nM -
ENPP2 (Autotaxin)This compoundData Not AvailableData Not Available
ENPP3This compoundData Not AvailableData Not Available

Data Not Available: Specific quantitative data for the cross-reactivity of this compound against other ENPP family members was not found in the reviewed literature. The primary publication describing this compound mentions "good selectivity" but does not provide specific IC50 or Ki values for other ENPP isoforms.

Signaling Pathway of ENPP1 Inhibition

The diagram below illustrates the role of ENPP1 in the cGAS-STING pathway and the mechanism of action for an ENPP1 inhibitor like this compound.

ENPP1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular 2',3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 hydrolysis STING STING cGAMP_ext->STING potential re-entry and activation ATP_ext Extracellular ATP ATP_ext->ENPP1 hydrolysis AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi Inhibitor This compound Inhibitor->ENPP1 inhibition CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine cGAS cGAS cGAS->STING activates via 2',3'-cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces

Caption: Inhibition of ENPP1 by this compound prevents the degradation of extracellular 2',3'-cGAMP, potentially enhancing STING signaling and anti-tumor immunity.

Experimental Protocols

While the specific protocol for determining the cross-reactivity of this compound is not detailed in the available literature, a general methodology for assessing ENPP1 and other ENPP family member inhibition can be described.

Objective: To determine the inhibitory concentration (IC50) or inhibition constant (Ki) of a test compound against various ENPP family members.

Materials:

  • Recombinant human ENPP1, ENPP2, ENPP3, etc.

  • Specific substrates for each enzyme (e.g., ATP or a fluorogenic substrate for ENPP1, LPC for ENPP2).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors like Ca2+ and Zn2+).

  • Test compound (this compound) at various concentrations.

  • Detection reagents (e.g., a kit to measure AMP/GMP production, or a fluorescent plate reader).

  • 384-well microplates.

General Procedure for an in vitro ENPP Inhibition Assay:

  • Enzyme Preparation: Dilute the recombinant ENPP enzyme to a predetermined optimal concentration in the assay buffer.

  • Compound Preparation: Prepare a serial dilution of the test compound (this compound) in DMSO and then dilute further in the assay buffer.

  • Reaction Initiation: In a microplate, add the enzyme solution, the compound solution at various concentrations, and pre-incubate for a short period at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding the specific substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period, ensuring the reaction is within the linear range.

  • Reaction Termination: Stop the reaction, if necessary, by adding a stop solution (e.g., EDTA).

  • Signal Detection: Measure the product formation using an appropriate detection method. For ENPP1, this could be quantifying the amount of AMP produced.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

  • Selectivity Determination: Repeat the assay for each of the other ENPP family members to determine the IC50/Ki values for those enzymes. The ratio of IC50/Ki values for the off-target ENPPs to the IC50/Ki for ENPP1 provides the fold-selectivity.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for assessing the selectivity of an ENPP inhibitor.

ENPP_Inhibitor_Selectivity_Workflow A Prepare Reagents: - Recombinant ENPPs (1, 2, 3, etc.) - Substrates - Assay Buffers - this compound (serial dilution) B Dispense Reagents into Microplate: - Enzyme - Inhibitor A->B C Initiate Reaction: Add Substrate B->C D Incubate at 37°C C->D E Terminate Reaction (if necessary) D->E F Read Signal (e.g., Fluorescence, Luminescence) E->F G Data Analysis: - Plot Dose-Response Curves - Calculate IC50 / Ki for each ENPP F->G H Determine Fold Selectivity G->H

Caption: A generalized workflow for determining the selectivity of an ENPP inhibitor across the ENPP family of enzymes.

Conclusion

This compound is a potent inhibitor of ENPP1. While its discovery publication suggests good selectivity, specific quantitative data on its cross-reactivity with other ENPP family members is not publicly available. Researchers using this compound should be aware of this data gap and may need to perform their own selectivity profiling to fully characterize its off-target effects, especially when studying biological systems where other ENPP family members are expressed and functionally relevant. The provided experimental protocol offers a general framework for conducting such selectivity assays.

References

A Comparative Guide to the In Vivo Efficacy of ENPP1 Inhibitors: Enpp-1-IN-12 and MV-626

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical in vivo efficacy of two prominent ENPP1 inhibitors, Enpp-1-IN-12 and MV-626. This analysis is based on available experimental data to inform strategic decisions in oncology drug development programs.

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the cGAS-STING signaling pathway, a key component of the innate immune system's response to cancer. By hydrolyzing the STING agonist cGAMP, ENPP1 dampens anti-tumor immunity. Consequently, inhibition of ENPP1 is a promising therapeutic strategy to enhance the immune-mediated clearance of tumors. This guide focuses on the in vivo anti-tumor activity of two ENPP1 inhibitors, this compound and MV-626.

Mechanism of Action: Enhancing Anti-Tumor Immunity

Both this compound and MV-626 are small molecule inhibitors that target the enzymatic activity of ENPP1. By blocking ENPP1, these inhibitors prevent the degradation of cyclic GMP-AMP (cGAMP), the natural ligand for the STING (Stimulator of Interferon Genes) protein. The accumulation of cGAMP leads to the activation of the STING pathway, resulting in the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment, leading to an enhanced anti-tumor immune response.

ENPP1_Inhibition_Pathway cluster_TME Tumor Microenvironment cluster_Immune_Cell Antigen Presenting Cell Tumor_Cell Tumor Cell dsDNA Cytosolic dsDNA Tumor_Cell->dsDNA releases cGAS cGAS dsDNA->cGAS activates cGAMP_production ATP + GTP -> cGAMP cGAS->cGAMP_production cGAMP_ext Extracellular cGAMP cGAMP_production->cGAMP_ext exported STING STING cGAMP_ext->STING activates ENPP1 ENPP1 AMP AMP ENPP1->AMP hydrolyzes cGAMP to Inhibitor This compound or MV-626 Inhibitor->ENPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN CTL_activation T-Cell Activation & Tumor Infiltration IFN->CTL_activation

Figure 1: Simplified signaling pathway of ENPP1 inhibition.

In Vivo Efficacy Comparison

While direct head-to-head in vivo comparative studies for this compound and MV-626 are not publicly available, this guide consolidates data from separate preclinical studies to provide a comparative overview.

FeatureThis compoundMV-626
Tumor Model Lewis Lung Carcinoma (LLC1)Pancreatic (Panc02-SIY), Colorectal (MC38)
Mouse Strain Syngeneic C57BL/6Syngeneic C57BL/6
Dosing Route Oral (p.o.)Intraperitoneal (i.p.)
Reported Efficacy Anti-tumor activityTumor growth delay
Quantitative Data Not specified in available sourcesNot specified in available sources

Note: The absence of specific quantitative data, such as tumor growth inhibition (TGI) percentages or tumor volume curves, in the publicly available information for monotherapy studies of both compounds prevents a direct quantitative comparison of their efficacy.

Experimental Protocols

Detailed experimental protocols for the specific in vivo studies are not fully available. However, based on general knowledge of the tumor models used, representative protocols are outlined below.

This compound in LLC1 Syngeneic Mouse Model (Representative Protocol)

This protocol is a synthesized representation based on common practices for the LLC1 tumor model.

Enpp1_IN_12_Workflow start Start cell_culture LLC1 Cell Culture start->cell_culture inoculation Subcutaneous inoculation of LLC1 cells into C57BL/6 mice cell_culture->inoculation tumor_growth Tumor growth to palpable size inoculation->tumor_growth randomization Randomization into treatment groups tumor_growth->randomization treatment Oral administration of This compound (100 mg/kg) or vehicle randomization->treatment monitoring Tumor volume and body weight measurement treatment->monitoring endpoint Endpoint determination (e.g., tumor volume limit) monitoring->endpoint analysis Data analysis endpoint->analysis end End analysis->end

Figure 2: Representative experimental workflow for this compound.

Detailed Methodology:

  • Cell Culture: Lewis Lung Carcinoma (LLC1) cells are cultured in appropriate media until they reach the desired confluence for inoculation.

  • Animal Model: Female C57BL/6 mice, typically 6-8 weeks old, are used.

  • Tumor Inoculation: A suspension of LLC1 cells (e.g., 1 x 10^6 cells in 100 µL of saline or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment and control groups.

  • Treatment Administration: this compound is administered orally at a dose of 100 mg/kg. The treatment frequency and duration would be key parameters in a definitive study. The control group receives a vehicle control.

  • Efficacy Evaluation: Tumor volume is measured at regular intervals using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or after a set duration.

  • Statistical Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the treatment group to the control group.

MV-626 in Syngeneic Mouse Models (Panc02-SIY and MC38) (Representative Protocol)

This protocol is a synthesized representation based on common practices for Panc02 and MC38 tumor models.

MV_626_Workflow start Start cell_culture Panc02-SIY or MC38 Cell Culture start->cell_culture inoculation Subcutaneous or orthotopic inoculation into C57BL/6 mice cell_culture->inoculation tumor_growth Tumor growth to established size inoculation->tumor_growth randomization Randomization into treatment groups tumor_growth->randomization treatment Intraperitoneal administration of MV-626 or vehicle (e.g., 5 daily doses) randomization->treatment monitoring Tumor volume, survival, and immune cell analysis treatment->monitoring endpoint Endpoint determination (e.g., tumor volume, survival) monitoring->endpoint analysis Data analysis endpoint->analysis end End analysis->end

Figure 3: Representative experimental workflow for MV-626.

Detailed Methodology:

  • Cell Culture: Panc02-SIY or MC38 cells are cultured in appropriate media.

  • Animal Model: C57BL/6 mice are used.

  • Tumor Inoculation:

    • Panc02-SIY (Pancreatic Model): Cells can be implanted orthotopically into the pancreas to better mimic the tumor microenvironment.

    • MC38 (Colorectal Model): Cells are typically injected subcutaneously into the flank.

  • Tumor Growth and Randomization: Tumors are allowed to establish before randomizing the mice into treatment and control groups.

  • Treatment Administration: MV-626 is administered intraperitoneally for a specified duration (e.g., 5 consecutive days). A vehicle control is used for the control group.

  • Efficacy Evaluation: Efficacy is assessed by measuring tumor growth delay. In some studies, overall survival is also a key endpoint. Analysis of the tumor immune infiltrate can provide mechanistic insights.

  • Endpoint: The study concludes based on tumor size limits or survival endpoints.

  • Statistical Analysis: Tumor growth curves and survival plots are generated and statistically analyzed.

Summary and Future Directions

Both this compound and MV-626 show promise as ENPP1 inhibitors with in vivo anti-tumor activity. This compound has the advantage of oral bioavailability, which is a desirable characteristic for clinical development. MV-626 has demonstrated efficacy in multiple tumor models, suggesting a potentially broad applicability.

The critical missing piece for a definitive comparison is publicly available, peer-reviewed data that includes specific dosages, treatment schedules, and quantitative measures of in vivo efficacy for both compounds as monotherapies. Future studies directly comparing these and other ENPP1 inhibitors in the same tumor models will be invaluable for the field. Furthermore, investigations into combination therapies, for example with checkpoint inhibitors or radiotherapy, will be crucial to fully elucidate the therapeutic potential of targeting ENPP1 in oncology.

Validating the Downstream Effects of Enpp-1-IN-12 on STING Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Enpp-1-IN-12, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), and its role in activating the STING (Stimulator of Interferon Genes) pathway. By preventing the degradation of the STING agonist cGAMP, ENPP1 inhibitors represent a promising therapeutic strategy for enhancing anti-tumor immunity. This document outlines the mechanism of action, compares this compound with other known ENPP1 inhibitors, and provides detailed experimental protocols for validating downstream STING activation.

The cGAS-STING Pathway and the Role of ENPP1

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, such as in cancer cells. Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to and activates STING, an adaptor protein on the endoplasmic reticulum membrane.[1] This activation triggers a signaling cascade, primarily through TBK1 and IRF3, leading to the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] These cytokines are crucial for mounting effective anti-viral and anti-tumor immune responses.[1]

ENPP1 acts as a key negative regulator and an innate immune checkpoint in this pathway.[4][5] As an extracellular phosphodiesterase, its primary function is to hydrolyze and degrade extracellular cGAMP that has been secreted by tumor cells.[4][6] By destroying this key signaling molecule, ENPP1 effectively dampens paracrine STING signaling in the tumor microenvironment, suppressing immune activation and allowing tumors to evade immune surveillance.[4][7] Therefore, inhibiting ENPP1 is a strategic approach to increase the local concentration of cGAMP, restore STING signaling, and "inflame" immunologically "cold" tumors.[5][8]

cGAS_STING_Pathway cluster_Tumor Tumor Cell cluster_TME Tumor Microenvironment cluster_Immune Immune Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra ATP/GTP dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export AMP_GMP AMP + GMP STING STING (ER) cGAMP_extra->STING Paracrine Signaling ENPP1 ENPP1 ENPP1->cGAMP_extra ENPP1->AMP_GMP Hydrolyzes to Inhibitor This compound Inhibitor->ENPP1 Inhibits TBK1 TBK1 STING->TBK1 Activates pIRF3 p-IRF3 TBK1->pIRF3 Phosphorylates Nucleus Nucleus pIRF3->Nucleus Translocates IFN Type I IFN Production Nucleus->IFN Transcription T_Cell T-Cell Activation IFN->T_Cell Promotes NK_Cell NK Cell Activation IFN->NK_Cell Promotes DC_Mat DC Maturation IFN->DC_Mat Promotes

Figure 1. The cGAS-STING signaling pathway and the inhibitory role of ENPP1.

Comparison of ENPP1 Inhibitors

This compound is a potent, orally active small molecule inhibitor of ENPP1. To objectively evaluate its performance, it is compared here with other well-characterized ENPP1 inhibitors. The table below summarizes key quantitative data related to their potency and downstream functional effects on STING activation.

Parameter This compound (Compound 43) SR-8314 AVA-NP-695
Inhibitory Potency Ki: 41 nM[9]Ki: 79 nM[10]IC50: 14 ± 2 nM
Assay System Recombinant ENPP1 enzymeRecombinant ENPP1 enzymeRecombinant ENPP1 enzyme (p-Nph-5’-TMP substrate)
Downstream Effect 1: IFN-β Induction Data not publicly available.Increased IFNβ gene expression and protein secretion in THP-1 cells.[9]Significantly increased IFN-β mRNA levels in THP-1 Dual™ cells (in combination with 25 µM cGAMP).
Downstream Effect 2: ISG Induction Data not publicly available.Increased gene expression of ISG15 and CXCL10 in THP-1 cells.[9]Increased IFN-I response measured by QUANTI-Luc™ luciferase assay in THP-1 Dual™ cells.
Downstream Effect 3: T-Cell Response Reported anti-tumor activity in LLC1 lung cancer model, implying immune involvement.[9]Increased CD3+, CD4+, and CD8+ T-cell infiltration in tumors.[9]Demonstrated superior tumor growth inhibition and reduced metastasis compared to anti-PD-1 in a 4T1 breast cancer model.
Oral Bioavailability Yes, F=45.1% in mice.[9]Data not specified.Data not specified.
Reference MedChemExpress[9]Weston A, et al. (2019)[10]Kumar D, et al. (2022)

Note: Another notable inhibitor, MV-626 , has been described as a highly potent and selective ENPP1 inhibitor that blocks cGAMP hydrolysis and enhances STING activation, showing anti-tumor activity alone and in combination with radiation. However, a specific IC50 or Ki value is not publicly available.[10]

Experimental Protocols for Validation

Validating the downstream effects of an ENPP1 inhibitor like this compound requires a series of well-defined assays to measure STING pathway activation at different levels, from target engagement to cellular immune response.

ENPP1 Enzymatic Inhibition Assay

This assay directly measures the ability of the inhibitor to block ENPP1's enzymatic activity.

ENPP1_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Reagent_Prep Prepare Assay Buffer (e.g., 50mM Tris, 250mM NaCl, 5µM ZnCl2) Enzyme_Prep Dilute Recombinant Human ENPP1 Reagent_Prep->Enzyme_Prep Inhibitor_Prep Prepare Serial Dilutions of this compound Reagent_Prep->Inhibitor_Prep Substrate_Prep Prepare cGAMP Substrate Solution Reagent_Prep->Substrate_Prep Preincubation 1. Pre-incubate ENPP1 with Inhibitor Enzyme_Prep->Preincubation Inhibitor_Prep->Preincubation Initiation 2. Initiate Reaction by adding cGAMP Preincubation->Initiation Incubation 3. Incubate at 25°C for 30 min Initiation->Incubation Termination 4. Terminate Reaction (e.g., with 0.5N HCl) Incubation->Termination Detection_Assay Measure Remaining cGAMP (e.g., cGAMP Lumit™ Immunoassay) Termination->Detection_Assay Analysis Calculate % Inhibition and IC50/Ki Value Detection_Assay->Analysis

Figure 2. Workflow for an ENPP1 enzymatic inhibition assay.

Detailed Protocol:

  • Preparation: All reactions are performed in a buffer such as 50mM Tris HCl (pH 7.5), 250mM NaCl, 5µM ZnCl2, and 0.1 mg/ml BSA.

  • Inhibitor Addition: Prepare serial dilutions of this compound in the assay buffer. Add 10 µL of the inhibitor dilutions to the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of recombinant human ENPP1 enzyme to the wells containing the inhibitor and pre-incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding 20 µL of 2X substrate solution (e.g., 20 nM 2'3'-cGAMP). The final reaction volume is 40 µL.

  • Incubation: Incubate the plate for 30 minutes at 25°C.

  • Termination: Stop the reaction by adding 10 µL of 0.5N HCl.

  • Detection: Quantify the amount of remaining cGAMP using a suitable detection method, such as a competitive immunoassay (e.g., cGAMP Lumit™ Immunoassay).

  • Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control. Determine the IC50 or Ki value by fitting the data to a dose-response curve.

Cellular STING Activation Assay (THP-1 Reporter Cells)

This cell-based assay measures the functional consequence of ENPP1 inhibition—the activation of the IRF pathway, a direct downstream effector of STING.

STING_Reporter_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout Cell_Culture Culture THP-1 Dual™ Reporter Cells Cell_Seeding Seed cells into a 96-well plate (~50,000 cells/well) Cell_Culture->Cell_Seeding Inhibitor_Add 1. Add this compound (various concentrations) Cell_Seeding->Inhibitor_Add cGAMP_Add 2. Add extracellular cGAMP (agonist stimulus) Inhibitor_Add->cGAMP_Add Incubate_24h 3. Incubate at 37°C with 5% CO2 for 24 hours cGAMP_Add->Incubate_24h Supernatant Collect Supernatant Incubate_24h->Supernatant Luciferase_Assay Measure Lucia Luciferase Activity (IRF Pathway) using QUANTI-Luc™ Supernatant->Luciferase_Assay Data_Analysis Analyze Fold-Change in IRF Activity Luciferase_Assay->Data_Analysis

Figure 3. Workflow for a cellular STING reporter assay.

Detailed Protocol:

  • Cell Culture: Culture THP-1 Dual™ KI-STING reporter cells (InvivoGen) in RPMI 1640 medium supplemented with 10% FBS, selective antibiotics (Blasticidin and Zeocin™), Pen-Strep, and L-Glutamine.

  • Cell Seeding: Plate cells at a density of approximately 50,000 cells per well in a 96-well plate.

  • Treatment: Treat the cells with varying concentrations of this compound. As THP-1 cells express ENPP1, the inhibitor will block the degradation of any added extracellular cGAMP.

  • Stimulation: Add a fixed concentration of exogenous 2'3'-cGAMP (e.g., 25 µM) to the wells to stimulate the STING pathway.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Carefully transfer 20 µL of cell culture supernatant to a white 96-well plate.

    • Add 50 µL of QUANTI-Luc™ reagent.

    • Immediately measure luminescence using a luminometer.

  • Analysis: Calculate the fold-change in luminescence relative to wells treated with cGAMP alone (no inhibitor) to determine the dose-dependent enhancement of STING signaling by this compound.

Western Blot for Phosphorylated IRF3

This assay provides direct biochemical evidence of STING pathway activation within the cell by detecting the phosphorylation of the key transcription factor, IRF3.

Detailed Protocol:

  • Cell Treatment: Seed cells (e.g., THP-1 monocytes or other relevant immune cells) in a 6-well plate and treat with this compound and/or cGAMP for a specified time (e.g., 3-6 hours).

  • Cell Lysis:

    • Wash cells once with cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-p-IRF3 Ser396) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Re-probe the membrane with an antibody for total IRF3 and a loading control (e.g., β-actin) to confirm equal protein loading and to quantify the relative increase in IRF3 phosphorylation upon treatment.

References

Safety Operating Guide

Enpp-1-IN-12: Essential Safety and Disposal Guidelines for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Enpp-1-IN-12, a potent and orally active ecto-nucleotide pyrophosphatase/phosphodiesterases 1 (ENPP1) inhibitor, adherence to proper safety and disposal protocols is paramount. This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound, ensuring a secure laboratory environment and regulatory compliance.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₁₆H₁₈N₆O₃S
Molecular Weight 374.42 g/mol
Purity ≥99%
Appearance Solid
Storage (Powder) 4°C, sealed storage, away from moisture and light
Storage (in solvent) -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light)
Solubility Soluble in DMSO

Proper Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. The following is a step-by-step guide for its proper disposal:

Step 1: Waste Identification and Segregation

  • Contaminated Materials: All materials that have come into contact with this compound, including personal protective equipment (gloves, lab coats), weighing papers, pipette tips, and empty containers, should be considered contaminated waste.

  • Unused Product: Any unused or expired this compound must be disposed of as chemical waste.

  • Segregation: Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal routing.

Step 2: Packaging for Disposal

  • Solid Waste: Place all contaminated solid materials into a clearly labeled, sealed, and puncture-resistant waste container. The label should include "this compound Waste" and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a compatible, sealed, and clearly labeled waste container. The label must indicate the full chemical composition, including the solvent and estimated concentration of this compound.

  • Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.

Step 3: Storage Pending Disposal

  • Store the sealed waste containers in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.

Step 4: Final Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols: Stock Solution Preparation

For in vitro and in vivo studies, the following protocols for preparing stock solutions are commonly cited. Always use a calibrated balance and appropriate volumetric glassware.

In Vitro Stock Solution (e.g., 10 mM):

  • Weigh out a precise amount of this compound powder.

  • Calculate the required volume of DMSO to achieve the desired concentration (e.g., for 1 mg of this compound, add 0.2671 mL of DMSO for a 10 mM solution).

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex or sonicate the solution until the powder is completely dissolved.

  • Store the stock solution at -20°C or -80°C as recommended.

Signaling Pathway of ENPP1 Inhibition

This compound functions by inhibiting the ectoenzyme ENPP1. A primary role of ENPP1 is the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key second messenger in the cGAS-STING innate immunity pathway. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced STING activation and subsequent downstream signaling, which can promote an anti-tumor immune response.

ENPP1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis STING STING (on ER membrane) cGAMP_ext->STING Activation AMP AMP ENPP1->AMP Enpp1_IN_12 This compound Enpp1_IN_12->ENPP1 TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons (e.g., IFN-β) IRF3->IFN Transcription Immune_Response Anti-tumor Immune Response IFN->Immune_Response

Caption: Inhibition of ENPP1 by this compound enhances the cGAMP-STING signaling pathway.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.